molecular formula C19H21NO2 B10772708 UCM 549

UCM 549

Cat. No.: B10772708
M. Wt: 295.4 g/mol
InChI Key: PQZZGTZTKGECDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide is a synthetic organic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This complex molecule features a tricyclic fused ring system, a methoxy functional group, and an acetamide side chain, which may influence its physicochemical properties and biomolecular interactions. Compounds with similar complex polycyclic structures are often investigated in various scientific fields, including as potential modulators of biological pathways or as building blocks in materials science . For instance, structurally complex molecules are frequently explored in chronobiology for their ability to interact with clock proteins like CRY, PER2, or the CLOCK-BMAL1 complex . The specific mechanism of action and primary research applications for this compound are yet to be fully characterized, presenting an opportunity for novel investigation. Researchers may find value in its unique scaffold for probing undiscovered biological targets or developing new chemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide

InChI

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

PQZZGTZTKGECDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC

Origin of Product

United States

Foundational & Exploratory

IPI-549 (Eganelisib): A Technical Guide to its Mechanism of Action in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549 (eganelisib) is a first-in-class, oral, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] Its primary mechanism of action within the tumor microenvironment (TME) is the reprogramming of immunosuppressive tumor-associated macrophages (TAMs) from an M2 to a pro-inflammatory M1 phenotype.[1][3] This shift in macrophage polarization alleviates immune suppression and enhances anti-tumor immunity, demonstrating therapeutic potential both as a monotherapy and in combination with other cancer treatments, particularly immune checkpoint inhibitors.[2][3] Preclinical and clinical studies have demonstrated that IPI-549 can lead to a reduction in immunosuppressive myeloid cells, an increase in cytotoxic T-lymphocytes, and the modulation of key cytokines, ultimately fostering a more immune-active TME.[4][5]

Core Mechanism of Action: PI3K-γ Inhibition and Macrophage Reprogramming

IPI-549 exerts its effects by specifically targeting the gamma isoform of PI3K, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in regulating immune responses.[6][7] In the TME, cancer cells often exploit the PI3K-γ signaling pathway in myeloid cells to create an immunosuppressive shield. By inhibiting PI3K-γ, IPI-549 disrupts this signaling cascade, leading to a functional switch in TAMs.

Signaling Pathway of IPI-549 in Macrophage Reprogramming

The PI3K-γ signaling pathway is a critical regulator of macrophage polarization. In the context of the TME, tumor-derived factors can activate PI3K-γ in macrophages, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR. This cascade ultimately promotes the expression of genes associated with the immunosuppressive M2 macrophage phenotype. IPI-549, by selectively inhibiting PI3K-γ, blocks this entire downstream signaling, thereby preventing M2 polarization and favoring a shift towards the anti-tumoral M1 phenotype.

G cluster_TME Tumor Microenvironment cluster_Macrophage Tumor-Associated Macrophage (TAM) Tumor Cells Tumor Cells Receptor Receptor Tumor Cells->Receptor Secretes Factors (e.g., CSF-1, IL-4) TAM (M2) TAM (M2) CTL CTL TAM (M2)->CTL Suppression PI3K_gamma PI3K_gamma Receptor->PI3K_gamma Activation PIP3 PIP3 PI3K_gamma->PIP3 PIP2 -> PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation M2_Genes M2 Phenotype Genes (e.g., Arg1, IL-10) mTOR->M2_Genes Transcriptional Regulation M2_Genes->TAM (M2) Promotes M2 Phenotype IPI-549 IPI-549 IPI-549->PI3K_gamma Inhibition TAM (M1) TAM (M1) IPI-549->TAM (M1) Promotes M1 Phenotype TAM (M1)->CTL Activation G PBMCs PBMCs Monocytes Monocytes PBMCs->Monocytes Isolation M0_Macrophages M0_Macrophages Monocytes->M0_Macrophages Differentiation (M-CSF) M2_Macrophages M2_Macrophages M0_Macrophages->M2_Macrophages Polarization (IL-4 + IL-13) M1_Macrophages M1_Macrophages M0_Macrophages->M1_Macrophages Polarization (LPS + IFN-γ) [Positive Control] Test_Condition Test_Condition M0_Macrophages->Test_Condition Polarization (IL-4 + IL-13 + IPI-549) Analysis Analysis M2_Macrophages->Analysis Flow Cytometry (CD206) qPCR (Arg1) ELISA (IL-10) M1_Macrophages->Analysis Flow Cytometry (CD86) qPCR (iNOS) ELISA (TNF-α) Test_Condition->Analysis Assess shift from M2 to M1 markers G RAW_264_7_Cells RAW_264_7_Cells Pre_incubation Pre-incubation with varying IPI-549 concentrations RAW_264_7_Cells->Pre_incubation Seed cells Stimulation Stimulate PI3K pathway (e.g., with chemokine) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Quantify pAKT and total AKT (ELISA or Western Blot) Lysis->Quantification Analysis Calculate % inhibition and determine IC50 Quantification->Analysis

References

Introduction to PI3K-gamma as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Eganelisib: Selective PI3K-gamma Inhibition for Immuno-Oncology

Executive Summary

Eganelisib (formerly IPI-549) is a first-in-class, orally administered, potent, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2][3] Its primary mechanism of action is not direct cytotoxicity to cancer cells, but rather the reprogramming of the tumor microenvironment (TME).[2][4] Eganelisib specifically targets immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of tumor immune evasion and resistance to immune checkpoint inhibitors (ICIs).[5][6] By inhibiting PI3K-γ, eganelisib shifts these myeloid cells from a pro-tumor, immunosuppressive state to a pro-inflammatory, anti-tumor phenotype.[2][7] This "re-education" of the TME enhances the infiltration and activation of cytotoxic T cells, leading to improved tumor control.[1][8] Preclinical and clinical data have demonstrated that eganelisib, particularly in combination with ICIs, holds significant promise for treating various solid tumors, including those that are refractory to immunotherapy alone.[1][9]

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, and survival.[10][11] The PI3K family is divided into several classes, with Class I being the most implicated in cancer.[12] While the PI3K-α and -β isoforms are broadly expressed, the PI3K-δ and -γ isoforms are found predominantly in immune cells.[5][12][13]

PI3K-γ, in particular, acts as a critical signaling node in myeloid cells.[6] Within the TME, cancer cells recruit and manipulate myeloid cells, such as macrophages and MDSCs, to create an immunosuppressive shield.[1][14] These TAMs and MDSCs, often characterized by an M2-like phenotype, suppress the function of effector immune cells like cytotoxic T lymphocytes (CTLs), thereby promoting tumor growth, angiogenesis, and metastasis.[1][5] The high infiltration of these immunosuppressive cells is associated with poor prognosis and resistance to cancer therapies, including ICIs.[1][5] The selective expression and function of PI3K-γ in these cells make it an ideal target for therapeutic intervention, aiming to dismantle this immunosuppressive barrier without the broad side effects associated with pan-PI3K inhibitors.[15]

Eganelisib (IPI-549): A First-in-Class PI3K-gamma Inhibitor

Eganelisib is an orally bioavailable small molecule designed to potently and selectively inhibit the PI3K-γ isoform.[15][16]

Potency and Selectivity

Eganelisib's high potency for PI3K-γ, coupled with its significant selectivity over other Class I PI3K isoforms, is a key attribute that minimizes off-target effects.[1][2] This selectivity is crucial for avoiding toxicities associated with the inhibition of PI3K-α and -β, which are involved in metabolic pathways in normal tissues.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)Selectivity vs. PI3K-γ
PI3K-γ 1.2[1][2], 16[17]1.2[2]0.29[2]-
PI3K-α >3200[17]-->140 to >200-fold[2]
PI3K-β >3500[17]-->140 to >200-fold[2]
PI3K-δ >8400[17]-->100 to >200-fold[2][17]
Pharmacokinetics

Pharmacokinetic studies have shown that eganelisib has favorable properties that support once-daily oral dosing.[1][16]

ParameterValueSpecies
Oral Bioavailability ≥31%Preclinical Species[1]
Time to Max Concentration (tmax) 1–6 hoursHuman[1]
Terminal Half-life (t1/2) 10.6–39.8 hoursHuman[1]

Mechanism of Action: Reprogramming the Tumor Microenvironment

Inhibition of the PI3K-gamma Signaling Pathway

Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3K-γ phosphorylates the lipid messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for downstream signaling proteins, most notably the serine/threonine kinase AKT.[18][19] This leads to the activation of the AKT/mTOR pathway, which in myeloid cells promotes the immunosuppressive functions associated with the M2 phenotype.[10][12] Eganelisib directly binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3K-γ, preventing the generation of PIP3 and thereby blocking the entire downstream signaling cascade.[10]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR_RTK GPCR / RTK PI3K_gamma PI3K-γ GPCR_RTK->PI3K_gamma Activates PIP2 PIP2 PIP2->PI3K_gamma PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K_gamma->PIP3 Converts mTOR mTOR AKT->mTOR Activates Immunosuppression Myeloid Cell Immunosuppressive Function mTOR->Immunosuppression Promotes Eganelisib Eganelisib Eganelisib->PI3K_gamma G cluster_TME_No_Eganelisib Tumor Microenvironment (TME) (No Eganelisib) cluster_TME_With_Eganelisib TME with Eganelisib Tumor_Cell1 Tumor Cell TAM_M2 TAM / MDSC (M2-like, Immunosuppressive) Tumor_Cell1->TAM_M2 Recruits & Polarizes (via PI3K-γ) T_Cell_Inactive CD8+ T-Cell (Exhausted / Inactive) TAM_M2->T_Cell_Inactive Suppresses T_Cell_Inactive->Tumor_Cell1 Ineffective Killing Tumor_Cell2 Tumor Cell TAM_M1 TAM / MDSC (M1-like, Pro-inflammatory) T_Cell_Active CD8+ T-Cell (Active) TAM_M1->T_Cell_Active Activates & Recruits T_Cell_Active->Tumor_Cell2 Promotes Killing Eganelisib Eganelisib Eganelisib->TAM_M2_hidden Blocks PI3K-γ, Reprograms to M1 G Reagents Combine: 1. Purified PI3K Isoform (α, β, δ, or γ) 2. Substrate (PIP2 + ATP) 3. Eganelisib (Serial Dilutions) Incubate Incubate (Kinase Reaction) Reagents->Incubate Detect Detect Product (e.g., Measure ADP via Luminescence) Incubate->Detect Analyze Data Analysis (Plot Dose-Response Curve, Calculate IC50) Detect->Analyze G Harvest Harvest Tumor from Syngeneic Mouse Model Dissociate Tumor Dissociation (Mechanical & Enzymatic) Harvest->Dissociate Suspend Create Single-Cell Suspension Dissociate->Suspend Stain Antibody Staining (e.g., anti-CD45, CD11b, F4/80, CD8) Suspend->Stain Acquire Data Acquisition (Flow Cytometer) Stain->Acquire Analyze Data Analysis (Quantify Immune Cell Populations) Acquire->Analyze

References

An In-depth Technical Guide to Key Signaling Pathways Investigated in the A549 Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "UCM 549" does not correspond to a recognized signaling pathway or molecule in current scientific literature. It is possible that this refers to the investigational drug IPI-549 (eganelisib) , a selective PI3K-γ inhibitor, or it may be a reference to signaling pathways studied in the widely used A549 human lung adenocarcinoma cell line. This guide will focus on the latter, providing a detailed overview of critical signaling pathways and their downstream effects as studied in A549 cells, a cornerstone model for lung cancer research. A brief overview of IPI-549 is also provided for clarity.

IPI-549 (Eganelisib): A potent and selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][2][3] Its primary mechanism of action involves modulating the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing the immune response against cancer cells.[4][5] Clinical trials are investigating its efficacy in combination with other cancer therapies.[5][6]

This guide will now delve into the core signaling pathways frequently dysregulated in cancer and extensively studied in the A549 cell line: the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway.

The PI3K/Akt Signaling Pathway in A549 Cells

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade is a critical intracellular pathway that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, including non-small cell lung cancer, making it a key area of study in A549 cells.[7][8]

Downstream Effects of PI3K/Akt Signaling

Activation of the PI3K/Akt pathway in A549 cells leads to a multitude of downstream effects that promote a malignant phenotype:

  • Promotion of Cell Survival and Inhibition of Apoptosis: Akt phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9. It can also activate transcription factors like CREB and inactivate Forkhead box O (FOXO) transcription factors, which are involved in the expression of genes that promote apoptosis.

  • Regulation of Cell Cycle Progression: Akt can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.

  • Angiogenesis: The PI3K/Akt pathway can induce the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn upregulates the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.[9]

  • Metabolic Reprogramming: Akt stimulates glucose uptake and glycolysis by promoting the translocation of glucose transporter 1 (GLUT1) to the cell surface and by activating key glycolytic enzymes.

  • Increased Cell Migration and Invasion: The pathway can promote epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10]

Quantitative Data on PI3K/Akt Pathway Modulation in A549 Cells
Compound/TreatmentTarget(s)Effect on A549 CellsIC50/ConcentrationReference
Isoliquiritigenin (ISL)PI3K/Akt/mTORInhibition of proliferation and migration, induction of apoptosis50 µM[11]
GenisteinPI3K/Akt/HIF-1αInhibition of viability, induction of apoptosis50 µmol/l[9]
LY294002PI3K inhibitorDecreased migration, reduced VEGF and TGF-β1 secretionNot specified[12]
Cisplatin ResistanceUpregulation of PI3K/Akt pathwayNot applicable[13]
Experimental Protocols

Western Blot Analysis of Akt Phosphorylation:

  • Cell Culture and Treatment: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the compound of interest at various concentrations for a specified time.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 FOXO FOXO Akt->FOXO GSK3B GSK-3β Akt->GSK3B Bad Bad Akt->Bad CellSurvival Cell Survival (Inhibition of Apoptosis) Akt->CellSurvival HIF1a HIF-1α Akt->HIF1a CellProliferation Cell Proliferation (Cell Cycle Progression) mTORC1->CellProliferation Metabolism Metabolism mTORC1->Metabolism Angiogenesis Angiogenesis VEGF VEGF HIF1a->VEGF VEGF->Angiogenesis

Caption: The PI3K/Akt signaling pathway and its major downstream effectors.

The MAPK/ERK Signaling Pathway in A549 Cells

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate a wide array of cellular activities, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several subfamilies, with the extracellular signal-regulated kinase (ERK) pathway being particularly important in cancer.

Downstream Effects of MAPK/ERK Signaling

In A549 cells, the MAPK/ERK pathway is often hyperactivated, leading to:

  • Enhanced Cell Proliferation: ERK phosphorylates and activates transcription factors such as c-Myc and AP-1 (a dimer of c-Fos and c-Jun), which drive the expression of genes required for cell cycle progression, particularly cyclins.

  • Promotion of Cell Survival: ERK can phosphorylate and inactivate pro-apoptotic proteins like Bim and promote the expression of anti-apoptotic proteins like Mcl-1.

  • Increased Cell Migration and Invasion: The MAPK/ERK pathway can induce the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis.

  • Inflammatory Responses: This pathway is involved in the production of pro-inflammatory cytokines and chemokines.

Quantitative Data on MAPK/ERK Pathway Modulation in A549 Cells
Compound/TreatmentTarget(s)Effect on A549 CellsIC50/ConcentrationReference
ParaquatJNK/p38 MAPKInduction of apoptosisNot specified[14]
Newcastle Disease Virusp38 MAPKInduction of apoptosisNot specified[15]
BavachininERK, JNK, p38 MAPK, AktG2/M cell cycle arrest30 µM[16]
Experimental Protocols

In Vitro Kinase Assay for ERK Activity:

  • Cell Lysis and Immunoprecipitation: A549 cells are treated as required, then lysed. ERK is immunoprecipitated from the cell lysates using an anti-ERK antibody conjugated to agarose beads.

  • Kinase Reaction: The immunoprecipitated ERK is incubated with a specific substrate (e.g., myelin basic protein, MBP) in a kinase buffer containing ATPγS.

  • Alkylation: The reaction is stopped, and the thiophosphorylated substrate is alkylated with p-nitrobenzyl mesylate (PNBM).

  • Immunoblotting: The thiophosphorylated substrate is detected by Western blotting using a thiophosphate ester-specific antibody.

  • Quantification: The band intensity is quantified to determine ERK kinase activity.

Signaling Pathway Diagram

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Myc, AP-1) ERK->TranscriptionFactors CellSurvival Cell Survival ERK->CellSurvival InvasionMetastasis Invasion & Metastasis ERK->InvasionMetastasis CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

Caption: The canonical MAPK/ERK signaling cascade.

The NF-κB Signaling Pathway in A549 Cells

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the immune and inflammatory responses, and it also plays a critical role in cancer development and progression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or radiation, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Downstream Effects of NF-κB Signaling

In A549 cells, activation of the NF-κB pathway contributes to:

  • Chronic Inflammation: NF-κB drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and adhesion molecules, creating an inflammatory tumor microenvironment that can promote tumor growth.[17][18]

  • Inhibition of Apoptosis: NF-κB upregulates the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, thereby promoting cell survival.

  • Increased Cell Proliferation: It can induce the expression of genes involved in cell cycle control, such as cyclin D1.

  • Angiogenesis and Metastasis: NF-κB can promote the expression of VEGF and MMPs, contributing to angiogenesis and metastasis.[19]

  • Chemoresistance and Radioresistance: The pro-survival functions of NF-κB can contribute to the resistance of cancer cells to chemotherapy and radiation therapy.[18]

Quantitative Data on NF-κB Pathway Modulation in A549 Cells
Compound/TreatmentTarget(s)Effect on A549 CellsConcentrationReference
1,2-diazole (pyrazole)NF-κB-p65Downregulation of TNF-α and NF-κB-p65, inhibition of invasionNot specified[19]
Low-Dose RadiationCXCL1/NF-κBUpregulation of CXCL1, activation of NF-κB, promotion of invasion and migration2, 4, or 6 Gy[20]
GenisteinNF-κB/COX-2Inhibition of NF-κB and COX-2 signaling, induction of apoptosis50 µmol/l[9]
MG-132 (proteasome inhibitor)IκB degradationInhibition of NF-κB activation and IL-8 releaseNot specified[17]
Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity:

  • Nuclear Protein Extraction: A549 cells are treated, and nuclear extracts are prepared using a nuclear extraction kit. Protein concentration is determined.

  • Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the binding reaction, resulting in a further shift of the complex.

Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway.

References

IPI-549 (Eganelisib): A Technical Guide to Macrophage Reprogramming in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] This technical guide provides an in-depth overview of the role of IPI-549 in reprogramming tumor-associated macrophages (TAMs) and its therapeutic implications in oncology. Preclinical and clinical data demonstrate that IPI-549 shifts the tumor microenvironment (TME) from an immunosuppressive to an immune-active state by modulating macrophage polarization. This mechanism of action has shown promise both as a monotherapy and in combination with immune checkpoint inhibitors, particularly in solid tumors.[3][4][5]

Introduction: The Role of PI3K-γ in Macrophage Polarization

The PI3K signaling pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. The class IB isoform, PI3K-γ, is predominantly expressed in leukocytes, including macrophages.[6][7] Within the TME, TAMs often exhibit an M2-like phenotype, characterized by the production of anti-inflammatory cytokines and promotion of tumor growth and immune evasion.[8] PI3K-γ signaling is a key driver of this M2 polarization. By inhibiting PI3K-γ, IPI-549 aims to reprogram these immunosuppressive M2 macrophages into a pro-inflammatory M1-like phenotype, which can activate anti-tumor immune responses.[9]

Mechanism of Action of IPI-549

IPI-549 selectively inhibits the catalytic activity of the p110γ subunit of PI3K-γ.[2] This inhibition blocks the downstream signaling cascade that promotes the M2 phenotype. Preclinical studies have shown that treatment with IPI-549 leads to a decrease in M2-associated markers and an increase in M1-associated markers on TAMs. This repolarization results in enhanced phagocytosis of tumor cells, increased production of pro-inflammatory cytokines, and improved antigen presentation to T cells.[10] Consequently, the TME is remodeled to be more conducive to an effective anti-tumor immune response, characterized by increased infiltration and activation of cytotoxic CD8+ T cells and a reduction in immunosuppressive regulatory T cells (Tregs).[3][5][10]

Preclinical and Clinical Data

Preclinical Evidence

In vitro and in vivo preclinical studies have consistently demonstrated the ability of IPI-549 to reprogram macrophages and enhance anti-tumor immunity.

Table 1: Summary of Preclinical In Vitro Data

AssayModel SystemKey FindingsReference
Macrophage PolarizationBone marrow-derived macrophages (BMDMs)IPI-549 blocked M2 polarization induced by IL-4 and M-CSF.[11]
T-cell Suppression AssayCo-culture of myeloid-derived suppressor cells (MDSCs) and T cellsIPI-549 reduced the T-cell suppressive activity of both murine and human MDSCs.[3]

Table 2: Summary of Preclinical In Vivo Data

Tumor ModelTreatmentKey FindingsReference
Syngeneic Solid TumorsIPI-549 monotherapySignificant tumor growth inhibition.[11][12]
Syngeneic Solid TumorsIPI-549 + Checkpoint Inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4)Enhanced tumor growth inhibition compared to monotherapies.[5][11]
Lewis Lung CarcinomaIPI-549 with CD11b+ cell depletionAbrogation of IPI-549's anti-tumor effect, demonstrating myeloid cell dependence.[6]
Clinical Trial Data

The clinical development of eganelisib has primarily been evaluated in the MARIO (Macrophage Reprogramming in Immuno-Oncology) clinical trial program.

Table 3: Key Clinical Trial Data for Eganelisib (IPI-549)

TrialPhaseTreatment ArmsKey FindingsReference
MARIO-1 (NCT02637531) 1/1bEganelisib monotherapy; Eganelisib + NivolumabFavorable safety profile. Evidence of immune activation and reduced immune suppression in peripheral blood.[3][12][13]
MARIO-3 (NCT03961698) 2Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBCEvidence of long-term progression-free survival (PFS) benefit. 1-year PFS rate of 36.0% in the ITT population.[11][14]
MARIO-3 (NCT03961698) 2Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBC (PD-L1 positive)1-year PFS rate of 37.5%.[14]
MARIO-3 (NCT03961698) 2Eganelisib + Atezolizumab + Nab-paclitaxel in mTNBC (PD-L1 negative)1-year PFS rate of 34.7%.[14]

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is a generalized representation based on common methodologies.

  • Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Differentiation into Macrophages: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

  • M2 Polarization and IPI-549 Treatment:

    • Replace the medium with fresh medium containing M-CSF.

    • For M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • Treat cells with varying concentrations of IPI-549 or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Flow Cytometry: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

    • ELISA/qRT-PCR: Measure the secretion or gene expression of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and markers.

Flow Cytometry Analysis of Tumor Microenvironment

This protocol is a generalized representation based on common methodologies.

  • Tumor Dissociation: Excise tumors from animal models and mechanically and enzymatically dissociate them into a single-cell suspension using a gentleMACS Dissociator and a tumor dissociation kit.

  • Cell Staining:

    • Filter the cell suspension through a 70 µm cell strainer.

    • Perform a red blood cell lysis step.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1, MHC-II, CD206).

    • Include a viability dye to exclude dead cells.

  • Data Acquisition: Acquire data on a multicolor flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells within the TME.

Signaling Pathways and Experimental Workflows

PI3K_gamma_Signaling_Pathway GPCR GPCRs (e.g., Chemokine Receptors) PI3K_gamma PI3K-γ (p110γ/p101) GPCR->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates IPI549 IPI-549 (Eganelisib) IPI549->PI3K_gamma PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 NFkB_inhibition Inhibition of NF-κB AKT->NFkB_inhibition CEBPB_activation Activation of C/EBPβ mTORC1->CEBPB_activation M2_Polarization M2 Macrophage Polarization (Immunosuppressive) NFkB_inhibition->M2_Polarization contributes to CEBPB_activation->M2_Polarization

Caption: PI3K-γ signaling pathway in macrophages leading to M2 polarization.

Macrophage_Reprogramming_Workflow cluster_TME Tumor Microenvironment (TME) cluster_Reprogramming Macrophage Reprogramming cluster_Immune_Response Anti-Tumor Immune Response Tumor_Cells Tumor Cells M2_Macrophage M2 Macrophage (Immunosuppressive) T_cell_suppression T-cell Suppression M2_Macrophage->T_cell_suppression M1_Macrophage M1 Macrophage (Pro-inflammatory) IPI549 IPI-549 Treatment PI3K_gamma_inhibition PI3K-γ Inhibition IPI549->PI3K_gamma_inhibition PI3K_gamma_inhibition->M1_Macrophage promotes CD8_T_cell_activation CD8+ T-cell Activation & Infiltration M1_Macrophage->CD8_T_cell_activation activates Tumor_cell_killing Tumor Cell Killing CD8_T_cell_activation->Tumor_cell_killing

Caption: IPI-549 reprograms macrophages to enhance anti-tumor immunity.

Conclusion

IPI-549 (eganelisib) represents a promising therapeutic strategy that targets the tumor microenvironment by reprogramming immunosuppressive macrophages. Its high selectivity for PI3K-γ allows for the modulation of myeloid cell function, leading to a more robust anti-tumor immune response. The preclinical and clinical data gathered to date support its continued development, both as a single agent and in combination with other immunotherapies, for the treatment of a variety of solid tumors. Further research will continue to elucidate the full potential of this novel immuno-oncology agent.

References

The Role of Eganelisib in Modulating Myeloid-Derived Suppressor Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of eganelisib (formerly IPI-549), a first-in-class, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of eganelisib, with a particular focus on its role in reprogramming myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME).

Introduction: The Challenge of Myeloid-Derived Suppressor Cells in Oncology

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that are key drivers of immunosuppression in cancer.[1] These cells accumulate in the TME and suppress the anti-tumor functions of T cells and natural killer (NK) cells, thereby promoting tumor growth, metastasis, and resistance to immunotherapy.[1] MDSCs can be broadly categorized into two main subsets: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs).[1] The presence of MDSCs is often associated with poor prognosis and resistance to immune checkpoint inhibitors.[1]

Eganelisib: A Selective PI3K-γ Inhibitor

Eganelisib is an orally bioavailable small molecule that potently and selectively inhibits the gamma isoform of PI3K.[1] PI3K-γ is predominantly expressed in myeloid cells, making it a strategic target for modulating the immune response with potentially fewer off-target effects compared to broader PI3K inhibitors.[1] The mechanism of action of eganelisib centers on the reprogramming of immunosuppressive myeloid cells, particularly MDSCs and tumor-associated macrophages (TAMs), to an immune-stimulatory phenotype.[2][3]

Mechanism of Action: The PI3K-γ Signaling Pathway in MDSCs

In MDSCs, the activation of PI3K-γ is a critical signaling event that perpetuates their immunosuppressive functions.[1] Downstream of cytokine and chemokine receptors, PI3K-γ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This second messenger, in turn, activates downstream effectors such as Akt and mTOR.[1] This signaling cascade is crucial for the survival, proliferation, and immunosuppressive functions of MDSCs, including the production of arginase-1 (ARG1), nitric oxide (NO), and reactive oxygen species (ROS), as well as the expression of inhibitory ligands like PD-L1.[1] By inhibiting PI3K-γ, eganelisib effectively blocks this signaling pathway, leading to a reduction in the production of these immunosuppressive factors and a shift in MDSC function towards an anti-tumor phenotype.

PI3K_gamma_pathway cytokine_receptor Cytokine/Chemokine Receptors pi3k_gamma PI3K-γ cytokine_receptor->pi3k_gamma Activation pip3 PIP3 pi3k_gamma->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt eganelisib Eganelisib (IPI-549) eganelisib->pi3k_gamma Inhibition mtor mTOR akt->mtor immunosuppression MDSC Immunosuppressive Function mtor->immunosuppression arg1 ↑ Arginase-1 (ARG1) immunosuppression->arg1 no ↑ Nitric Oxide (NO) immunosuppression->no ros ↑ Reactive Oxygen Species (ROS) immunosuppression->ros pdl1 ↑ PD-L1 Expression immunosuppression->pdl1

Caption: Eganelisib inhibits the PI3K-γ signaling pathway in MDSCs.

Quantitative Data from Clinical Trials

Clinical studies of eganelisib, such as the Phase 1/1b MARIO-1 and Phase 2 MARIO-3 trials, have provided evidence of its ability to modulate the immune microenvironment.[2][3][4] While detailed quantitative data on MDSC populations from these trials are not extensively published in tabular format in the primary literature, translational analyses have demonstrated key trends.

Flow cytometry analyses of peripheral blood from the MARIO-3 study showed a decrease in immunosuppressive monocytic MDSCs (mMDSCs) at day 15 and day 28 post-treatment compared to baseline.[2]

Parameter Treatment Timepoint Change from Baseline Reference
Monocytic MDSCs (mMDSCs)Eganelisib + Atezolizumab + Nab-paclitaxelDay 15 & 28Decrease[2]
Activated (Ki67+) Memory T-cellsEganelisib + Atezolizumab + Nab-paclitaxelDay 15 & 28Increase[2]

Note: Specific percentages, standard deviations, and p-values are not provided in the cited source. The table reflects the qualitative descriptions of the findings.

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the impact of eganelisib on MDSC function.

Isolation of Myeloid-Derived Suppressor Cells

MDSCs are typically isolated from peripheral blood mononuclear cells (PBMCs) or tumor single-cell suspensions using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

MDSC_Isolation_Workflow cluster_0 Sample Preparation cluster_1 MDSC Isolation blood Peripheral Blood pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc tumor Tumor Tissue single_cell Single-Cell Suspension (Enzymatic Digestion) tumor->single_cell macs Magnetic-Activated Cell Sorting (MACS) (e.g., CD33+ selection) pbmc->macs single_cell->macs facs Fluorescence-Activated Cell Sorting (FACS) (e.g., Lin-HLA-DR-CD33+CD11b+) macs->facs Optional Enrichment isolated_mdscs Isolated MDSCs macs->isolated_mdscs facs->isolated_mdscs

Caption: General workflow for the isolation of MDSCs.

Protocol Steps:

  • Sample Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or prepare a single-cell suspension from tumor tissue by mechanical dissociation and enzymatic digestion.

  • MDSC Enrichment (Optional): Pre-enrich for myeloid cells using MACS with antibodies against general myeloid markers.

  • Cell Sorting: Isolate specific MDSC subsets (e.g., M-MDSC: CD14+HLA-DR-/low; PMN-MDSC: CD15+CD14-) using FACS with a panel of fluorescently labeled antibodies.

T-cell Suppression Assay

This assay evaluates the ability of MDSCs to suppress T-cell proliferation.

Protocol Steps:

  • T-cell Labeling: Label responder T cells (e.g., from a healthy donor) with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the labeled T cells with isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 T-cell to MDSC).

  • T-cell Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or other mitogens.

  • Incubation: Incubate the co-culture for 3-5 days.

  • Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE dilution in the presence of MDSCs indicates suppression.

Arginase Activity Assay

This assay quantifies the activity of arginase, an enzyme produced by MDSCs that depletes L-arginine, an amino acid essential for T-cell function.

Protocol Steps:

  • Cell Lysis: Lyse isolated MDSCs to release intracellular arginase.

  • Substrate Addition: Add L-arginine as a substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow arginase to convert L-arginine to urea and L-ornithine.

  • Urea Detection: Measure the amount of urea produced using a colorimetric assay. The absorbance is proportional to the arginase activity.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS by MDSCs, which can induce T-cell apoptosis.

Protocol Steps:

  • Cell Staining: Incubate isolated MDSCs with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Stimulation (Optional): Stimulate the MDSCs with a known ROS inducer (e.g., PMA) as a positive control.

  • Incubation: Incubate the cells to allow for ROS-mediated oxidation of the probe.

  • Analysis: Measure the fluorescence intensity of the oxidized probe using flow cytometry. An increase in fluorescence indicates ROS production.

Conclusion

Eganelisib represents a promising therapeutic strategy to overcome MDSC-mediated immunosuppression in the TME. By selectively inhibiting PI3K-γ, eganelisib can reprogram MDSCs to an immune-stimulatory phenotype, thereby enhancing anti-tumor immunity. The data from clinical trials, although still emerging in detailed quantitative form, support this mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of eganelisib and other MDSC-targeting agents in cancer immunotherapy.

References

A Technical Guide to the Target Validation of MACROD2 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the preclinical validation of Mono-ADP-Ribosylhydrolase 2 (MACROD2) as a therapeutic target in solid tumors. It is important to note that the term "UCM-549" does not correspond to a known inhibitor of MACROD2 in published scientific literature. Therefore, this guide will focus on the validation of the target itself, MACROD2, through genetic and preclinical studies.

MACROD2 is an enzyme that removes mono-ADP-ribose from proteins, a post-translational modification crucial for processes like DNA repair and signal transduction.[1] Emerging evidence points to MACROD2 as a haploinsufficient tumor suppressor, particularly in solid tumors like colorectal cancer.[2] Frequent deletions of the MACROD2 gene are observed in these cancers, leading to impaired DNA damage response, genomic instability, and consequently, tumor progression.[2][3] This guide will detail the signaling pathways involving MACROD2, present quantitative data from validation studies, and provide methodologies for key experimental protocols.

MACROD2 Signaling in the DNA Damage Response

MACROD2 plays a critical role in the cellular response to DNA damage, primarily through its interaction with Poly(ADP-ribose) Polymerase 1 (PARP1). Upon DNA damage, the ATM kinase is activated and phosphorylates MACROD2, leading to its export from the nucleus.[4] This process is thought to regulate the duration of MACROD2's activity at the site of DNA damage. A key function of MACROD2 is to remove the auto-inhibitory mono-ADP-ribosylation from PARP1.[3] This de-ribosylation is essential for recycling PARP1 and preventing the trapping of DNA repair machinery at the damage site. Loss of MACROD2 function leads to hyper-mono-ADP-ribosylation of PARP1, which impairs its catalytic activity, hinders DNA repair, and promotes chromosomal instability.[3][5]

Caption: MACROD2's role in the DNA damage response pathway.

Preclinical Validation Data

The validation of MACROD2 as a tumor suppressor comes from in vitro and in vivo studies using genetic depletion methods. These studies demonstrate that loss of MACROD2 function enhances tumor growth and sensitivity to DNA damaging agents.

In Vitro Studies

In vitro experiments using colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cell lines have shown that depleting MACROD2 enhances cell proliferation, invasion, and sensitivity to genotoxic stress.

Cell LineGenetic ModificationKey FindingReference
HCT116 (CRC)CRISPR/Cas9 Knockout (MACROD2-/-)Increased sensitivity to IR (2 Gy)[3]
LIM2405 (CRC)CRISPR/Cas9 Knockout (MACROD2-/-)Increased sensitivity to IR (2 Gy)[3]
HepG2 (HCC)shRNA KnockdownMarkedly enhanced proliferation and invasiveness[6]
PLC/PRF/5 (HCC)shRNA KnockdownMarkedly enhanced proliferation and invasiveness[6]
HCCLM3 (HCC)OverexpressionInhibited HCC growth and metastasis[6]
MHCC97H (HCC)OverexpressionInhibited HCC growth and metastasis[6]
In Vivo Studies

Animal models have been instrumental in validating the tumor-suppressor function of MACROD2. These studies show that heterozygous or homozygous deletion of MACROD2 promotes tumor development and growth.

Animal ModelGenetic BackgroundKey Quantitative FindingReference
Mouse (CRC)ApcMin/+ / Macrod2-/+Increased intestinal tumor number and size compared to ApcMin/+ / Macrod2+/+[2]
Mouse (CRC)ApcMin/+ / Macrod2-/-Further increased intestinal tumor burden compared to heterozygotes[7]
Mouse Xenograft (CRC)HCT116 MACROD2-/+ cellsEnhanced tumor growth compared to HCT116 MACROD2+/+ xenografts[7]
Mouse Xenograft (HCC)HepG2 shMACROD2 cellsSignificantly promoted tumor growth compared to control[6]

Experimental Protocols

Reproducible and robust experimental design is crucial for target validation. Below are detailed methodologies for key experiments used in the validation of MACROD2.

Generation of MACROD2 Knockout Cell Lines via CRISPR/Cas9
  • Objective: To create isogenic cell lines with homozygous or heterozygous deletion of MACROD2 to study the functional consequences of its loss.

  • Protocol:

    • gRNA Design: Design two guide RNAs (gRNAs) targeting exon 2 of the human MACROD2 gene.

    • Vector Construction: Clone the gRNAs into a suitable CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP).

    • Transfection: Transfect the CRC cell line (e.g., HCT116) with the gRNA/Cas9 plasmids using lipofectamine.

    • Cell Sorting: 48 hours post-transfection, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) into 96-well plates for single-cell cloning.

    • Clonal Expansion: Expand single-cell clones.

    • Screening and Validation:

      • PCR: Screen clones by PCR using primers flanking the targeted region to identify clones with deletions.

      • Sanger Sequencing: Sequence the PCR products to confirm the out-of-frame deletions.

      • Western Blot: Confirm the absence or reduction of MACROD2 protein expression in knockout and heterozygous clones, respectively.

In Vivo Tumor Xenograft Model
  • Objective: To assess the effect of MACROD2 loss on tumor growth in an in vivo setting.

  • Protocol:

    • Cell Preparation: Harvest MACROD2+/+, MACROD2+/-, and MACROD2-/- HCT116 cells. Resuspend cells in a 1:1 mixture of PBS and Matrigel.

    • Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID).

    • Implantation: Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

    • Tumor Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x Length x Width^2).

    • Endpoint: Euthanize mice when tumors reach the predetermined maximum size. Excise tumors, weigh, and process for further analysis (e.g., histology, western blot).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Design gRNAs for MACROD2 transfect Transfect CRC Cells (e.g., HCT116) start->transfect sort FACS Sort for Single-Cell Clones transfect->sort expand Expand Clones sort->expand validate Validate Knockout (PCR, Sequencing, Western Blot) expand->validate functional_assays Functional Assays (Proliferation, DNA Damage Sensitivity) validate->functional_assays prepare_cells Prepare Validated Cells (+/+, +/-, -/-) validate->prepare_cells Proceed with validated clones inject Subcutaneous Injection into Immunodeficient Mice prepare_cells->inject monitor Monitor Tumor Growth inject->monitor endpoint Endpoint Analysis (Tumor Weight, Histology) monitor->endpoint

Caption: Workflow for MACROD2 target validation.
Comet Assay for DNA Damage

  • Objective: To quantify DNA strand breaks in cells following genotoxic stress.

  • Protocol:

    • Cell Treatment: Treat MACROD2+/+ and MACROD2-/- cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation).[8]

    • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated slide.

    • Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

    • Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer to unwind and separate broken DNA fragments from the nucleoid.

    • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Imaging: Visualize slides using a fluorescence microscope.

    • Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head" using image analysis software. A larger tail indicates more DNA damage.

Immunofluorescence for γ-H2AX and BRCA1 Foci
  • Objective: To visualize and quantify the formation of DNA damage response foci.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with ionizing radiation (e.g., 2 Gy). Fix cells at various time points post-treatment.[3]

    • Permeabilization and Blocking: Permeabilize cells with Triton X-100 and block with bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with primary antibodies against γ-H2AX and BRCA1.

    • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

    • Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Image using a confocal or fluorescence microscope.

    • Quantification: Count the number of foci per nucleus using automated image analysis software.

Conclusion

The collective evidence from genetic studies in cancer cell lines and animal models strongly supports the validation of MACROD2 as a haploinsufficient tumor suppressor in solid tumors. Its role in maintaining genomic stability through the regulation of PARP1 activity presents a compelling rationale for therapeutic intervention. The loss of MACROD2 function leads to a state of impaired DNA repair, which could potentially be exploited therapeutically, for instance, by combining MACROD2-deficient tumors with PARP inhibitors or other DNA damaging agents. The future development of selective small molecule inhibitors targeting the hydrolase activity of MACROD2 or a related pathway will be a critical next step in translating these preclinical findings into novel cancer therapies.

References

The Impact of IPI-549 (Eganelisib) on Innate and Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-549 (eganelisib) is a first-in-class, orally bioavailable, and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] This enzyme is a critical signaling node predominantly expressed in myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), which are key components of the tumor microenvironment (TME).[2][3] By targeting PI3K-γ, IPI-549 has demonstrated the ability to reprogram the immunosuppressive TME into an immune-active state, thereby enhancing both innate and adaptive anti-tumor immunity.[1] Preclinical and clinical studies have shown that IPI-549 can modulate the function of various immune cells, leading to anti-tumor activity as a monotherapy and in combination with other immunotherapies, particularly immune checkpoint inhibitors.[4][5] This technical guide provides an in-depth overview of the effects of IPI-549 on the immune system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Reprogramming the Tumor Microenvironment

IPI-549's primary mechanism of action is the selective inhibition of PI3K-γ.[1][2] In the TME, cancer cells can co-opt myeloid cells to create an immunosuppressive shield that protects the tumor from immune attack. PI3K-γ signaling in tumor-associated macrophages (TAMs) and MDSCs is instrumental in maintaining this immunosuppressive phenotype.

By inhibiting PI3K-γ, IPI-549 blocks the downstream signaling pathways that promote the M2-like, pro-tumoral polarization of macrophages and the suppressive functions of MDSCs.[6] This leads to a phenotypic switch in these myeloid cells towards a pro-inflammatory, M1-like state.[3] These reprogrammed macrophages exhibit enhanced antigen presentation capabilities and produce pro-inflammatory cytokines, which in turn activate and recruit effector T cells to the tumor site.[1] Concurrently, the suppressive activity of MDSCs on T cells is diminished.[7] This remodeling of the TME from "cold" (immunosuppressed) to "hot" (immune-active) is a cornerstone of IPI-549's therapeutic potential.

Signaling Pathway of IPI-549 in Myeloid Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Converts NFkB_pathway NF-κB Pathway (Pro-inflammatory) PI3Kgamma->NFkB_pathway Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR C_EBPb_pathway C/EBPβ Pathway (Immunosuppressive) mTOR->C_EBPb_pathway Promotes IPI549 IPI-549 IPI549->PI3Kgamma Inhibits

Caption: PI3K-γ signaling in myeloid cells and the inhibitory action of IPI-549.

Quantitative Data on IPI-549's Activity and Efficacy

In Vitro Potency and Selectivity

IPI-549 exhibits high potency and selectivity for the PI3K-γ isoform over other Class I PI3K isoforms, which is critical for minimizing off-target effects.[2][8]

IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
PI3K-α3200250
PI3K-β3500240
PI3K-γ 16 1.2 - 1.6
PI3K-δ>8400180
Table 1: IC50 values of IPI-549 against Class I PI3K isoforms.[2][8][9]
Preclinical Effects on Immune Cell Populations

Preclinical studies in murine syngeneic tumor models have demonstrated IPI-549's ability to modulate the immune landscape within the TME.

Immune Cell PopulationEffect of IPI-549 Treatment
Tumor-Associated Macrophages (TAMs)Repolarization from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype
Myeloid-Derived Suppressor Cells (MDSCs)Decreased numbers and reduced suppressive function[7]
CD8+ T cells (Cytotoxic T Lymphocytes)Increased infiltration into tumors[1][6]
FOXP3+ T-regulatory cellsDecreased numbers within the tumor[1]
CD8+/T-reg cell ratioIncreased, indicating a shift towards a more active anti-tumor immune response
Table 2: Qualitative summary of IPI-549's effects on key immune cell populations in preclinical models.
Clinical Trial Efficacy and Safety Data

The clinical development of eganelisib has been extensive, with several key trials providing valuable data on its safety and efficacy, particularly in combination with checkpoint inhibitors.

MARIO-275: Eganelisib + Nivolumab in Advanced Urothelial Carcinoma [10][5][11]

EndpointEganelisib + Nivolumab (n=33)Placebo + Nivolumab (n=16)
Overall Survival (OS) - Median 15.4 months 7.9 months
1-Year OS Rate59%32%
Objective Response Rate (ORR) 30% 25%
Complete Response (CR)12%6%
Disease Control Rate (DCR)55%31%
ORR in PD-L1 Negative Patients 26% 14%
Progression-Free Survival (PFS) - Median 9.1 months 7.9 months
Table 3: Efficacy data from the Phase 2 MARIO-275 trial.

MARIO-3: Eganelisib + Atezolizumab + Nab-paclitaxel in 1L Metastatic Triple-Negative Breast Cancer (mTNBC) [12][13]

EndpointEganelisib Triplet
Overall Response Rate (ORR) - All Patients 55.3% [14]
Disease Control Rate (DCR) - All Patients84.2%[14]
1-Year Progression-Free Survival (PFS) Rate - ITT 36.0% [15]
Tumor Reduction86.8% of evaluable patients[10]
Table 4: Efficacy data from the Phase 2 MARIO-3 trial.

MARIO-1: Eganelisib Monotherapy and in Combination with Nivolumab in Advanced Solid Tumors [16][17]

TreatmentMost Common Grade ≥3 Treatment-Related Adverse Events
Eganelisib Monotherapy (n=39) Increased ALT (18%), Increased AST (18%), Increased alkaline phosphatase (5%)[16]
Eganelisib + Nivolumab (n=180) Increased AST (13%), Increased ALT (10%), Rash (10%)[16]
Table 5: Safety data from the Phase 1/1b MARIO-1 trial.

Experimental Protocols

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IPI-549 in a syngeneic mouse model.

Experimental Workflow for In Vivo Efficacy Studies

G start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization (Tumor Volume) tumor_growth->randomization treatment Treatment Initiation (Oral Gavage) - Vehicle - IPI-549 - Combination randomization->treatment monitoring Continued Monitoring - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint - Tumor Size Limit - Study Duration monitoring->endpoint analysis Analysis - Tumor Growth Inhibition - Immune Cell Profiling endpoint->analysis end End analysis->end

Caption: Generalized workflow for a syngeneic mouse tumor model study.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • IPI-549 (formulated for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, IPI-549 monotherapy, combination therapy).

  • Treatment Administration: Administer IPI-549 or vehicle control daily via oral gavage at the desired dose.

  • Continued Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, clinical signs of toxicity) throughout the study.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry for Immune Cell Phenotyping

This protocol provides a general framework for analyzing immune cell populations in tumors and spleens from treated mice.

Workflow for Flow Cytometry Analysis

G start Start tissue_collection Tissue Collection (Tumor, Spleen) start->tissue_collection single_cell Single-Cell Suspension Preparation tissue_collection->single_cell staining Antibody Staining (Surface & Intracellular) single_cell->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (Gating Strategy) acquisition->analysis end End analysis->end

References

The Structural-Activity Relationship of Eganelisib: A Deep Dive into a First-in-Class PI3K-γ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Eganelisib (IPI-549) is a pioneering, orally bioavailable small molecule that exhibits high selectivity as an inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1] This selectivity profile underpins its potential as an immunomodulatory and antineoplastic agent.[1] By targeting PI3K-γ, Eganelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial in the proliferation of certain cancer cells.[2] More significantly, its mechanism of action centers on reprogramming the tumor microenvironment, particularly by modulating the function of tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype.[3] This guide provides a detailed examination of the structural-activity relationship (SAR) of Eganelisib, outlining the key chemical modifications that led to its potent and selective profile, alongside the experimental methodologies used in its evaluation.

Quantitative Analysis of Eganelisib's Potency and Selectivity

Eganelisib's development involved systematic modifications of a chemical scaffold to optimize its inhibitory activity against PI3K-γ while minimizing effects on other PI3K isoforms. The following tables summarize the key quantitative data from these SAR studies.

Table 1: Eganelisib Potency and Selectivity Against Class I PI3K Isoforms

TargetIC50 (nM)[4][5]Cellular IC50 (nM)[6]Binding Affinity (KD, nM)[7]
PI3K-γ161.20.29
PI3K-α3200>140-fold selectivity vs γ17
PI3K-β3500>140-fold selectivity vs γ82
PI3K-δ>8400>140-fold selectivity vs γ23

Table 2: Structure-Activity Relationship from Hinge (R1) and Linker Modifications (R2)

CompoundR1R2PI3K-γ IC50 (nM)PI3K-α IC50 (nM)
1 2-aminopyrimidineH1.34.3
2 2-aminopyrazolo[1,5-a]pyrimidineH1.2180
3 2-aminopyrazolo[1,5-a]pyrimidineMe1.2190
4 2-aminopyrazolo[1,5-a]pyrimidineEt1.4220
Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867.

Table 3: Structure-Activity Relationship of C8 Substitution

| Compound | R | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | 5 | H | 1.2 | 180 | | 6 | Me | 1.5 | 220 | | 7 | Cl | 2.1 | 350 | | 8 | OMe | 3.5 | 450 | | 9 | CN | 0.8 | 150 | Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867.

Table 4: Structure-Activity Relationship of C-8 Alkynyl Substitution

| Compound | R | PI3K-γ IC50 (nM) | PI3K-α IC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | 10 | Phenyl | 0.5 | 120 | | 11 | 2-pyridyl | 0.4 | 100 | | 12 | 3-pyridyl | 0.6 | 130 | | 13 | 1-methyl-1H-pyrazol-4-yl | 0.3 | 90 | | 26 (Eganelisib) | (1S)-1-{8-[(1-methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl | 1.2 | >200-fold selectivity | Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 862–867.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Eganelisib and a typical experimental workflow for its evaluation.

PI3K_Signaling_Pathway GPCR GPCR / RTK PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 TAM_Suppressive Immunosuppressive Myeloid Cells (M2 TAMs) PI3Kgamma->TAM_Suppressive Promotes Eganelisib Eganelisib Eganelisib->PI3Kgamma Inhibition TAM_Active Immuno-activating Myeloid Cells (M1 TAMs) Eganelisib->TAM_Active Promotes Reprogramming PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellPro Cell Proliferation, Survival, Migration mTOR->CellPro ImmuneSuppression Immune Suppression TAM_Suppressive->ImmuneSuppression AntiTumorImmunity Anti-Tumor Immunity TAM_Active->AntiTumorImmunity

Eganelisib's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., ADP-Glo) Cellular Cellular Assays (pAKT Western Blot) Biochemical->Cellular Confirm Potency & Selectivity Macrophage Macrophage Polarization Assay Cellular->Macrophage Assess Functional Impact PK Pharmacokinetics (PK) Studies Macrophage->PK Lead Candidate Selection Efficacy Tumor Xenograft Efficacy Models PK->Efficacy

Drug Discovery Workflow for Eganelisib

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize Eganelisib and its analogs.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against PI3K-α, β, γ, and δ.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies enzymatic inhibition.[3][8]

  • Methodology:

    • Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of the test compound in a kinase reaction buffer.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified duration at a controlled temperature (e.g., room temperature for 1 hour).

    • ADP Detection: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

    • Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cellular Assay for PI3K Pathway Inhibition (Western Blot for pAKT)

This cell-based assay confirms that the compound can penetrate cells and inhibit the PI3K signaling pathway.

  • Objective: To assess the ability of test compounds to inhibit the phosphorylation of AKT (a downstream effector of PI3K) in a cellular context.

  • Principle: Inhibition of PI3K prevents the phosphorylation of AKT at serine 473 (pAKT S473). The levels of pAKT can be quantified by Western blotting.

  • Methodology:

    • Cell Culture and Treatment: A suitable cell line (e.g., THP-1, a human monocytic cell line) is cultured and then treated with various concentrations of the test compound for a specific period.

    • Cell Lysis: The cells are lysed to release their protein content.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

    • Immunodetection: The membrane is incubated with primary antibodies specific for pAKT (S473) and total AKT (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.

    • Data Analysis: The intensity of the bands corresponding to pAKT and total AKT are quantified. The ratio of pAKT to total AKT is calculated and normalized to the untreated control to determine the extent of inhibition.

In Vitro Macrophage Polarization Assay

This assay evaluates the ability of a compound to modulate the phenotype of macrophages, a key aspect of Eganelisib's immunomodulatory mechanism.

  • Objective: To determine if a test compound can repolarize immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.

  • Principle: Macrophages can be polarized in vitro to different functional states (M1 or M2) using specific cytokines. The polarization state can be assessed by measuring the expression of characteristic cell surface markers or the secretion of specific cytokines.

  • Methodology:

    • Isolation and Differentiation of Macrophages: Primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

    • M2 Polarization: The differentiated macrophages are polarized towards an M2 phenotype by culturing them with cytokines such as IL-4 and IL-13.

    • Compound Treatment: The M2-polarized macrophages are then treated with the test compound at various concentrations.

    • Assessment of Phenotype Change: The change in macrophage phenotype is assessed by:

      • Flow Cytometry: Staining for M1-associated surface markers (e.g., CD80, CD86) and M2-associated markers (e.g., CD163, CD206). An increase in M1 markers and a decrease in M2 markers indicate repolarization.

      • Cytokine Analysis (ELISA or Multiplex Assay): Measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant. An increase in M1-associated cytokines and a decrease in M2-associated cytokines suggest a shift towards an M1 phenotype.

Conclusion

The development of Eganelisib as a potent and selective PI3K-γ inhibitor is a testament to the power of systematic medicinal chemistry and a deep understanding of the target's biology. The structural-activity relationship studies clearly demonstrate how targeted modifications to the isoquinolinone scaffold led to a molecule with a remarkable selectivity profile. The experimental protocols outlined provide a framework for the robust evaluation of such targeted therapies. The unique mechanism of action of Eganelisib, centered on the reprogramming of the tumor immune microenvironment, holds significant promise for its application in immuno-oncology, both as a monotherapy and in combination with other cancer treatments.[9]

References

Eganelisib: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). It represents a novel immuno-oncology approach that targets the tumor microenvironment (TME) rather than the tumor cells directly. By selectively inhibiting PI3K-γ, eganelisib aims to reprogram immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), to an anti-tumor phenotype, thereby enhancing the body's own immune response against cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of eganelisib.

Discovery and Preclinical Development

Eganelisib was discovered and developed by Infinity Pharmaceuticals. The rationale behind its development stems from the understanding that the PI3K-γ signaling pathway is a critical regulator of myeloid cell trafficking and function within the TME.[1][2]

Mechanism of Action

Eganelisib selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K). The PI3K family of enzymes are involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for various cellular functions.[3] Specifically, PI3K-γ is predominantly expressed in hematopoietic cells and plays a key role in the recruitment and function of immunosuppressive myeloid cells in the TME.[1] By inhibiting PI3K-γ, eganelisib is designed to shift the balance from an immunosuppressive to an immune-supportive TME. This is achieved by:

  • Reprogramming Tumor-Associated Macrophages (TAMs): Eganelisib inhibits the M2-like polarization of TAMs, which are known to promote tumor growth and suppress anti-tumor immunity, and promotes a shift towards a pro-inflammatory, anti-tumor M1-like phenotype.

  • Modulating Myeloid-Derived Suppressor Cells (MDSCs): It has been shown to decrease the number and/or function of MDSCs within the tumor.

  • Enhancing T-cell Activity: By reducing the population of immunosuppressive myeloid cells, eganelisib indirectly promotes the infiltration and activation of cytotoxic CD8+ T-lymphocytes, which are critical for killing cancer cells.[4]

A diagram illustrating the PI3K-gamma signaling pathway and the mechanism of action of Eganelisib is provided below.

PI3K_gamma_signaling cluster_TME Tumor Microenvironment cluster_ImmuneResponse Anti-Tumor Immune Response Chemokines Chemokines/ Cytokines GPCR GPCR Chemokines->GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR M2_phenotype Immunosuppressive M2 Macrophage Phenotype mTOR->M2_phenotype T_cell CD8+ T-cell Activation & Infiltration M2_phenotype->T_cell suppresses Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma

PI3K-γ signaling pathway and Eganelisib's inhibitory action.
Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
PI3K-γ 16 [5][6]1.2 - 1.6 [3][5]
PI3K-α3200[5]250[5]
PI3K-β3500[5]240[5]
PI3K-δ>8400[5]180[5]

IC50: Half-maximal inhibitory concentration. Data from biochemical and cellular assays.

Key Preclinical Experiments

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.

Methodology:

  • Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation. CD14+ monocytes are then purified from PBMCs.[7]

  • Macrophage Differentiation: Purified monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into M0 macrophages.[7]

  • M2 Polarization: Differentiated macrophages are stimulated with interleukin-4 (IL-4) and interleukin-13 (IL-13) to induce polarization towards the M2 phenotype.[8]

  • Eganelisib Treatment: Eganelisib is added to the cell culture at various concentrations during the M2 polarization process.

  • Analysis: The expression of M1 (e.g., CD80, iNOS) and M2 (e.g., CD206, Arginase-1) surface markers and cytokines is assessed using flow cytometry, qPCR, or ELISA.[4][9]

A workflow for the in vitro macrophage polarization assay is depicted below.

Macrophage_Polarization_Workflow Monocytes CD14+ Monocytes M0_Macrophage M0 Macrophages Monocytes->M0_Macrophage Differentiation MCSF M-CSF M2_Macrophage M2 Macrophages (Immunosuppressive) M0_Macrophage->M2_Macrophage Polarization IL4_IL13 IL-4 + IL-13 Eganelisib_treatment Eganelisib Treatment M2_Macrophage->Eganelisib_treatment Analysis Analysis (Flow Cytometry, qPCR, ELISA) Eganelisib_treatment->Analysis

Workflow for in vitro macrophage polarization assay.
In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of eganelisib, alone and in combination with other immunotherapies, in immunocompetent mice.

Methodology:

  • Tumor Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[4]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.

  • Treatment: Once tumors reach a palpable size, mice are randomized to receive oral eganelisib, a vehicle control, or eganelisib in combination with a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[10]

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing tumor volumes in treated groups to the control group. Overall survival is also monitored.

  • Immunophenotyping: At the end of the study, tumors are excised, and the immune cell infiltrate (e.g., CD8+ T-cells, TAMs, MDSCs) is analyzed by flow cytometry or immunohistochemistry.[4]

Clinical Development

Eganelisib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily checkpoint inhibitors.

Clinical Trials Overview
Trial IdentifierPhaseTitleInterventionsKey Objectives
MARIO-1 (NCT02637531)1/1bA Study of IPI-549 as a Single Agent and in Combination With Nivolumab in Subjects With Advanced Solid TumorsEganelisib, NivolumabTo evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of eganelisib alone and in combination with nivolumab.[11][12]
MARIO-3 (NCT03961698)2A Study of Eganelisib in Combination With Atezolizumab and Paclitaxel in Patients With Locally Advanced or Metastatic Triple-Negative Breast CancerEganelisib, Atezolizumab, Nab-paclitaxelTo evaluate the efficacy and safety of the triple combination in front-line metastatic triple-negative breast cancer (mTNBC).[13][14]
Key Clinical Findings

The first-in-human MARIO-1 study established the safety and tolerability of eganelisib as both a monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors.[11] The most common treatment-related adverse events included elevated liver enzymes and rash, which were generally manageable.[11] Preliminary signs of anti-tumor activity were observed in the combination therapy arm.[11]

The MARIO-3 trial investigated eganelisib in combination with atezolizumab (an anti-PD-L1 antibody) and nab-paclitaxel for the first-line treatment of metastatic triple-negative breast cancer.[13] On September 29, 2020, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this combination for this indication.[13]

A logical diagram of the clinical development path for Eganelisib is presented below.

Clinical_Development_Path Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1/1b (MARIO-1) Monotherapy & Combination (NCT02637531) IND->Phase1 Phase2 Phase 2 (MARIO-3) Combination Therapy (NCT03961698) Phase1->Phase2 Establishes RP2D FastTrack FDA Fast Track Designation (mTNBC) Phase2->FastTrack

Clinical development pathway of Eganelisib.

Conclusion

Eganelisib is a promising, first-in-class PI3K-γ inhibitor with a novel mechanism of action that focuses on modulating the tumor microenvironment to enhance anti-tumor immunity. Preclinical studies have demonstrated its ability to reprogram immunosuppressive myeloid cells and potentiate the effects of checkpoint inhibitors. Early clinical data have established its safety profile and shown preliminary signs of efficacy. Ongoing and future studies will further elucidate the therapeutic potential of eganelisib in various cancer types, particularly in combination with other immunotherapies.

References

Methodological & Application

Application Notes and Protocols: IPI-549 In Vivo Dosing for Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a first-in-class, orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[1] PI3K-γ is a key signaling enzyme predominantly expressed in myeloid cells, such as macrophages and neutrophils, which are critical components of the tumor microenvironment (TME). By inhibiting PI3K-γ, IPI-549 can reprogram immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift enhances the anti-tumor immune response by increasing the infiltration and activation of cytotoxic CD8+ T-cells.[2] Preclinical studies in various syngeneic murine cancer models have demonstrated that IPI-549 has dose-dependent, single-agent anti-tumor activity and can enhance the efficacy of immune checkpoint inhibitors.[2][3]

These application notes provide a comprehensive overview of the in vivo dosing and administration of IPI-549 in murine cancer models based on available preclinical data. The information is intended to guide the design and execution of efficacious in vivo experiments.

Mechanism of Action: PI3K-γ Signaling in the Tumor Microenvironment

IPI-549's mechanism of action is centered on the modulation of the tumor immune microenvironment. Within myeloid cells, PI3K-γ is a critical signaling node downstream of various receptors that promote an immunosuppressive phenotype. By selectively inhibiting PI3K-γ, IPI-549 disrupts this signaling cascade, leading to a reduction in immunosuppressive myeloid cells and an increase in pro-inflammatory, anti-tumor immune cells within the tumor.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K-gamma PI3K-gamma Receptor->PI3K-gamma Activation PIP3 PIP3 PI3K-gamma->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Immunosuppressive Gene Expression Immunosuppressive Gene Expression mTOR->Immunosuppressive Gene Expression Upregulation IPI-549 IPI-549 IPI-549->PI3K-gamma Inhibition

Caption: Simplified PI3K-γ signaling pathway and the inhibitory action of IPI-549.

Data Presentation: In Vivo Dosing and Efficacy

The following tables summarize the preclinical data on IPI-549's in vivo dosing and efficacy in various murine cancer models. It is important to note that specific tumor growth inhibition (TGI) percentages are not always publicly available in detail; the information provided is based on reports of "significant tumor growth inhibition" and observed anti-tumor activity.

Table 1: IPI-549 Monotherapy in Murine Syngeneic Models
Tumor ModelMouse StrainDosing Regimen (Oral Gavage)Efficacy Outcome
Lung Carcinoma (Lewis Lung)C57BL/615 mg/kg, dailySignificant reduction in tumor volume
Colon Carcinoma (CT26)BALB/cDose-dependentSignificant tumor growth inhibition
Breast Cancer (4T1)BALB/cDose-dependentSignificant tumor growth inhibition
Triple-Negative Breast CancerBALB/cNot specifiedReduced tumor growth
Table 2: IPI-549 in Combination with Immune Checkpoint Inhibitors (ICIs)
Tumor ModelMouse StrainCombination AgentDosing Regimen (Oral Gavage)Efficacy Outcome
Various Solid TumorsNot specifiedAnti-PD-1Not specifiedGreater tumor growth inhibition than monotherapy
Various Solid TumorsNot specifiedAnti-CTLA-4Not specifiedGreater tumor growth inhibition than monotherapy
Various Solid TumorsNot specifiedAnti-PD-L1Not specifiedGreater tumor growth inhibition than monotherapy
Triple-Negative Breast CancerBALB/cCyclophosphamide + Anti-PD-1Not specifiedMost effective at suppressing tumor growth compared to other combinations

Experimental Protocols

Formulation of IPI-549 for Oral Administration

A common vehicle for the suspension of IPI-549 for preclinical in vivo studies is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of IPI-549 in the vehicle should be calculated based on the desired dose (mg/kg) and the administration volume for each mouse (typically 100-200 µL).

Materials:

  • IPI-549 (Eganelisib) powder

  • Methylcellulose

  • Tween 80

  • Sterile water

  • Stir plate and stir bar

  • Sterile conical tubes

Procedure:

  • Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Mix thoroughly using a stir plate until fully dissolved.

  • Calculate the required amount of IPI-549 powder based on the desired final concentration and total volume.

  • Gradually add the IPI-549 powder to the vehicle solution while continuously stirring to ensure a homogenous suspension.

  • Store the formulation at 4°C and protect it from light. It is recommended to prepare fresh formulations regularly.

General Protocol for In Vivo Efficacy Study

The following is a generalized protocol for conducting an in vivo efficacy study of IPI-549 in a murine cancer model. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis Tumor_Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth_Monitoring Tumor Growth Monitoring (caliper measurements) Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups (e.g., Vehicle, IPI-549, Combination) Tumor_Growth_Monitoring->Randomization Daily_Dosing Daily Dosing (Oral Gavage) Randomization->Daily_Dosing Continued_Monitoring Continued Monitoring (Tumor Volume, Body Weight, Clinical Signs) Daily_Dosing->Continued_Monitoring Endpoint_Criteria Endpoint Criteria Met (e.g., tumor size, study duration) Continued_Monitoring->Endpoint_Criteria Tumor_Excision Tumor Excision and Analysis (e.g., weight, IHC, flow cytometry) Endpoint_Criteria->Tumor_Excision Data_Analysis Data Analysis (TGI, statistical analysis) Tumor_Excision->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study of IPI-549.

1. Animal Models and Tumor Implantation:

  • Select an appropriate syngeneic mouse strain that is compatible with the chosen cancer cell line (e.g., C57BL/6 for Lewis Lung carcinoma, BALB/c for 4T1 and CT26).

  • Implant a specified number of cancer cells (e.g., 1x10^6) subcutaneously into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

3. Dosing and Monitoring:

  • Administer IPI-549 or vehicle control daily via oral gavage. For combination studies, administer the additional agent according to its established protocol.

  • Continue to monitor tumor volume and the general health of the mice (e.g., body weight, clinical signs of toxicity) throughout the study.

4. Endpoint and Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.

  • Excise tumors and measure their weight.

  • Process tumors for further analysis, such as immunohistochemistry (IHC) for immune cell markers (e.g., CD8, F4/80) or flow cytometry to quantify immune cell populations within the TME.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol for Oral Gavage in Mice

Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • 1 mL syringe

  • IPI-549 formulation

Procedure:

  • Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Positioning: Hold the mouse in a vertical position to straighten the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.

  • Administration: Once the needle is in the correct position, slowly administer the IPI-549 formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the mouse for a short period after the procedure to ensure there are no signs of distress.

Conclusion

IPI-549 (eganelisib) has demonstrated significant potential as an immuno-oncology agent in preclinical murine cancer models. Its ability to reprogram the tumor microenvironment provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other cancer therapies. The protocols and data presented in these application notes offer a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic utility of this novel PI3K-γ inhibitor. Careful consideration of the tumor model, dosing regimen, and experimental endpoints is crucial for obtaining reliable and translatable results.

References

Eganelisib Protocol for Macrophage Polarization Assay: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, potent, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ).[1] The PI3K-γ isoform is predominantly expressed in hematopoietic cells and is a crucial regulator of immune responses.[2] Preclinical evidence strongly indicates that Eganelisib's antitumor effects are largely driven by its ability to reprogram the tumor microenvironment.[1] A key mechanism of action is the polarization of immunosuppressive M2-like macrophages into a pro-inflammatory, anti-tumor M1-like phenotype.[1][3] This application note provides a detailed protocol for an in vitro macrophage polarization assay to evaluate the effects of Eganelisib on macrophage phenotype.

Mechanism of Action

Eganelisib selectively inhibits the PI3K-γ signaling pathway, which is instrumental in establishing the M2 immunosuppressive phenotype in macrophages.[4] By blocking this pathway, Eganelisib effectively shifts the balance of macrophage activation towards an M1, pro-inflammatory state. This shift is characterized by changes in cell surface marker expression, gene expression, and cytokine secretion, leading to enhanced anti-tumor immunity.

Data Presentation

The following tables summarize the expected outcomes of Eganelisib treatment on macrophage polarization based on preclinical data.

Table 1: Eganelisib In Vitro Potency

Assay TypeCell LineParameterIC50
Cellular pAKT InhibitionRAW 264.7 (murine macrophages)pAKT (Ser473)1.2 nM
Biochemical Kinase AssayPurified PI3K-γ enzymeEnzymatic Activity16 nM

Table 2: Expected Changes in Macrophage Polarization Markers with Eganelisib Treatment

Marker TypeM1 Markers (Upregulated by Eganelisib)M2 Markers (Downregulated by Eganelisib)
Cell Surface Markers CD80, CD86, MHC Class IICD163, CD206 (Mannose Receptor)
Gene Expression NOS2, TNFα, IL1B, IL6, CXCL9, CXCL10ARG1, MRC1, IL10, CCL17, CCL22
Secreted Cytokines TNF-α, IL-1β, IL-6, IL-12IL-10, TGF-β

Experimental Protocols

This section details the methodologies for an in vitro macrophage polarization assay to assess the impact of Eganelisib.

Part 1: Isolation and Culture of Human Monocytes

This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for CD14+ monocytes using positive selection with CD14 microbeads according to the manufacturer's protocol.

  • Cell Seeding: Resuspend the enriched CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Seed the cells in appropriate culture plates at a density of 1 x 10^6 cells/mL.[1]

Part 2: Macrophage Differentiation and Polarization

This protocol outlines the differentiation of monocytes into M0 macrophages and their subsequent polarization to M1 and M2 phenotypes in the presence or absence of Eganelisib.

  • M0 Macrophage Differentiation: Differentiate the seeded monocytes into M0 macrophages by culturing them in RPMI-1640 complete medium containing 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days.[1] Replace the medium every 2-3 days.

  • Eganelisib Treatment and Polarization:

    • After differentiation, replace the medium with fresh complete RPMI-1640.

    • Prepare serial dilutions of Eganelisib (e.g., 0.1 nM to 100 nM) in the culture medium. Add the Eganelisib dilutions to the M0 macrophages and incubate for 1-2 hours. Include a vehicle control (DMSO).

    • To polarize the macrophages, add the following stimuli to the respective wells:

      • M1 Polarization: 20 ng/mL IFN-γ and 100 ng/mL Lipopolysaccharide (LPS).[1]

      • M2 Polarization: 20 ng/mL IL-4 and 20 ng/mL IL-10.[1]

    • Incubate the cells for 24-48 hours.

Part 3: Analysis of Macrophage Polarization
  • Cell Harvesting: Gently scrape the cells and wash with ice-cold PBS.

  • Staining: Stain the cells with fluorescently conjugated antibodies against human CD80, CD86, CD163, and CD206.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Gating Strategy: Gate on the macrophage population based on forward and side scatter, and then quantify the percentage of M1 (CD80+/CD86+) and M2 (CD163+/CD206+) cells.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers for M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1, IL10). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Supernatant Collection: Collect the cell culture supernatants before harvesting the cells.

  • ELISA: Perform ELISA to quantify the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) using commercially available kits.

Visualizations

Eganelisib Signaling Pathway in Macrophages

Eganelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3  Converts PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR NFkB_inh NF-κB Inhibition mTOR->NFkB_inh CEBPB_act C/EBPβ Activation mTOR->CEBPB_act M2_Program M2 Polarization (Immunosuppression) NFkB_inh->M2_Program CEBPB_act->M2_Program Eganelisib Eganelisib Eganelisib->PI3Kgamma Inhibits

Caption: Eganelisib inhibits PI3K-γ, blocking the M2 polarization pathway.

Experimental Workflow for Eganelisib Macrophage Polarization Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Polarization cluster_analysis Analysis (24-48h post-polarization) PBMC Isolate PBMCs from Buffy Coat Monocytes Enrich CD14+ Monocytes PBMC->Monocytes M0 Differentiate to M0 Macrophages (M-CSF, 6-7 days) Monocytes->M0 Eganelisib Treat with Eganelisib or Vehicle Control M0->Eganelisib M1_polarize Polarize to M1 (IFN-γ + LPS) Eganelisib->M1_polarize M2_polarize Polarize to M2 (IL-4 + IL-10) Eganelisib->M2_polarize Flow Flow Cytometry (CD80, CD86, CD163, CD206) M1_polarize->Flow qPCR qRT-PCR (M1/M2 Gene Expression) M1_polarize->qPCR ELISA ELISA (Cytokine Secretion) M1_polarize->ELISA M2_polarize->Flow M2_polarize->qPCR M2_polarize->ELISA

Caption: Workflow for in vitro macrophage polarization assay with Eganelisib.

References

Application Notes and Protocols: UCM-549 (IPI-549/Eganelisib) in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-549, more accurately known as IPI-549 or eganelisib, is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a key signaling molecule in myeloid cells, including tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment (TME). By inhibiting PI3Kγ, eganelisib has been shown to reprogram immunosuppressive M2-like macrophages to a pro-inflammatory M1-like phenotype. This shift in macrophage polarization enhances anti-tumor immunity and can overcome resistance to immune checkpoint inhibitors (ICIs) such as anti-PD-1 therapy.[1][2][3][4] Preclinical and clinical studies have demonstrated that the combination of eganelisib with anti-PD-1 antibodies (e.g., nivolumab, pembrolizumab) can lead to synergistic anti-tumor effects in various solid tumors.[1][2][3]

These application notes provide a comprehensive overview of the use of eganelisib in combination with anti-PD-1 therapy, including its mechanism of action, quantitative data from key clinical trials, and detailed protocols for preclinical and clinical research.

Mechanism of Action: Synergistic Anti-Tumor Immunity

The combination of eganelisib and anti-PD-1 therapy targets two distinct but complementary mechanisms of immune evasion in cancer.

  • Eganelisib (IPI-549): Reprogramming the Tumor Microenvironment: PI3Kγ signaling in myeloid cells promotes an immunosuppressive TME.[5] Eganelisib inhibits PI3Kγ, leading to the repolarization of TAMs from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. This results in increased production of pro-inflammatory cytokines, enhanced antigen presentation, and a reduction in the recruitment of myeloid-derived suppressor cells (MDSCs), ultimately fostering a more robust anti-tumor T-cell response.[3][4][6]

  • Anti-PD-1 Therapy: Reinvigorating T-Cell Function: Programmed cell death protein 1 (PD-1) is an inhibitory receptor expressed on activated T-cells. Its ligand, PD-L1, is often overexpressed on tumor cells and other cells within the TME. The PD-1/PD-L1 interaction leads to T-cell exhaustion and immune evasion. Anti-PD-1 antibodies block this interaction, restoring the cytotoxic function of T-cells and enabling them to attack and eliminate cancer cells.

The synergy arises from eganelisib's ability to create a more inflamed and immune-receptive TME, thereby enhancing the efficacy of anti-PD-1 therapy, which relies on the presence of active anti-tumor T-cells.

Signaling Pathway and Experimental Workflow Diagrams

Here are Graphviz diagrams illustrating the key signaling pathway and a typical experimental workflow.

PI3K_PD1_Pathway PI3Kγ and PD-1 Signaling in the Tumor Microenvironment cluster_macrophage Tumor-Associated Macrophage (M2-like) cluster_tcell T-Cell cluster_tumor Tumor Cell GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Immunosuppressive_Factors Immunosuppressive Factors (e.g., IL-10, Arginase-1) mTOR->Immunosuppressive_Factors Promotes Transcription T_Cell_Activation T-Cell Activation Immunosuppressive_Factors->T_Cell_Activation Inhibits Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma TCR TCR TCR->T_Cell_Activation Signal 1 CD28 CD28 CD28->T_Cell_Activation Signal 2 PD1 PD-1 T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion Inhibitory Signal Anti_PD1 Anti-PD-1 mAb Anti_PD1->PD1 MHC MHC MHC->TCR B7 B7 B7->CD28 PDL1 PD-L1 PDL1->PD1

Caption: PI3Kγ and PD-1 Signaling Pathways

Preclinical_Workflow Preclinical Evaluation Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Immunoprofiling Tumor_Implantation Syngeneic Tumor Cell Implantation in Mice Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Treatment Treatment Groups: 1. Vehicle 2. Eganelisib 3. Anti-PD-1 4. Combination Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint Tumor_Harvest Tumor & Spleen Harvest Endpoint->Tumor_Harvest Optional Single_Cell Single-Cell Suspension Preparation Tumor_Harvest->Single_Cell IHC Immunohistochemistry (PD-L1, CD8) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry Analysis of Immune Cell Infiltrates (T-cells, Macrophages, MDSCs) Single_Cell->Flow_Cytometry

Caption: Preclinical Experimental Workflow

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the MARIO-1, MARIO-275, and MARIO-3 clinical trials evaluating eganelisib in combination with anti-PD-1/PD-L1 therapy.

Table 1: MARIO-1 (NCT02637531) - Eganelisib + Nivolumab in Advanced Solid Tumors[1][6][7][8][9][10][11][12]
Patient Cohort (Anti-PD-1/PD-L1 Experienced)Overall Response Rate (ORR)Disease Control Rate (DCR)
Melanoma (n=39)7.7%35.9%
Head and Neck Squamous Cell Carcinoma (HNSCC) (n=20)10%55%
Urothelial Carcinoma (n=19)10.5%42.1%
Table 2: MARIO-275 (NCT03980041) - Eganelisib + Nivolumab vs. Placebo + Nivolumab in Advanced Urothelial Carcinoma[5][13][14][15][16]
EndpointEganelisib + Nivolumab (n=33)Placebo + Nivolumab (n=16)
Overall Population
Overall Response Rate (ORR)30%25%
Complete Response (CR)12%6%
Disease Control Rate (DCR)55%31%
Median Overall Survival (OS)15.4 months7.9 months
1-Year OS Rate59%32%
PD-L1 Negative Patients
Overall Response Rate (ORR)26%14%
Complete Response (CR)9%0%
Disease Control Rate (DCR)57%14%
Median Overall Survival (OS)15.4 months7.9 months
1-Year OS Rate54%17%
Table 3: MARIO-3 (NCT03961698) - Eganelisib + Atezolizumab + Nab-paclitaxel in Front-Line Metastatic Triple-Negative Breast Cancer (TNBC)[2][17][18][19][20]
EndpointEganelisib Triplet (ITT, n=57)IMpassion130 Benchmark (Atezo + Nab-pac)
1-Year Progression-Free Survival (PFS) Rate36.0%23.7%
PD-L1 Positive Patients
1-Year PFS Rate37.5%29.1%
Overall Response Rate (ORR)66.7%58.9%
Median Duration of Response (DOR)11.7 months8.5 months
PD-L1 Negative Patients
1-Year PFS Rate34.7%Not Reported
Overall Response Rate (ORR)54.3%54.0%
Median Progression-Free Survival (PFS)7.3 months5.6 months
Table 4: Common Treatment-Related Adverse Events (Grade ≥3) in Combination Therapy[1][7][9][10][13]
Adverse EventMARIO-1 (Eganelisib + Nivolumab)MARIO-275 (Eganelisib + Nivolumab)
Increased AST13%12%
Increased ALT10%12%
Rash10%9%
HepatotoxicityNot Reported15%

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of eganelisib and anti-PD-1 therapy in a preclinical setting. These protocols are based on established methods and should be adapted to specific experimental needs.

Syngeneic Mouse Tumor Model[21][22][23][24]

This protocol outlines a typical in vivo efficacy study.

1.1. Cell Culture and Tumor Implantation:

  • Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) in appropriate media.
  • Harvest cells during the exponential growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).

1.2. Tumor Monitoring and Treatment:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 per group):
  • Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection).
  • Group 2: Eganelisib (e.g., 20-40 mg/kg, daily, oral gavage).
  • Group 3: Anti-mouse PD-1 antibody (e.g., 10 mg/kg, every 3 days, intraperitoneal injection).
  • Group 4: Eganelisib + Anti-mouse PD-1 antibody.
  • Monitor animal body weight and overall health throughout the study as indicators of toxicity.
  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

1.3. Endpoint Analysis:

  • At the end of the study, euthanize mice and excise tumors.
  • Measure final tumor volume and weight.
  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells[25][26][27][28][29]

This protocol is for the immunophenotyping of the tumor microenvironment.

2.1. Single-Cell Suspension Preparation:

  • Excise tumors and spleens from treated mice at the study endpoint.
  • Mince the tumor tissue into small pieces and digest in a solution of collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-45 minutes at 37°C with gentle agitation.
  • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  • Prepare single-cell suspensions from spleens by mechanical dissociation and red blood cell lysis.

2.2. Antibody Staining:

  • Count viable cells and resuspend at a concentration of 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  • Block Fc receptors with an anti-CD16/CD32 antibody.
  • Stain cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice. A typical panel might include:
  • T-cells: CD45, CD3, CD4, CD8, PD-1.
  • Macrophages: CD45, CD11b, F4/80, CD206 (M2), MHC Class II (M1).
  • MDSCs: CD45, CD11b, Ly6G, Ly6C.
  • Wash the cells with FACS buffer.
  • For intracellular staining (e.g., FoxP3 for regulatory T-cells, Arginase-1 for M2 macrophages), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
  • Resuspend the final cell pellet in FACS buffer.

2.3. Data Acquisition and Analysis:

  • Acquire data on a multi-color flow cytometer.
  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.

Immunohistochemistry (IHC) for PD-L1 and CD8[30][31][32][33]

This protocol is for the spatial analysis of key biomarkers in the tumor microenvironment.

3.1. Tissue Preparation:

  • Fix excised tumors in 10% neutral buffered formalin for 24 hours.
  • Embed the fixed tissue in paraffin and cut 4-5 µm sections onto positively charged slides.

3.2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using an appropriate buffer and heating method.
  • Block endogenous peroxidase activity.
  • Incubate with primary antibodies against PD-L1 (e.g., clone SP263) and CD8 (e.g., clone C8/144B) overnight at 4°C.
  • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
  • Develop the signal with a chromogen (e.g., DAB).
  • Counterstain with hematoxylin.
  • Dehydrate and mount the slides.

3.3. Image Analysis:

  • Scan the stained slides using a digital slide scanner.
  • Use image analysis software to quantify the percentage of PD-L1 positive tumor cells and the density of CD8+ T-cells within the tumor and stromal compartments.

Conclusion

The combination of eganelisib (IPI-549) with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes for patients with various solid tumors. By reprogramming the immunosuppressive tumor microenvironment, eganelisib can sensitize tumors to and overcome resistance to immune checkpoint blockade. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this combination. Continued research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the clinical application of this innovative immuno-oncology approach.

References

Application Notes and Protocols for IPI-549 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as eganelisib, is a potent and highly selective, orally bioavailable small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] PI3K-γ is a key signaling molecule predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), which are critical components of the tumor microenvironment (TME).[3][4] In many cancers, these myeloid cells create an immunosuppressive TME, hindering the ability of the host's immune system to recognize and eliminate tumor cells.

IPI-549 is designed to reprogram the TME from an immunosuppressive to an immune-active state. By inhibiting PI3K-γ, IPI-549 aims to repolarize tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype and to reduce the number and suppressive function of MDSCs.[2][4] This modulation of the myeloid compartment is intended to enhance the infiltration and activation of cytotoxic CD8+ T-cells, which can then mount a robust anti-tumor immune response.[1][2] Preclinical studies in various syngeneic mouse models have demonstrated that IPI-549 can inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3]

Mechanism of Action: IPI-549 Signaling Pathway

IPI-549 selectively inhibits the PI3K-γ enzyme within myeloid cells. This inhibition blocks the downstream signaling cascade that promotes the immunosuppressive functions of these cells. The intended result is a shift in the TME from immunologically "cold" to "hot," thereby potentiating anti-tumor immunity.

IPI549_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Myeloid Myeloid Cell (Macrophage/MDSC) cluster_TCell T-Cell PI3K-gamma PI3K-gamma Downstream Signaling Downstream Signaling PI3K-gamma->Downstream Signaling Activates Immunosuppressive Factors (e.g., IL-10, Arginase-1) Immunosuppressive Factors (e.g., IL-10, Arginase-1) CD8+ T-Cell CD8+ T-Cell Immunosuppressive Factors (e.g., IL-10, Arginase-1)->CD8+ T-Cell Suppresses Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) Pro-inflammatory Cytokines (e.g., IL-12, TNF-α)->CD8+ T-Cell Activates Chemokine Receptor Chemokine Receptor Chemokine Receptor->PI3K-gamma Activates Downstream Signaling->Immunosuppressive Factors (e.g., IL-10, Arginase-1) Upregulates Downstream Signaling->Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) Downregulates Tumor Cell Tumor Cell CD8+ T-Cell->Tumor Cell Induces Apoptosis T-Cell Infiltration & Activation T-Cell Infiltration & Activation IPI-549 IPI-549 IPI-549->PI3K-gamma Inhibits

Caption: IPI-549 inhibits PI3K-γ in myeloid cells, reducing immunosuppression and enhancing CD8+ T-cell anti-tumor activity.

Quantitative Data from Preclinical Syngeneic Mouse Models

While specific quantitative data from preclinical studies with IPI-549 is limited in the public domain, press releases and conference presentations from Infinity Pharmaceuticals have consistently reported significant anti-tumor activity and immune modulation. The tables below summarize these reported findings and provide representative data from similar class molecules in relevant syngeneic models to offer a quantitative context.

Table 1: In Vivo Efficacy of IPI-549 in Syngeneic Mouse Models (Qualitative Summary)

Syngeneic Model Mouse Strain IPI-549 Monotherapy Effect IPI-549 Combination with Checkpoint Inhibitor (e.g., anti-PD-1, anti-CTLA4) Reference
Colon Carcinoma (e.g., CT26, MC38)BALB/c, C57BL/6Dose-dependent tumor growth inhibition.Greater tumor growth inhibition compared to monotherapy; increased number of complete responses.[1][2]
Breast Cancer (e.g., 4T1)BALB/cDose-dependent tumor growth inhibition.Enhanced anti-tumor activity.[2]
Lung CancerDose-dependent tumor growth inhibition.Not explicitly stated, but expected to be similar to other models.[2]

Table 2: Immunomodulatory Effects of IPI-549 in the Tumor Microenvironment (Qualitative Summary)

Immune Cell Population Effect of IPI-549 Treatment Reference
CD8+ T-cellsIncreased infiltration into the tumor.[1][2]
FOXP3+ T-regulatory cellsDecreased numbers in the tumor.[1]
Tumor-Associated Myeloid Cells (TAMs, MDSCs)Decreased numbers of immunosuppressive myeloid cells.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of IPI-549 in syngeneic mouse models.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of IPI-549 as a monotherapy or in combination with a checkpoint inhibitor.

Materials:

  • Syngeneic tumor cells (e.g., CT26, MC38, or 4T1)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • IPI-549 (Eganelisib)

  • Vehicle for IPI-549: 0.5% methylcellulose and 0.2% Tween 80 in sterile water

  • Checkpoint inhibitor antibody (e.g., anti-mouse PD-1) and corresponding isotype control

  • Sterile PBS

  • Syringes and oral gavage needles

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • IPI-549 Formulation: Prepare a suspension of IPI-549 in the vehicle at the desired concentration for oral gavage.

    • Dosing:

      • Administer IPI-549 or vehicle control daily via oral gavage.

      • Administer checkpoint inhibitor or isotype control via intraperitoneal (IP) injection at the specified dose and schedule (e.g., 10 mg/kg, twice a week).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol describes the isolation and analysis of immune cells from tumors to assess the pharmacodynamic effects of IPI-549.

Materials:

  • Tumors from treated and control mice

  • RPMI 1640 medium

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase

  • 70 µm cell strainers

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32 antibody)

  • Fluorescently conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)

  • Viability dye

Procedure:

  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the minced tissue using a tumor dissociation kit or an enzymatic cocktail to obtain a single-cell suspension.

  • Cell Preparation:

    • Pass the digested tissue through a 70 µm cell strainer.

    • Lyse red blood cells with ACK lysis buffer.

    • Wash the cells with FACS buffer.

  • Staining:

    • Count viable cells and resuspend at 1-2 x 10^7 cells/mL in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes.

    • Add the antibody cocktail and viability dye and incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations.

Table 3: Suggested Flow Cytometry Panel for Immune Cell Profiling

Target Fluorochrome Cell Population Identified
CD45AF700All hematopoietic cells
CD3PE-Cy7T-cells
CD4APCHelper T-cells
CD8PerCP-Cy5.5Cytotoxic T-cells
FOXP3PERegulatory T-cells
CD11bBV605Myeloid cells
F4/80APC-Cy7Macrophages
Gr-1FITCGranulocytes and MDSCs
CD206BV421M2-like Macrophages
MHC-IIBV711Antigen-presenting cells

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preclinical study evaluating IPI-549 in a syngeneic mouse model.

IPI549_Workflow cluster_Treatment Treatment Groups cluster_Endpoint Endpoint Analyses Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation 1 Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring 2 Randomization Randomization Tumor Growth Monitoring->Randomization 3 Treatment Initiation Treatment Initiation Randomization->Treatment Initiation 4 Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring 5 Vehicle Control Vehicle Control IPI-549 Monotherapy IPI-549 Monotherapy Checkpoint Inhibitor Checkpoint Inhibitor IPI-549 + Checkpoint Inhibitor IPI-549 + Checkpoint Inhibitor Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis 6 Tumor Growth Inhibition Tumor Growth Inhibition Flow Cytometry Flow Cytometry Cytokine Analysis Cytokine Analysis Immunohistochemistry Immunohistochemistry

Caption: Experimental workflow for evaluating IPI-549 in syngeneic mouse models.

Conclusion

IPI-549 represents a promising immuno-oncology agent that targets the immunosuppressive myeloid cells within the tumor microenvironment. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of IPI-549 in syngeneic mouse models. Rigorous experimental design, including appropriate model selection, dosing regimens, and comprehensive endpoint analyses, will be crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Eganelisib (IPI-549) in Preclinical Triple-Negative Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ).[1] In the context of triple-negative breast cancer (TNBC), Eganelisib represents a novel immuno-oncology approach. Its mechanism of action is not based on direct cytotoxicity to cancer cells but on the modulation of the tumor microenvironment (TME).[2][3] Specifically, Eganelisib targets and reprograms immunosuppressive tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[1][4] This shift alleviates myeloid-driven immune suppression, enhances cytotoxic T-cell activity, and can overcome resistance to immune checkpoint inhibitors (ICIs).[5][6]

Preclinical studies in syngeneic mouse models of breast cancer have provided the foundational rationale for the clinical development of Eganelisib in TNBC.[4][7] These studies have demonstrated that Eganelisib monotherapy can inhibit tumor growth and that its combination with ICIs, such as anti-PD-1 or anti-CTLA4 antibodies, leads to significantly greater anti-tumor activity and improved survival.[5][7]

These application notes provide a summary of the preclinical data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

While specific quantitative data from preclinical TNBC models is sparsely available in the public domain, the following tables summarize the known potency and selectivity of Eganelisib and the qualitative outcomes observed in syngeneic breast cancer models.[2]

Table 1: Eganelisib (IPI-549) Potency and Isoform Selectivity
TargetBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd, nM)
PI3Kγ 161.20.29
PI3Kα 3200250Not Reported
PI3Kβ 3500240Not Reported
PI3Kδ >8400180Not Reported
Source: Data compiled from preclinical characterization studies.[2]
Table 2: Summary of Preclinical In Vivo Efficacy in Syngeneic Breast Cancer Models
Treatment GroupObserved Anti-Tumor EffectKey Immunomodulatory Changes
Eganelisib Monotherapy Significant tumor growth inhibition.[4]- Decrease in tumor-associated immunosuppressive myeloid cells.- Decrease in FOXP3+ T-regulatory cells.- Increase in intratumoral CD8+ T-cells.[5]
Eganelisib + Anti-PD-1/PD-L1 Greater tumor growth inhibition compared to monotherapy.[5]- Enhanced anti-tumor cytotoxic T-cell activity.- Overcomes resistance to checkpoint inhibition.[6]
Eganelisib + Anti-CTLA4 Greater tumor growth inhibition compared to monotherapy.[5]Not specifically detailed, but contributes to a heightened anti-tumor immune response.
Eganelisib + Chemo + Anti-PD-1 Improved survival in a spontaneous syngeneic TNBC model compared to chemotherapy alone or chemo + anti-PD-1.[7]Not specifically detailed, but supports a triple-combination therapeutic strategy.
Note: The term "xenograft" is often used generically, but for an immuno-oncology agent like Eganelisib, immunocompetent syngeneic models (e.g., 4T1 murine breast cancer cells in BALB/c mice) are the appropriate preclinical system to evaluate its immune-modulating effects. The data summarized above are from such syngeneic models.

Signaling Pathways and Experimental Workflows

Eganelisib's Mechanism of Action in the Tumor Microenvironment

Eganelisib_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Drug_Action Therapeutic Intervention TAM_M2 Immunosuppressive TAM (M2-like) Tumor_Cell TNBC Tumor Cell TAM_M2->Tumor_Cell Promotes Growth & Suppresses Immunity Eganelisib Eganelisib (IPI-549) Myeloid_Progenitor Myeloid Progenitor Cells Myeloid_Progenitor->TAM_M2 Differentiation T_Cell_Exhausted Exhausted CD8+ T-Cell Tumor_Cell->T_Cell_Exhausted Induces Exhaustion (e.g., via PD-L1) T_Cell_Active Active CD8+ T-Cell T_Cell_Active->Tumor_Cell Kills Tumor Cell PI3Kgamma PI3Kγ Eganelisib->PI3Kgamma Inhibits TAM_M1 Anti-Tumoral TAM (M1-like) Eganelisib->TAM_M1 Reprograms to PI3Kgamma->TAM_M2 Maintains M2 Phenotype TAM_M1->T_Cell_Active Activates & Recruits Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., 4T1 TNBC cells) start->cell_culture implantation 2. Orthotopic Implantation (Mammary fat pad of BALB/c mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers, until palpable tumors form) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Oral gavage of Eganelisib, IP injection of ICI) randomization->treatment monitoring 6. Continued Monitoring (Tumor volume, body weight, survival) treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Tissue Analysis (Flow Cytometry, IHC) endpoint->tumor_analysis Tumor Excision blood_analysis Peripheral Blood Analysis (Flow Cytometry) endpoint->blood_analysis Blood Collection data_analysis 8. Data Analysis & Reporting tumor_analysis->data_analysis blood_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for A549 Cell-Based Neutrophil Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a fundamental process in the innate immune response, characterized by the directed movement of neutrophils towards sites of inflammation or infection. This chemotactic response is crucial for host defense but can also contribute to tissue damage in inflammatory diseases. The A549 cell line, derived from human lung carcinoma, is widely used in research to model the lung epithelium. When co-cultured with neutrophils, A549 cells can be used to study the transepithelial migration of these immune cells, providing a valuable in vitro model for investigating inflammatory processes and for the screening of potential therapeutic agents that modulate neutrophil activity.

This document provides detailed protocols and application notes for conducting a cell-based assay to assess neutrophil migration in the context of A549 cells. The assay is designed to be a robust and reproducible tool for academic research and drug development.

Signaling Pathways in Neutrophil Migration

Neutrophil chemotaxis is a complex process orchestrated by a series of intracellular signaling events initiated by chemoattractants binding to G-protein-coupled receptors (GPCRs) on the neutrophil surface. This binding triggers the dissociation of G-protein subunits, leading to the activation of downstream effectors. Key signaling pathways involved include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which ultimately regulate the cytoskeletal rearrangements necessary for cell polarization and directed movement.[1]

A "frontness" and "backness" model helps to explain the establishment of neutrophil polarity.[2] "Frontness" signals, including the activation of Gi, PI(3,4,5)P3, and Rac, promote the formation of protrusive actin structures at the leading edge of the cell.[3] Conversely, "backness" signals regulate the retraction of the uropod. The interplay between these pathways ensures the directional migration of the neutrophil along a chemoattractant gradient.

G Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR Binds G_protein Gαi/βγ GPCR->G_protein Activates PI3K PI3Kγ G_protein->PI3K Gβγ activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Generates DOCK2 DOCK2 PIP3->DOCK2 Recruits Rac_Cdc42 Rac/Cdc42 DOCK2->Rac_Cdc42 Activates Actin Actin Polymerization Rac_Cdc42->Actin Promotes Migration Migration Actin->Migration

Caption: Signaling pathway of neutrophil chemotaxis.

Experimental Protocols

A. A549 Cell Culture and Seeding for Migration Assay

This protocol describes the culture of A549 cells and their preparation for the neutrophil migration assay.

Materials:

  • A549 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (8 µm pore size)

  • 24-well plates

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed 1 x 10^5 A549 cells onto the underside of the Transwell® inserts and allow them to attach for 4 hours at 37°C.[4]

  • Invert the Transwells and place them in a 24-well plate with growth medium, maintaining them until a confluent monolayer is formed (approximately 72 hours).[4]

B. Neutrophil Isolation

This protocol details the isolation of human neutrophils from peripheral blood.

Materials:

  • Human whole blood

  • Polymorphprep™ or Ficoll-Paque™

  • RPMI 1640 medium

  • Bovine Serum Albumin (BSA)

Procedure:

  • Carefully layer fresh human whole blood over a density gradient medium (e.g., Polymorphprep™).

  • Centrifuge according to the manufacturer's instructions to separate the different blood components.

  • Carefully aspirate the neutrophil layer and transfer it to a new tube.

  • Wash the isolated neutrophils with RPMI 1640 medium.

  • Resuspend the neutrophils in RPMI 1640 supplemented with 5% BSA to maintain viability.[5]

C. Neutrophil Migration Assay (Transwell® Method)

This protocol outlines the steps for conducting the neutrophil migration assay using the prepared A549 cell-coated Transwell® inserts and isolated neutrophils.

Materials:

  • A549-coated Transwell® inserts in a 24-well plate

  • Isolated human neutrophils

  • Chemoattractant (e.g., fMLP, CXCL8/IL-8)

  • Test compounds or inhibitors

  • RPMI 1640 medium (serum-free)

  • Calcein-AM or other cell viability dye

  • Fluorescence plate reader

Procedure:

  • Wash the confluent A549 monolayer on the Transwell® inserts with PBS.

  • (Optional) If studying infection-induced migration, infect the A549 cells with a pathogen of interest (e.g., Respiratory Syncytial Virus) for a specified period before the migration assay.[4]

  • Place the Transwell® inserts into the wells of a 24-well plate.

  • Add serum-free medium containing the chemoattractant (e.g., 100 nM fMLP or 10 ng/mL IL-8) and any test compounds to the lower chamber.[1]

  • Add the isolated neutrophils (e.g., 2 x 10^5 cells) in serum-free medium to the upper chamber (basolateral side of the A549 monolayer).[4]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours.[4]

  • After incubation, carefully remove the Transwell® insert.

  • Quantify the number of migrated neutrophils in the lower chamber. This can be done by lysing the cells and measuring ATP levels using a luminescent-based method, or by staining with a fluorescent dye like Calcein-AM and reading the fluorescence.[1]

G cluster_prep Preparation cluster_assay Migration Assay A549_Culture Culture A549 Cells Seed_A549 Seed A549 on Transwell A549_Culture->Seed_A549 Neutrophil_Isolation Isolate Neutrophils Add_Neutrophils Add Neutrophils to Upper Chamber Neutrophil_Isolation->Add_Neutrophils Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_A549->Add_Chemoattractant Incubate Incubate (1-4h, 37°C) Add_Neutrophils->Incubate Quantify Quantify Migrated Cells Incubate->Quantify

Caption: Experimental workflow for the A549 cell-based neutrophil migration assay.

Data Presentation

Quantitative data from the neutrophil migration assay should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Effect of Test Compounds on Neutrophil Migration

Treatment GroupChemoattractantCompound Concentration (µM)Migrated Neutrophils (RFU)% Inhibition of Migration
Negative ControlNone0150 ± 25N/A
Positive ControlfMLP (100 nM)02500 ± 1500%
Compound AfMLP (100 nM)11875 ± 12025%
Compound AfMLP (100 nM)10950 ± 8062%
Compound BfMLP (100 nM)12300 ± 1308%
Compound BfMLP (100 nM)101950 ± 11022%

Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.

Table 2: IC50 Values of Inhibitory Compounds

CompoundIC50 (µM)
Compound A5.8
Compound B> 20

Applications in Drug Discovery and Development

Cell-based assays are crucial for various stages of drug discovery and development, providing a biologically relevant context for evaluating potential therapeutics.[6] The A549 cell-based neutrophil migration assay can be utilized for:

  • High-throughput screening of compound libraries to identify inhibitors of neutrophil migration.

  • Lead optimization by determining the structure-activity relationships of promising compounds.[6]

  • Mechanism of action studies to elucidate how a drug candidate modulates the signaling pathways involved in chemotaxis.

  • Evaluating the anti-inflammatory potential of new drug candidates in a model that mimics the lung epithelial environment.

By providing a robust and reproducible in vitro system, this assay can help accelerate the identification and development of novel therapies for a range of inflammatory diseases where neutrophil migration plays a pathological role.

References

Application Notes and Protocols for IPI-549 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for in vivo efficacy studies of IPI-549 (eganelisib), a selective PI3K-γ inhibitor. The information is intended to guide the design and execution of preclinical research to evaluate the anti-tumor activity of this immuno-oncology agent.

Introduction

IPI-549 is an orally bioavailable, highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1] PI3K-γ is predominantly expressed in immune cells, and its inhibition by IPI-549 can modulate the tumor microenvironment, leading to an anti-tumor immune response.[1][2] Preclinical studies in various syngeneic mouse models have demonstrated that IPI-549 can inhibit tumor growth as a monotherapy and enhance the efficacy of immune checkpoint inhibitors.[3][4][5]

Mechanism of Action: PI3K-γ Signaling Pathway

IPI-549 exerts its anti-tumor effects by inhibiting the PI3K-γ signaling pathway, primarily in myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). In the tumor microenvironment, PI3K-γ signaling promotes an immunosuppressive M2-like macrophage phenotype. By blocking this pathway, IPI-549 reprograms these myeloid cells towards a pro-inflammatory, anti-tumor M1-like phenotype, thereby enhancing the ability of the immune system to recognize and attack cancer cells.

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K_gamma->PIP2 Phosphorylation Anti_Tumor_Immunity Anti-Tumor Immunity (M1 Polarization) PI3K_gamma->Anti_Tumor_Immunity Inhibition leads to IPI549 IPI-549 IPI549->PI3K_gamma Inhibition mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (e.g., NF-κB, STAT3) mTOR->Downstream Immune_Suppression Immune Suppression (M2 Polarization) Downstream->Immune_Suppression

Caption: Simplified PI3K-γ signaling pathway and the inhibitory action of IPI-549.

Data Presentation: In Vivo Efficacy of IPI-549

The following tables summarize quantitative data from preclinical in vivo studies evaluating IPI-549 as a monotherapy and in combination with other agents.

Table 1: IPI-549 Monotherapy Treatment Schedule and Efficacy
Tumor ModelMouse StrainIPI-549 Dosing ScheduleDurationKey Efficacy Outcomes
CT26 (Colon Carcinoma)BALB/c25 mg/kg, daily, oral gavageNot SpecifiedSignificant tumor growth inhibition.[5]
4T1 (Breast Carcinoma)BALB/cNot Specified14 daysSignificant tumor growth inhibition and reduction in lung metastases.[3][4]
B16-GMCSF (Melanoma)C57BL/6Not Specified14 daysSignificant tumor growth inhibition.[3][4]
Table 2: IPI-549 Combination Therapy Treatment Schedule and Efficacy
Tumor ModelMouse StrainCombination TreatmentIPI-549 Dosing ScheduleDurationKey Efficacy Outcomes
CT26 (Colon Carcinoma)BALB/canti-PD-1Not SpecifiedNot SpecifiedIncreased tumor growth inhibition compared to monotherapies.[3]
4T1 (Breast Carcinoma)BALB/canti-PD-1Not Specified14 daysSignificant antitumor activity in ICB-resistant model.[4]
B16-GMCSF (Melanoma)C57BL/6anti-PD-1Not Specified14 daysSignificant antitumor activity in ICB-resistant model.[4]
Various Solid Tumors Not Specifiedanti-CTLA-4, anti-PD-L1Not SpecifiedNot SpecifiedIncreased tumor growth inhibition compared to monotherapies.[3]

Experimental Protocols

This section provides a detailed methodology for a representative in vivo efficacy study using the CT26 syngeneic mouse model.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedures cell_culture 1. CT26 Cell Culture cell_prep 2. Cell Harvesting and Preparation cell_culture->cell_prep implantation 3. Subcutaneous Tumor Implantation cell_prep->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. IPI-549 Administration (Oral Gavage) randomization->treatment endpoint 7. Endpoint Measurement and Data Collection treatment->endpoint

Caption: Workflow for a typical in vivo efficacy study of IPI-549.
Detailed Protocol: CT26 Syngeneic Model

1. Cell Culture:

  • Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

2. Animal Handling and Acclimatization:

  • Use 6-8 week old female BALB/c mice.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • House mice in a specific pathogen-free facility with access to food and water ad libitum.

3. Tumor Cell Implantation:

  • On day 0, harvest CT26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, IPI-549 monotherapy, combination therapy).

5. IPI-549 Formulation and Administration:

  • Prepare a formulation of IPI-549 for oral administration. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administer IPI-549 or vehicle control daily via oral gavage at the desired dose (e.g., 25 mg/kg). The volume of administration is typically 100-200 µL per mouse.

6. Combination Therapy (if applicable):

  • For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) via intraperitoneal (IP) injection at the specified dose and schedule.

7. Endpoint and Data Collection:

  • Continue treatment and tumor monitoring for the duration of the study (e.g., 2-3 weeks or until tumors in the control group reach a predetermined endpoint).

  • Record body weights of the mice regularly to monitor for toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).

  • For survival studies, monitor mice until they meet the criteria for euthanasia as defined by the institutional animal care and use committee (IACUC).

8. Statistical Analysis:

  • Analyze tumor growth data using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons.

  • Analyze survival data using the Kaplan-Meier method and log-rank test.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo efficacy studies with IPI-549. The data consistently demonstrates the potential of IPI-549 to inhibit tumor growth, both as a single agent and in combination with immune checkpoint inhibitors, by modulating the tumor immune microenvironment. Researchers should optimize the specific parameters of these protocols based on their experimental goals and institutional guidelines.

References

Application Notes and Protocols for IPI-549 Immune Profiling by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549 (eganelisib) is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] The PI3K-γ signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells such as macrophages and myeloid-derived suppressor cells (MDSCs).[3] In the tumor microenvironment (TME), PI3K-γ activity in these cells often promotes an immunosuppressive M2-like macrophage phenotype and the accumulation of MDSCs, which collectively dampen anti-tumor T-cell responses.[4][5][6]

IPI-549 is designed to reprogram the TME from an immunosuppressive to an immune-active state by inhibiting PI3K-γ.[4][5][6][7] This application note provides a detailed flow cytometry panel and protocol for monitoring the immunological effects of IPI-549 on various immune cell populations within the TME.

Mechanism of Action

IPI-549 selectively inhibits the gamma isoform of PI3K, which is predominantly expressed in immune cells.[2] This inhibition blocks the downstream signaling cascade, including the activation of AKT, which is crucial for the establishment and maintenance of an immunosuppressive phenotype in myeloid cells.[1][8] By blocking this pathway, IPI-549 promotes the polarization of tumor-associated macrophages (TAMs) from an M2-like (immunosuppressive) to an M1-like (pro-inflammatory) phenotype and reduces the suppressive activity of MDSCs.[4] This remodeling of the myeloid compartment is intended to enhance the infiltration and effector function of cytotoxic CD8+ T cells, thereby promoting anti-tumor immunity.[4]

Signaling Pathway

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_phenotype Immunosuppressive Phenotype GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activation PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NF_kB NF-κB AKT->NF_kB Modulation M2_polarization M2 Polarization (e.g., ↑CD206, ↑IL-10) mTOR->M2_polarization MDSC_function MDSC Function (Suppression of T-cells) mTOR->MDSC_function NF_kB->M2_polarization NF_kB->MDSC_function IPI_549 IPI-549 (Eganelisib) IPI_549->PI3K_gamma Inhibition

Caption: PI3K-γ signaling pathway in myeloid cells and the inhibitory action of IPI-549.

Data Presentation

The following table summarizes the expected immunomodulatory effects of IPI-549 based on preclinical and clinical studies. Quantitative data from specific IPI-549 studies is limited in the public domain; therefore, representative changes are described.

Immune Cell PopulationKey MarkersExpected Change with IPI-549 TreatmentRationale
Myeloid-Derived Suppressor Cells (MDSCs)
Monocytic MDSCs (M-MDSCs)CD11b+ Ly6Chigh Ly6G-Reduction in immunosuppressive myeloid populations.
Granulocytic MDSCs (G-MDSCs)CD11b+ Ly6Clow Ly6G+Reduction in immunosuppressive myeloid populations.
Tumor-Associated Macrophages (TAMs)
M1-like (pro-inflammatory)CD11b+ F4/80+ MHC-IIhigh CD206-Reprogramming of TAMs to an anti-tumor phenotype.[4]
M2-like (immunosuppressive)CD11b+ F4/80+ MHC-IIlow CD206+Inhibition of PI3K-γ signaling skews polarization away from the M2 phenotype.[4]
T Cells
Cytotoxic T Lymphocytes (CTLs)CD3+ CD8+↑ Infiltration & Activation (e.g., ↑Ki67, ↑IFN-γ)Enhanced anti-tumor immunity secondary to reduced myeloid suppression.[4]
Regulatory T Cells (Tregs)CD3+ CD4+ FoxP3+Reduction in immunosuppressive T-cell populations.[4]
Immune Cell Ratios
CD8+ / Treg Ratio-A key indicator of a pro-inflammatory and anti-tumor TME.[4]

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis tumor_excision Tumor Excision dissociation Enzymatic & Mechanical Dissociation tumor_excision->dissociation single_cell Single-Cell Suspension dissociation->single_cell viability_stain Viability Staining single_cell->viability_stain fc_block Fc Receptor Block viability_stain->fc_block surface_stain Surface Marker Staining fc_block->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Staining (e.g., FoxP3, Ki67) fix_perm->intracellular_stain acquisition Flow Cytometry Acquisition intracellular_stain->acquisition gating Gating & Data Analysis acquisition->gating

Caption: General workflow for immune profiling of the TME using flow cytometry.

Materials
  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV

  • DNase I

  • ACK Lysing Buffer

  • FACS Buffer (PBS with 2% FBS, 2mM EDTA)

  • Fixable Viability Dye

  • Fc Block (anti-CD16/32)

  • BD Cytofix/Cytoperm™ Fixation/Permeabilization Kit (or equivalent)

  • Flow cytometry tubes

  • Fluorochrome-conjugated antibodies (see proposed panel below)

Proposed Multi-Color Flow Cytometry Panel

This 14-color panel is designed for the comprehensive analysis of myeloid and T-cell populations in murine tumor samples.

MarkerFluorochromeCell Population(s)
CD45BUV395All hematopoietic cells
Live/DeadBV510Viable cells
CD11bBV605Myeloid cells
Ly-6GBV711Granulocytes, G-MDSCs
Ly-6CBV786Monocytes, M-MDSCs
F4/80PEMacrophages
CD206PE-Cy7M2-like macrophages
MHC-II (I-A/I-E)AF700Antigen-presenting cells, M1-like macrophages
CD3APC-R700T cells
CD4BUV496Helper T cells, Tregs
CD8aBUV563Cytotoxic T cells
FoxP3AF647Regulatory T cells
Ki67BB700Proliferating cells
PD-1BV421Exhausted/activated T cells
Protocol for Tumor Processing and Staining
  • Tumor Dissociation:

    • Excise tumors and place them in cold RPMI 1640.

    • Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

    • Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).

    • Incubate at 37°C for 30-45 minutes with gentle agitation.

    • Quench the digestion with an equal volume of cold FACS buffer.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in ACK Lysing Buffer.

    • Incubate for 5 minutes at room temperature.

    • Add an excess of FACS buffer and centrifuge again.

  • Staining:

    • Wash the cells once with PBS.

    • Resuspend the cells in PBS and stain with a fixable viability dye for 20 minutes at 4°C, protected from light.

    • Wash the cells with FACS buffer.

    • Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.

    • Without washing, add the cocktail of surface-staining antibodies and incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining, follow the manufacturer's protocol for the fixation and permeabilization kit.

    • Briefly, fix the cells for 20 minutes at 4°C.

    • Wash with permeabilization buffer.

    • Add the intracellular antibody cocktail (containing antibodies against FoxP3 and Ki67) diluted in permeabilization buffer and incubate for 30-45 minutes at 4°C, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in FACS buffer for flow cytometry acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a spectral or conventional flow cytometer equipped to detect all the fluorochromes in the panel.

    • Ensure proper compensation controls are run for each fluorochrome.

    • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express).

    • Gate on viable, single, CD45+ cells before identifying specific immune cell subsets.

Conclusion

This application note provides a framework for utilizing multi-color flow cytometry to assess the immunological impact of the PI3K-γ inhibitor IPI-549. The provided panel and protocol are designed to offer a comprehensive overview of the key myeloid and lymphoid populations modulated by IPI-549, enabling researchers to effectively evaluate its mechanism of action and therapeutic potential in preclinical and clinical settings.

References

UCM-549: A Selective PI3K Gamma Inhibitor for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: UCM-549 (also known as IPI-549 or Eganelisib) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3Kγ).[1][2][3] PI3Kγ is a key signaling molecule in the regulation of immune responses, particularly in myeloid cells.[1][4][5] Its inhibition has been shown to reprogram macrophages from an immune-suppressive M2 phenotype to an immune-activating M1 phenotype, thereby enhancing anti-tumor immunity.[6] These characteristics make UCM-549 a valuable tool compound for investigating the role of PI3Kγ in cancer immunology and for the development of novel immuno-oncology therapies.[1][7]

Data Presentation

Biochemical and Cellular Activity of UCM-549

The following table summarizes the inhibitory activity and binding affinity of UCM-549 against Class I PI3K isoforms.

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd) (nM)
PI3Kγ 16[1]1.2[1]0.29[1]
PI3Kα 3200[1]250[1]17[1]
PI3Kβ 3500[1]240[1]82[1]
PI3Kδ >8400[1]>1000[8]23[1]

Note: Cellular IC50 values were determined by monitoring the inhibition of pAKT S473 by ELISA in various cell lines: RAW 264.7 (PI3Kγ), SKOV-3 (PI3Kα), 786-O (PI3Kβ), and RAJI (PI3Kδ).[1]

Signaling Pathway

The PI3Kγ signaling pathway plays a crucial role in mediating immune cell migration and function in response to G-protein coupled receptor (GPCR) activation.

PI3K_gamma_pathway GPCR GPCR G_beta_gamma Gβγ GPCR->G_beta_gamma Ligand Binding PI3K_gamma PI3Kγ (p110γ/p101) G_beta_gamma->PI3K_gamma Activation PIP3 PIP3 PI3K_gamma->PIP3 Phosphorylation UCM549 UCM-549 UCM549->PI3K_gamma Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT pAKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Downstream Cell Migration, Survival, Proliferation mTORC1->Downstream

Caption: PI3Kγ Signaling Pathway and Inhibition by UCM-549.

Experimental Protocols

Protocol 1: In Vitro PI3Kγ Kinase Assay

This protocol describes a method to determine the in vitro potency of UCM-549 against recombinant PI3Kγ enzyme.

Materials:

  • Recombinant human PI3Kγ (p110γ/p101)

  • UCM-549

  • PI(4,5)P2 substrate

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% CHAPS)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of UCM-549 in DMSO, followed by a further dilution in kinase buffer.

  • In a 96-well plate, add the diluted UCM-549 or vehicle control (DMSO).

  • Add the recombinant PI3Kγ enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction according to the detection method manufacturer's instructions (e.g., by adding a stop solution).

  • Quantify the amount of phosphorylated substrate (PIP3) produced using a scintillation counter or luminometer.

  • Calculate the percent inhibition for each UCM-549 concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based pAKT Inhibition Assay

This protocol outlines a method to assess the cellular potency of UCM-549 by measuring the inhibition of AKT phosphorylation in a relevant cell line.

Materials:

  • RAW 264.7 murine macrophage cell line (expresses high levels of PI3Kγ)

  • UCM-549

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Chemoattractant (e.g., C5a or SDF-1α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment or ELISA kit for pAKT

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of UCM-549 or vehicle control for 1-2 hours.

  • Stimulate the cells with a chemoattractant (e.g., 10 nM C5a) for 10-15 minutes to activate the PI3Kγ pathway.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Analyze the levels of phospho-AKT and total AKT by Western blot or ELISA.

  • Quantify the band intensities or ELISA signal and normalize the phospho-AKT signal to the total AKT signal.

  • Calculate the percent inhibition of pAKT for each UCM-549 concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Protocol 1) Selectivity_Profiling Selectivity Profiling vs. other PI3K isoforms Kinase_Assay->Selectivity_Profiling pAKT_Assay pAKT Inhibition Assay (Protocol 2) Kinase_Assay->pAKT_Assay Migration_Assay Neutrophil/Macrophage Migration Assay pAKT_Assay->Migration_Assay PK_PD Pharmacokinetics/ Pharmacodynamics pAKT_Assay->PK_PD Efficacy Tumor Growth Inhibition (Syngeneic Models) PK_PD->Efficacy

Caption: General experimental workflow for characterizing UCM-549.

Protocol 3: In Vitro Macrophage Polarization Assay

This protocol details a method to evaluate the effect of UCM-549 on macrophage polarization.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

  • UCM-549

  • Cytokines for M1 polarization (e.g., IFN-γ and LPS)

  • Cytokines for M2 polarization (e.g., IL-4 and IL-13)

  • RNA isolation kit

  • qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) markers

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers

Procedure:

  • Culture BMDMs in the presence of M-CSF for 7 days to differentiate them into mature macrophages.

  • Plate the macrophages and treat them with UCM-549 or vehicle control.

  • Induce polarization by adding either M1-polarizing or M2-polarizing cytokines to the respective wells.

  • Incubate for 24-48 hours.

  • For qRT-PCR analysis:

    • Harvest the cells and isolate total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of M1 and M2 marker genes by qRT-PCR.

  • For Flow Cytometry analysis:

    • Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.

    • Analyze the cell populations using a flow cytometer.

  • Compare the expression of M1/M2 markers in UCM-549-treated cells to the vehicle-treated controls to assess the compound's effect on macrophage polarization.

Macrophage_Polarization Macrophage Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 IFNγ, LPS M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 IL-4, IL-13 PI3K_gamma_in_M2 PI3Kγ M2->PI3K_gamma_in_M2 UCM549 UCM-549 UCM549->M1 Promotes shift to M1 UCM549->PI3K_gamma_in_M2 Inhibition PI3K_gamma_in_M2->M2 Maintains M2 state

Caption: UCM-549 promotes a shift from M2 to M1 macrophage phenotype.

Conclusion

UCM-549 is a highly selective and potent PI3Kγ inhibitor that serves as an invaluable tool for studying the role of this kinase in immune regulation and cancer biology. The protocols provided herein offer a starting point for researchers to investigate the biochemical and cellular effects of UCM-549 and to explore its therapeutic potential in various disease models.

References

Troubleshooting & Optimization

Technical Support Center: Managing Hepatotoxicity of IPI-549 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential hepatotoxicity associated with the PI3K-gamma inhibitor IPI-549 (eganelisib) in animal models. While severe hepatotoxicity has not been a prominently reported issue in preclinical studies with IPI-549, hepatotoxicity is a known class effect of PI3K inhibitors.[1][2][3][4] Therefore, a proactive monitoring and management strategy is essential for ensuring animal welfare and the integrity of experimental data.

This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential liver-related issues during your research.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with IPI-549 in a question-and-answer format.

Issue/Observation Potential Cause(s) Recommended Action(s)
Elevated ALT/AST levels in treated animals compared to controls. - Direct drug-induced hepatocellular injury. - Immune-mediated hepatitis (a known class effect of PI3K inhibitors).[4] - Off-target effects of IPI-549. - Underlying health status of the animal model.1. Confirm the findings: Repeat the liver function tests on a fresh blood sample. 2. Dose reduction: Consider a dose de-escalation study to determine if the effect is dose-dependent. 3. Histopathology: Euthanize a subset of animals for histopathological analysis of the liver to assess the nature and extent of injury. 4. Immune profiling: If immune-mediated injury is suspected, analyze immune cell infiltration in the liver tissue.
No significant elevation in ALT/AST, but animals show signs of poor health (e.g., weight loss, lethargy). - Cholestatic liver injury (may not always present with high ALT/AST). - Other drug-related toxicities not specific to the liver. - Mitochondrial dysfunction.[5][6]1. Measure other liver function markers: Assess alkaline phosphatase (ALP) and bilirubin levels to check for cholestasis. 2. Comprehensive health monitoring: Perform a complete blood count (CBC) and monitor for other signs of toxicity. 3. Necropsy and histopathology: Conduct a full necropsy with histopathological examination of all major organs.
High variability in liver enzyme levels within the same treatment group. - Inconsistent drug administration (e.g., gavage errors). - Individual animal susceptibility. - Intercurrent infections or inflammation in some animals.1. Review dosing procedures: Ensure consistent and accurate administration of IPI-549. 2. Increase sample size: A larger group size can help to determine if the variability is statistically significant. 3. Health screening: Ensure all animals are healthy and free of underlying conditions before starting the experiment.
Unexpected mortality in the IPI-549 treated group. - Severe, acute liver failure. - Other severe, off-target toxicities. - Combination toxicity if IPI-549 is used with other agents.1. Immediate necropsy: Perform a thorough necropsy on the deceased animal to determine the cause of death. 2. Dose evaluation: Re-evaluate the dose being used; it may be too high for the specific animal model. 3. Review combination therapy: If used in combination, assess the known toxicities of the other agent(s).

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PI3K inhibitors like IPI-549 might cause hepatotoxicity?

A1: The hepatotoxicity of PI3K inhibitors can be multifactorial.[3][7] It can be an "on-target" effect related to the inhibition of the PI3K pathway in liver cells, or it can be an "off-target" effect. For some PI3K inhibitors, an immune-mediated mechanism is suspected, where the drug may lead to an inflammatory response in the liver.[4]

Q2: Is hepatotoxicity a common finding with IPI-549 in animal models?

A2: Based on available public information, severe hepatotoxicity has not been a major reported issue in preclinical animal models of IPI-549. However, in a Phase 1/1b clinical trial, the most common treatment-related grade ≥3 toxicities with IPI-549 monotherapy were increased alanine aminotransferase (ALT; 18%) and aspartate aminotransferase (AST; 18%).[8][9] This suggests a potential for liver enzyme elevations that should be monitored in animal studies.

Q3: What are the key parameters to monitor for hepatotoxicity in animal models treated with IPI-549?

A3: The key monitoring parameters include:

  • Biochemical markers: Serum levels of ALT, AST, ALP, and total bilirubin.

  • Clinical signs: Body weight, food and water consumption, and general appearance and behavior.

  • Histopathology: Microscopic examination of liver tissue for signs of necrosis, inflammation, steatosis, and cholestasis.

Q4: At what frequency should I monitor liver function in my animal studies?

A4: The frequency of monitoring depends on the study duration and the dose of IPI-549 being administered. For a new study, it is advisable to perform baseline testing before the first dose and then weekly for the first month. For longer studies, monitoring can be reduced to bi-weekly or monthly if no significant changes are observed.

Q5: What should I do if I observe significant hepatotoxicity in my animal model?

A5: If significant hepatotoxicity is observed, you should consider the following actions:

  • Dose reduction: Lower the dose of IPI-549 to see if the toxicity is dose-related.

  • Temporary discontinuation: Stop the treatment to see if the liver parameters return to normal.

  • Supportive care: Provide supportive care to the animals as needed.

  • Euthanasia and analysis: In severe cases, it may be necessary to euthanize the animal and perform a detailed pathological examination to understand the cause of the toxicity.

III. Experimental Protocols

A. Protocol for Monitoring Liver Function in Mice Treated with IPI-549

1. Baseline Assessment:

  • Prior to the first dose of IPI-549, collect a blood sample from each mouse via a submandibular or saphenous vein bleed.

  • Process the blood to obtain serum and measure baseline levels of ALT, AST, ALP, and total bilirubin.

  • Record the body weight of each animal.

2. Dosing and Routine Monitoring:

  • Administer IPI-549 at the desired dose and route (e.g., oral gavage).

  • Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Record body weights at least twice a week.

  • Collect blood samples for liver function tests weekly for the first four weeks, and then bi-weekly thereafter.

3. End-of-Study Analysis:

  • At the end of the study, collect a final blood sample for liver function tests.

  • Euthanize the animals according to approved protocols.

  • Perform a gross necropsy, paying close attention to the appearance of the liver.

  • Collect the liver and fix it in 10% neutral buffered formalin for histopathological analysis.

B. Protocol for Histopathological Examination of the Liver

1. Tissue Collection and Fixation:

  • Immediately after euthanasia, carefully dissect the liver.

  • Weigh the liver.

  • Examine the liver for any gross abnormalities (e.g., discoloration, nodules).

  • Take representative sections from each lobe of the liver.

  • Place the tissue sections in 10% neutral buffered formalin at a 1:10 tissue-to-fixative ratio.

2. Tissue Processing and Staining:

  • After adequate fixation (at least 24 hours), process the tissues through graded alcohols and xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 micrometers.

  • Stain the sections with Hematoxylin and Eosin (H&E).

3. Microscopic Evaluation:

  • A board-certified veterinary pathologist should evaluate the slides.

  • The evaluation should include an assessment of:

    • Hepatocellular necrosis (focal, multifocal, zonal, massive).

    • Inflammation (type and distribution of inflammatory cells).

    • Steatosis (microvesicular vs. macrovesicular).

    • Cholestasis (bile plugs in canaliculi).

    • Any other pathological changes.

IV. Visualizations

A. PI3K-Gamma Signaling Pathway

PI3K_gamma_pathway GPCR GPCR G_beta_gamma Gβγ GPCR->G_beta_gamma PI3K_gamma PI3Kγ (p110γ/p101) G_beta_gamma->PI3K_gamma PIP2 PIP2 PIP3 PIP3 PI3K_gamma->PIP3  +P IPI_549 IPI-549 IPI_549->PI3K_gamma PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Cell_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cell_Response Hepatotoxicity_Workflow start Start: IPI-549 Dosing in Animal Model monitoring In-life Monitoring (Body Weight, Clinical Signs) start->monitoring blood_collection Periodic Blood Collection monitoring->blood_collection lft Liver Function Tests (ALT, AST, ALP, Bili) blood_collection->lft decision Elevated Liver Enzymes? lft->decision continue_study Continue Study decision->continue_study No troubleshoot Troubleshooting (Dose Reduction, Histopathology) decision->troubleshoot Yes end_of_study End of Study: Euthanasia and Necropsy continue_study->end_of_study troubleshoot->end_of_study histopathology Liver Histopathology end_of_study->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

References

Technical Support Center: Optimizing Eganelisib Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eganelisib (IPI-549), a first-in-class PI3K-γ inhibitor, in in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Eganelisib?

A1: Eganelisib is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the regulation of cell growth, proliferation, survival, and migration.[3] In the context of the tumor microenvironment, PI3K-γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs). By inhibiting PI3K-γ, Eganelisib can reprogram these immunosuppressive cells from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[1][4]

Q2: What is the recommended starting concentration range for Eganelisib in in vitro assays?

A2: The optimal concentration of Eganelisib will depend on the specific cell type and assay. However, a good starting point for most cell-based assays is a concentration range of 0.1 nM to 1 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store Eganelisib stock solutions?

A3: Eganelisib is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[5] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is as low as possible (typically ≤ 0.5%) and consistent across all experimental conditions, including a vehicle control.[6]

Q4: Can Eganelisib affect cell viability at higher concentrations?

A4: While Eganelisib is highly selective for PI3K-γ, high concentrations may lead to off-target effects or cellular toxicity. It is essential to determine the cytotoxic concentration of Eganelisib in your specific cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) alongside your functional assays. This will help you distinguish between specific inhibitory effects and general toxicity.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with Eganelisib.

Issue 1: Compound Precipitation in Cell Culture Medium
  • Potential Cause: The final concentration of Eganelisib in the aqueous cell culture medium exceeds its solubility limit.

  • Recommended Solutions:

    • Lower the Final Concentration: Your starting concentration may be too high. Try a lower concentration range in your experiments.

    • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

    • Freshly Prepare Working Solutions: Do not use diluted solutions of Eganelisib that have been stored for extended periods. Prepare fresh working solutions from your DMSO stock for each experiment.

Issue 2: Inconsistent or No Inhibition of PI3K/AKT Signaling (p-AKT Levels)
  • Potential Cause: Problems with the Western blot protocol are common when assessing phospho-proteins.

  • Recommended Solutions:

    • Use Phosphatase Inhibitors: Always include fresh phosphatase and protease inhibitors in your lysis buffer to prevent dephosphorylation of AKT.[5]

    • Optimize Blocking Buffer: For phospho-specific antibodies, Bovine Serum Albumin (BSA) in TBST is generally recommended over milk for blocking, as milk contains phosphoproteins that can increase background.[5]

    • Check Antibody Quality: Ensure your primary antibody is validated for Western blotting and is specific for the phosphorylated form of AKT (e.g., Ser473 or Thr308).

    • Stimulate the Pathway: In some cell types, the basal level of PI3K pathway activation may be low. Consider stimulating the cells with a growth factor (e.g., insulin, EGF) to increase the p-AKT signal.

    • Load Sufficient Protein: Ensure you are loading an adequate amount of protein lysate on your gel.

Issue 3: Unexpected Phenotypic Changes in Cells
  • Potential Cause: Off-target effects of Eganelisib at high concentrations or unique biology of the cell line.

  • Recommended Solutions:

    • Confirm On-Target Effect: Correlate the observed phenotypic changes with the inhibition of p-AKT at the same concentrations. If the phenotype occurs at concentrations much higher than those required for p-AKT inhibition, it may be an off-target effect.

    • Titrate the Concentration: Perform a careful dose-response analysis to identify the concentration range where the desired on-target effect is observed without confounding off-target effects.

    • Consult the Literature: Review literature on PI3K inhibitors in your specific cell model to see if similar unexpected effects have been reported. The PI3K pathway is complex and can have different roles in different cellular contexts.

Data Presentation

Table 1: Eganelisib Potency and Selectivity
TargetIC50 (Biochemical Assay)IC50 (Cellular Assay)Selectivity vs. PI3K-γ
PI3K-γ 16 nM[7]1.2 nM[6]-
PI3K-α 3.2 µM[7]250 nM[7]>150-fold[2]
PI3K-β 3.5 µM[7]240 nM[7]>150-fold[2]
PI3K-δ >8.4 µM[7]180 nM[7]>150-fold[2]
Table 2: Recommended Eganelisib Concentration Ranges for In Vitro Assays
Assay TypeCell TypeRecommended Starting Concentration RangeKey Readout
Macrophage Polarization Bone Marrow-Derived Macrophages (BMDMs), THP-11 nM - 1 µMM1/M2 marker expression (e.g., CD86, CD206, iNOS, Arginase-1)
Myeloid Cell Migration Primary Monocytes, Macrophages, THP-1, U9370.1 nM - 1 µM[5]Inhibition of chemotaxis towards a chemoattractant (e.g., CCL2)[5]
PI3K/AKT Pathway Inhibition Various cancer cell lines, myeloid cells1 nM - 100 nMInhibition of AKT phosphorylation (p-AKT Ser473/Thr308)
Cell Viability/Cytotoxicity Various cancer cell lines, myeloid cells10 nM - 10 µMIC50 or GI50 values

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable myeloid cell line (e.g., THP-1) in complete medium.

  • M2 Polarization: To induce an M2 phenotype, treat the cells with M-CSF (for BMDMs) and IL-4.

  • Eganelisib Treatment: Add Eganelisib at various concentrations (e.g., 1 nM to 1 µM) to the cell culture medium during the M2 polarization process. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for polarization.

  • Analysis: Analyze the macrophage phenotype by assessing the expression of M1 and M2 markers using techniques such as:

    • Flow Cytometry: Staining for surface markers like CD86 (M1) and CD206 (M2).

    • qRT-PCR: Measuring the mRNA levels of M1 genes (e.g., iNOS, TNF-α, IL-12) and M2 genes (e.g., Arginase-1, Ym1, Fizz1).

    • ELISA: Quantifying the secretion of M1 cytokines (e.g., IL-12, TNF-α) and M2 cytokines (e.g., IL-10) in the culture supernatant.

Protocol 2: In Vitro Myeloid Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of Eganelisib on the migration of myeloid cells.

Methodology:

  • Cell Preparation: Culture myeloid cells (e.g., primary monocytes, THP-1) and starve them in serum-free medium for 2-4 hours prior to the assay.[5]

  • Eganelisib Pre-treatment: Resuspend the cells in serum-free medium and pre-incubate with various concentrations of Eganelisib (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 30-60 minutes at 37°C.[5]

  • Assay Setup:

    • Add a chemoattractant (e.g., CCL2) to the lower chamber of a Transwell plate.[5]

    • Place the Transwell insert (with a porous membrane) into the well.

    • Add the pre-treated cell suspension to the upper chamber of the insert.[5]

  • Incubation: Incubate the plate for a duration that allows for cell migration (typically 2-4 hours), which should be optimized for the specific cell type.[5]

  • Quantification of Migration:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane with a dye such as Crystal Violet.[5]

    • Elute the dye and measure the absorbance, or count the stained cells under a microscope.

Protocol 3: Western Blot for p-AKT Inhibition

Objective: To determine the effect of Eganelisib on the phosphorylation of AKT, a downstream effector of PI3K.

Methodology:

  • Cell Treatment: Seed your cells of interest and, if necessary, serum-starve them to reduce basal p-AKT levels. Treat the cells with a range of Eganelisib concentrations for a specified time.

  • Cell Lysis: Lyse the cells on ice with a lysis buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K-γ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Eganelisib Eganelisib Eganelisib->PI3K Inhibition PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activation AKT AKT mTOR mTOR pAKT->mTOR Activation Cell_Effects Cell Growth, Proliferation, Survival, Migration mTOR->Cell_Effects Downstream Signaling

Caption: PI3K-γ signaling pathway and the inhibitory action of Eganelisib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Eganelisib Stock Solution (DMSO) C Perform Dose-Response Treatment with Eganelisib A->C B Culture Cells of Interest (e.g., Macrophages) B->C E Conduct In Vitro Assay (e.g., Polarization, Migration) C->E D Include Vehicle Control (DMSO) D->E F Data Acquisition (Flow Cytometry, ELISA, etc.) E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vitro assays with Eganelisib.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Conc Is Eganelisib Concentration Optimized? Start->Check_Conc Check_Solubility Is the Compound Precipitating? Check_Conc->Check_Solubility Yes Solution1 Perform Dose-Response Experiment Check_Conc->Solution1 No Check_Controls Are Vehicle and Other Controls Behaving as Expected? Check_Solubility->Check_Controls No Solution2 Adjust Final Concentration and/or DMSO Percentage Check_Solubility->Solution2 Yes Check_Protocol Is the Assay Protocol Optimized and Validated? Check_Controls->Check_Protocol Yes Solution3 Review Control Data for Systemic Issues Check_Controls->Solution3 No Solution4 Troubleshoot Specific Assay Steps Check_Protocol->Solution4 No End Refined Experiment Check_Protocol->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Logical troubleshooting workflow for Eganelisib experiments.

References

Navigating Eganelisib (IPI-549) Phase 1 Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the first-in-class PI3K-gamma inhibitor, eganelisib (IPI-549). This guide focuses on the dose-limiting toxicities (DLTs) observed in Phase 1 clinical trials, offering troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What were the primary endpoints of the eganelisib (IPI-549) Phase 1/1b MARIO-1 trial?

The primary endpoints of the MARIO-1 (NCT02637531) study were to evaluate the safety and tolerability of once-daily eganelisib as a monotherapy and in combination with nivolumab in patients with solid tumors. This included determining the incidence of dose-limiting toxicities (DLTs) and overall adverse events (AEs).[1]

Q2: What was the dose escalation strategy used in the MARIO-1 trial?

The dose-escalation cohorts in the MARIO-1 trial received eganelisib at doses ranging from 10-60 mg for monotherapy and 20-40 mg for the combination therapy with nivolumab.[1] For the combination therapy, a 6+6 design was utilized, with eganelisib administered daily and nivolumab at 240 mg every two weeks.[2]

Q3: Were any dose-limiting toxicities observed during the initial 28-day observation period in the monotherapy arm?

No, DLTs were not observed within the first 28 days of treatment in the monotherapy arm of the study.[1]

Q4: What were the key dose-limiting toxicities that emerged in later treatment cycles of eganelisib monotherapy?

Toxicities that met the criteria for DLTs, primarily Grade 3 reversible elevations in hepatic enzymes, were observed with the 60 mg dose of eganelisib in later treatment cycles.[1]

Q5: What were the dose-limiting toxicities observed with the eganelisib and nivolumab combination therapy?

In the combination arm, DLTs occurred at the 30 mg dose of eganelisib (Grade 3 rash) and the 40 mg dose (Grade 3 rash; Grade 3 ALT/AST increase).[2]

Troubleshooting Guide

Issue: Unexpected hepatic enzyme elevations are observed in preclinical models.

Possible Cause: This may be an on-target effect of eganelisib, as reversible increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were the most common treatment-related Grade ≥3 toxicities in the monotherapy arm of the Phase 1 trial.[1]

Recommendation:

  • Monitor liver function tests closely and frequently.

  • Consider dose-response studies to establish a therapeutic window with acceptable hepatic toxicity.

  • In clinical trial design, a clear protocol for dose interruption and reduction upon observation of elevated transaminases is crucial.

Issue: Skin rash is developing in subjects during combination studies with a PD-1 inhibitor.

Possible Cause: Rash was a notable adverse event in the combination therapy arm of the MARIO-1 trial, with Grade 3 rash being a DLT at the 30 mg and 40 mg dose levels.[2] This may be an immune-mediated response enhanced by the combination.

Recommendation:

  • Implement a proactive dermatological monitoring plan.

  • Establish clear grading criteria for rash severity.

  • Have a management plan in place, which may include topical corticosteroids or dose modification of eganelisib.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities in Eganelisib (IPI-549) Phase 1 Trials

TherapyDose LevelDose-Limiting ToxicityGrade
Monotherapy60 mgReversible hepatic enzyme elevations3
Combination with Nivolumab30 mgRash3
Combination with Nivolumab40 mgRash, ALT/AST Increase3

Table 2: Common Treatment-Related Grade ≥3 Toxicities

TherapyToxicityPercentage of Patients
MonotherapyIncreased ALT18%
MonotherapyIncreased AST18%
MonotherapyIncreased Alkaline Phosphatase5%
Combination with NivolumabIncreased AST13%
Combination with NivolumabIncreased ALT10%
Combination with NivolumabRash10%

Experimental Protocols

The Phase 1/1b MARIO-1 trial (NCT02637531) was a first-in-human, open-label, multicenter study.[1]

  • Patient Population: Patients with advanced solid tumors.

  • Monotherapy Dose Escalation: Patients (n=39) received eganelisib at doses of 10, 20, 30, 40, and 60 mg once daily.[1]

  • Combination Therapy Dose Escalation: Patients (n=180) received eganelisib at doses of 20, 30, and 40 mg once daily in combination with 240 mg of nivolumab administered intravenously every two weeks.[1][2]

  • DLT Assessment Period: The primary DLT observation period was the first 28 days of treatment.[1]

  • Safety Monitoring: Included regular physical examinations, vital sign measurements, and laboratory tests, with a focus on hematology, clinical chemistry (including liver function tests), and urinalysis.

Visualizations

DLT_Pathway cluster_mono Eganelisib Monotherapy cluster_combo Eganelisib + Nivolumab Mono_Dose Dose Escalation (10-60 mg) No_DLT_28d No DLTs in first 28 days Mono_Dose->No_DLT_28d Initial Observation DLT_Later DLTs in Later Cycles (60 mg) No_DLT_28d->DLT_Later Continued Dosing Hepatic_Tox Grade 3 Reversible Hepatic Enzyme Elevations DLT_Later->Hepatic_Tox Toxicity Profile Combo_Dose Dose Escalation (20-40 mg) DLT_30mg DLT at 30 mg Combo_Dose->DLT_30mg DLT_40mg DLTs at 40 mg Combo_Dose->DLT_40mg Rash_30mg Grade 3 Rash DLT_30mg->Rash_30mg Rash_AST_40mg Grade 3 Rash Grade 3 ALT/AST Increase DLT_40mg->Rash_AST_40mg

Caption: Dose-limiting toxicities observed in Phase 1 trials of eganelisib.

Experimental_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Assignment Dose Cohort Assignment (Monotherapy or Combination) Patient_Screening->Dose_Assignment Treatment_Admin Treatment Administration (Eganelisib +/- Nivolumab) Dose_Assignment->Treatment_Admin DLT_Observation DLT Observation Period (First 28 Days) Treatment_Admin->DLT_Observation Safety_Monitoring Ongoing Safety Monitoring (AEs, Labs, Vitals) DLT_Observation->Safety_Monitoring Data_Analysis Data Analysis and MTD Determination Safety_Monitoring->Data_Analysis

Caption: Simplified workflow for the MARIO-1 Phase 1 trial.

References

Technical Support Center: IPI-549 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to IPI-549 (eganelisib) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of IPI-549?

IPI-549 is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1][2] Unlike other PI3K inhibitors that may directly target cancer cell proliferation, IPI-549's primary role is in immuno-oncology. It functions by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[3][4][5][6] This shift in the tumor microenvironment enhances the recruitment and activation of cytotoxic T-cells, thereby promoting an anti-tumor immune response.[4][6][7] IPI-549 is often investigated in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., nivolumab).[4][7][8]

Q2: We are observing reduced efficacy of IPI-549 in our in vivo models. What are the potential resistance mechanisms?

Reduced efficacy of IPI-549 is likely linked to mechanisms that counteract its immunomodulatory effects on the tumor microenvironment, rather than classic drug resistance mechanisms within the cancer cells themselves. Potential mechanisms include:

  • Alterations in the Tumor Microenvironment (TME):

    • Reduced Macrophage Infiltration: The tumor may evolve to recruit fewer macrophages, thus reducing the number of target cells for IPI-549.

    • Upregulation of Alternative Immunosuppressive Pathways: Cancer cells or other cells in the TME may upregulate other pathways that suppress T-cell function, independent of M2 macrophages. This could include the production of other immunosuppressive cytokines or the expression of alternative immune checkpoint ligands.

    • Loss of T-cell Function: The anti-tumor effect of IPI-549 is dependent on functional T-cells.[6] If T-cells are exhausted or deleted, IPI-549's impact will be diminished.

  • Intrinsic Macrophage Resistance:

    • Activation of Compensatory Signaling in Macrophages: Macrophages may develop mechanisms to maintain an M2-like phenotype despite PI3K-γ inhibition. This could involve the activation of other signaling pathways that promote immunosuppressive functions.

    • Genetic or Epigenetic Changes in Macrophages: While less studied, intrinsic changes in the macrophage population could lead to a state that is refractory to repolarization by IPI-549.

  • Resistance to Combination Therapy Partner:

    • In many experimental and clinical settings, IPI-549 is used in combination with other agents, such as checkpoint inhibitors or chemotherapy.[6][8] The observed resistance may be to the partner drug rather than IPI-549. For instance, tumors can develop resistance to anti-PD-1 therapy through various mechanisms, including loss of antigen presentation (MHC loss) or upregulation of other checkpoint molecules.

Q3: Is overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/ABCB1) a likely mechanism of resistance to IPI-549?

This is unlikely to be a primary mechanism of resistance to IPI-549's immunomodulatory effects. In fact, studies have shown that IPI-549 can act as a modulator of P-glycoprotein and may even reverse P-gp-mediated multidrug resistance.[3][9] It has been demonstrated to increase the intracellular concentration of P-gp substrate chemotherapies, like paclitaxel, in P-gp-overexpressing cancer cells.[3][9] Therefore, in combination chemotherapy regimens, IPI-549 may enhance the efficacy of the chemotherapeutic agent.

Q4: What are some common mechanisms of resistance to PI3K inhibitors in general that might be relevant to consider?

While IPI-549 has a distinct mechanism of action, it is helpful to be aware of general resistance mechanisms to PI3K pathway inhibitors, as they may provide insights into potential compensatory signaling. These include:

  • Reactivation of the PI3K/AKT/mTOR Pathway:

    • Upregulation of receptor tyrosine kinases (RTKs) such as HER2 and HER3.[10][11]

    • Loss of the tumor suppressor PTEN.[12]

    • Activating mutations in AKT1 or secondary mutations in PIK3CA.[12]

  • Activation of Parallel Signaling Pathways:

    • Activation of the MAPK/ERK pathway can compensate for PI3K pathway inhibition.[10][11]

  • PIM Kinase-Mediated Resistance:

    • The PIM family of kinases can phosphorylate downstream targets of the PI3K pathway, bypassing the need for AKT activation.[13]

Troubleshooting Guides

Problem 1: Decreased Anti-Tumor Activity of IPI-549 in a Syngeneic Mouse Model

Possible Causes and Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
Altered Tumor Microenvironment (TME) 1. Immunophenotyping of Tumors: Use flow cytometry or immunohistochemistry to analyze the immune cell infiltrate in sensitive vs. resistant tumors. Key markers include F4/80 (macrophages), CD11b (myeloid cells), CD206 (M2 macrophages), iNOS (M1 macrophages), CD3, CD4, CD8 (T-cells), and Granzyme B (activated cytotoxic T-cells). 2. Cytokine Profiling: Analyze the cytokine milieu within the tumor microenvironment of sensitive vs. resistant tumors using techniques like multiplex ELISA or cytokine arrays.Resistant tumors may show: - Decreased infiltration of macrophages and/or cytotoxic T-cells. - A persistent M2-like macrophage phenotype (high CD206, low iNOS) despite treatment. - Increased levels of immunosuppressive cytokines (e.g., IL-10, TGF-β) and decreased levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).
T-Cell Dysfunction 1. Ex Vivo T-cell Function Assays: Isolate T-cells from the tumors of treated mice and assess their functionality through proliferation assays (e.g., CFSE dilution) or cytotoxicity assays against the tumor cells. 2. T-cell Depletion Studies: In your model, deplete CD8+ T-cells. If IPI-549's effect is lost, it confirms the dependency on these cells.[6]T-cells from resistant tumors may exhibit signs of exhaustion (e.g., high expression of PD-1, TIM-3, LAG-3) and reduced proliferative and cytotoxic capacity.
Changes in Macrophage Polarization Capacity 1. In Vitro Macrophage Polarization Assay: Isolate bone marrow-derived macrophages (BMDMs) from mice bearing sensitive vs. resistant tumors. Treat with cytokines (e.g., IL-4) to induce an M2 phenotype, followed by treatment with IPI-549. Analyze M1/M2 markers.Macrophages from resistant tumor-bearing mice may be less responsive to IPI-549-mediated repolarization towards an M1 phenotype.
Problem 2: Lack of Synergy Between IPI-549 and Anti-PD-1 Therapy

Possible Causes and Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
Insufficient PD-L1 Expression Immunohistochemistry (IHC) for PD-L1: Stain tumor sections from your model for PD-L1 expression on both tumor cells and immune cells.If PD-L1 expression is very low or absent, the anti-PD-1 antibody will have limited efficacy, and thus, limited synergy with IPI-549.
Upregulation of Other Immune Checkpoints Flow Cytometry/RNA-Seq: Analyze the expression of other immune checkpoint molecules (e.g., CTLA-4, TIM-3, LAG-3) on T-cells infiltrating the tumors in the combination treatment group.T-cells from non-responding tumors may show increased expression of alternative checkpoint receptors, suggesting a mechanism of acquired resistance to anti-PD-1.
Loss of Antigen Presentation by Tumor Cells IHC for MHC Class I: Stain tumor sections for MHC class I expression.Resistant tumor cells may have downregulated or lost MHC class I expression, rendering them invisible to cytotoxic T-cells, thereby negating the benefits of both IPI-549 and anti-PD-1.

Experimental Protocols

Key Experiment: In Vitro Macrophage Polarization Assay

Objective: To assess the ability of IPI-549 to repolarize macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.[6][14]

Methodology:

  • Isolation of Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.

  • M2 Polarization:

    • Plate the BMDMs at a suitable density.

    • Induce M2 polarization by treating the cells with 20 ng/mL IL-4 and 20 ng/mL M-CSF for 24-48 hours.

  • IPI-549 Treatment:

    • Treat the M2-polarized macrophages with a dose range of IPI-549 (or vehicle control) for an additional 24 hours.

  • Analysis of Polarization Markers:

    • Gene Expression (qPCR): Analyze the mRNA levels of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).

    • Protein Expression (Flow Cytometry): Stain cells for surface markers such as F4/80, CD11b, CD86 (M1), and CD206 (M2).

    • Cytokine Secretion (ELISA): Measure the concentration of key cytokines in the culture supernatant, such as TNF-α, IL-12 (M1), and IL-10 (M2).

Visualizations

G cluster_0 Tumor Microenvironment TAM_M2 Immunosuppressive Macrophage (M2) T_Cell_Suppressed Suppressed Cytotoxic T-Cell TAM_M2->T_Cell_Suppressed Suppression TAM_M1 Anti-Tumor Macrophage (M1) T_Cell_Active Active Cytotoxic T-Cell TAM_M1->T_Cell_Active Activation Tumor_Cell Tumor Cell T_Cell_Suppressed->Tumor_Cell Immune Evasion T_Cell_Active->Tumor_Cell Tumor Cell Killing IPI549 IPI-549 PI3K_gamma PI3K-γ IPI549->PI3K_gamma PI3K_gamma->TAM_M2 Promotes M2 Phenotype

Caption: Mechanism of action of IPI-549 in the tumor microenvironment.

G cluster_0 Potential Resistance Mechanisms to IPI-549 Reduced_Macrophage_Infiltration Reduced Macrophage Infiltration Reduced_Efficacy Reduced Anti-Tumor Efficacy Reduced_Macrophage_Infiltration->Reduced_Efficacy Alt_Immunosuppression Alternative Immunosuppressive Pathways (e.g., other checkpoints) Alt_Immunosuppression->Reduced_Efficacy T_Cell_Exhaustion T-Cell Exhaustion/ Deletion T_Cell_Exhaustion->Reduced_Efficacy Macrophage_Refractory Macrophage Refractory to Repolarization Macrophage_Refractory->Reduced_Efficacy IPI549_Treatment IPI-549 Treatment IPI549_Treatment->Reduced_Efficacy leads to

Caption: Potential resistance pathways leading to reduced IPI-549 efficacy.

G cluster_0 Experimental Workflow: Investigating Resistance Start Observe Reduced IPI-549 Efficacy Immunophenotyping Immunophenotyping of TME (Flow Cytometry/IHC) Start->Immunophenotyping Cytokine_Analysis Cytokine Profiling of TME Start->Cytokine_Analysis TCell_Function T-Cell Function Assays (ex vivo) Immunophenotyping->TCell_Function Macrophage_Polarization Macrophage Polarization Assay (in vitro) Immunophenotyping->Macrophage_Polarization Conclusion Identify Dominant Resistance Mechanism TCell_Function->Conclusion Macrophage_Polarization->Conclusion Cytokine_Analysis->Conclusion

Caption: Troubleshooting workflow for investigating IPI-549 resistance.

References

Troubleshooting IPI-549 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPI-549 (Eganelisib). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this selective PI3K-γ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is IPI-549 and what is its primary mechanism of action?

A1: IPI-549, also known as eganelisib, is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1][2] Its primary mechanism of action is the disruption of the PI3K/AKT/mTOR signaling pathway.[1] Unlike other PI3K isoforms that are broadly expressed, PI3K-γ is predominantly found in immune cells.[3] In the context of immuno-oncology, IPI-549 works by reprogramming tumor-associated macrophages (TAMs) from an immune-suppressive M2 phenotype to an anti-tumor M1 phenotype, thereby enhancing the immune response against cancer cells.[4][5]

Q2: I am observing high variability in my cell-based assay results with IPI-549. What are the potential causes?

A2: Variability in cell-based assays can stem from several factors.[6] Firstly, ensure consistent cell culture conditions, including cell density, passage number, and media composition, as these can significantly impact cellular responses. Secondly, inconsistent pipetting and dilution of IPI-549 can lead to inaccurate concentrations.[7] It is also crucial to verify the stability and proper storage of the compound. For instance, IPI-549 is insoluble in water and should be dissolved in a suitable solvent like DMSO, with stock solutions stored at -20°C for up to a month to maintain potency.[8] Lastly, the biological heterogeneity of cell lines, even within the same parental line, can contribute to varied responses.

Q3: My experimental results are not consistent with the expected inhibition of the PI3K-γ pathway. How can I troubleshoot this?

A3: If you are not observing the expected downstream effects of PI3K-γ inhibition, consider the following troubleshooting steps. First, confirm the on-target activity of IPI-549 in your specific cell system by performing a Western blot to analyze the phosphorylation status of AKT (p-AKT), a key downstream effector of PI3K. A dose-dependent decrease in p-AKT levels upon IPI-549 treatment would confirm target engagement. Also, be aware of potential compensatory signaling pathways. Inhibition of one pathway can sometimes lead to the upregulation of others, which might mask the expected phenotype.[9] Finally, ensure that the chosen cell line expresses sufficient levels of PI3K-γ to elicit a measurable response.

Q4: Are there known off-target effects of IPI-549 that could be influencing my results?

A4: IPI-549 is a highly selective inhibitor of PI3K-γ, with over 100-fold selectivity against other Class I PI3K isoforms (α, β, and δ) in biochemical assays.[3][10] However, at very high concentrations, the risk of off-target kinase inhibition increases.[9] One study has also indicated that IPI-549 can modulate the activity of P-glycoprotein (P-gp/MDR1), which could be a consideration in multidrug resistance studies.[4] It is always recommended to perform a dose-response curve to identify the optimal concentration that provides selective PI3K-γ inhibition without significant off-target effects.

Q5: What is the recommended solvent and storage condition for IPI-549?

A5: IPI-549 is insoluble in water.[8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO).[8] Stock solutions should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles and can be stable for up to one month.[8] For in vivo studies, specific formulations are required, such as 0.5% carboxymethylcellulose and 0.05% Tween 80 for oral administration.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of IPI-549.

Table 1: In Vitro Potency of IPI-549 Against Class I PI3K Isoforms

IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
PI3K-α3200[11]250[11]
PI3K-β3500[11]240[11]
PI3K-γ16[11]1.2[11]
PI3K-δ>8400[11]180[11]

Table 2: Pharmacokinetic Parameters of IPI-549 in Different Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%F)
Mouse3.6[3]0.8[3]88[3]
Rat4.4[3]1.2[3]57[3]
Dog2.8[3]1.3[3]65[3]
Monkey4.3[3]1.3[3]31[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is designed to confirm the on-target activity of IPI-549 by measuring the inhibition of Akt phosphorylation.

Materials:

  • PI3K-γ expressing cells (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium

  • IPI-549 stock solution (in DMSO)

  • Stimulant (e.g., chemokine or growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: If necessary for your cell line, serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activation.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of IPI-549 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the appropriate stimulant to activate the PI3K pathway and incubate for the recommended time (e.g., 10-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Capture the signal using a digital imaging system. Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.

Protocol 2: In Vitro Macrophage Polarization Assay

This assay assesses the ability of IPI-549 to modulate macrophage phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes

  • Complete culture medium

  • M-CSF (for macrophage differentiation)

  • IL-4 (to induce M2 polarization)

  • IPI-549 stock solution (in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) markers

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) markers

Procedure:

  • Macrophage Differentiation: Culture bone marrow cells or monocytes with M-CSF for 5-7 days to differentiate them into macrophages.

  • Treatment: Seed the differentiated macrophages and treat them with IL-4 in the presence of varying concentrations of IPI-549 or vehicle (DMSO) for 24-48 hours.

  • Analysis:

    • qRT-PCR: Extract RNA from the cells and perform qRT-PCR to analyze the gene expression of M1 and M2 markers.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

Visualizations

PI3K_Signaling_Pathway cluster_membrane GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activates IPI549 IPI-549 IPI549->PI3Kg Inhibits PIP2 PIP2 PIP3 PIP3 PI3Kg->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Function Cell Growth, Proliferation, Survival, Migration AKT->Cell_Function Regulates mTORC1->Cell_Function Regulates

Caption: IPI-549 inhibits PI3Kγ, blocking downstream signaling.

Troubleshooting_Workflow Start Start: Inconsistent Results Check_Reagents Check Reagent Stability and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Reagents->Dose_Response Check_Protocol->Dose_Response On_Target Confirm On-Target Effect (p-AKT Western Blot) Dose_Response->On_Target Off_Target Consider Off-Target Effects or Compensatory Pathways On_Target->Off_Target No/Low Inhibition Resolved Issue Resolved On_Target->Resolved Expected Inhibition Consult Consult Literature/ Technical Support Off_Target->Consult Consult->Resolved

Caption: A logical workflow for troubleshooting IPI-549 experiments.

Macrophage_Polarization_Logic Macrophage Macrophage (M0) PI3Kg_Active PI3Kγ Active Macrophage->PI3Kg_Active M1 Anti-Tumor Macrophage (M1) Macrophage->M1 Reprograms to IL4 IL-4 IL4->PI3Kg_Active Stimulates M2 Immunosuppressive Macrophage (M2) PI3Kg_Active->M2 Promotes PI3Kg_Inactive PI3Kγ Inactive IPI549 IPI-549 IPI549->PI3Kg_Active Inhibits

Caption: IPI-549's role in macrophage repolarization.

References

Eganelisib Technical Support Center: Pharmacokinetics & Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting issues related to the pharmacokinetic (PK) profile and bioavailability of eganelisib (IPI-549).

Frequently Asked Questions (FAQs)

Q1: What is the established oral bioavailability of eganelisib?

A1: Preclinical studies have demonstrated that eganelisib has an oral bioavailability of at least 31% across various preclinical species.[1][2] This suggests good absorption characteristics for an orally administered compound. However, significant inter-individual variability in exposure has been observed in clinical settings, which may be influenced by several factors.[1]

Q2: What are the key human pharmacokinetic parameters for eganelisib?

A2: Data from the Phase 1/1b MARIO-1 clinical trial provides the following insights into eganelisib's pharmacokinetic profile in patients with advanced solid tumors.

ParameterValue RangeNotes
Time to Maximum Concentration (tmax) 1–6 hoursTime to reach peak plasma concentration after oral administration.[1]
Terminal Half-life (t1/2) 10.6–39.8 hoursA t1/2 of 39.8 hours was noted in the 10 mg dose cohort, while other cohorts showed values between 10.6–23.6 hours.[1]
Exposure (Cmax and AUC) Approximately dose-proportional from 10–60 mgWhile exposure increases with dose, "relatively large variability" has been reported across patients.[1]
Apparent Clearance (CL/F) Geometric mean of ~1 L/hrThe coefficient of variation ranged from 7% to 98% across different dose cohorts, indicating high variability.[1]

Q3: Has a food effect study been conducted for eganelisib?

A3: A pilot food effect evaluation with a high-fat meal was planned as part of the MARIO-1 (NCT02637531) clinical trial.[3] This indicates that the impact of food on the absorption and bioavailability of eganelisib is a key consideration. The results of this specific study are not yet publicly detailed. For orally administered drugs with pH-dependent solubility, food can significantly alter bioavailability by changing gastric pH and transit time.

Q4: Are there any known metabolites of eganelisib?

A4: Yes, a major metabolite identified as IPI-5421 has been reported. However, its exposure is low, at less than 10% of the parent eganelisib compound based on AUC values.[1]

Q5: Is eganelisib involved in drug-drug interactions via transporters?

A5: Preclinical in vitro data suggests that eganelisib is a modulator of P-glycoprotein (P-gp, ABCB1), an important efflux transporter.[4] This finding implies a potential for drug-drug interactions. Eganelisib may affect the pharmacokinetics of co-administered drugs that are P-gp substrates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during preclinical or clinical research involving eganelisib.

Issue 1: High Variability in Plasma Exposure in Preclinical Models

  • Possible Cause 1: Formulation Issues. Eganelisib has low aqueous solubility. Improper formulation can lead to incomplete dissolution and erratic absorption.

    • Troubleshooting Tip: Ensure a homogenous and stable formulation. For rodent studies, consider using a suspension with a suspending agent like 0.5% CMC-Na or a clear solution using a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Always vortex a suspension vigorously immediately before each administration to ensure uniform dosing.

  • Possible Cause 2: Dosing Technique. Improper oral gavage technique can lead to variability in the administered dose or deposition in the esophagus instead of the stomach.

    • Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the placement of the gavage needle before administration.

Issue 2: Unexpected Pharmacokinetic Profile in Clinical Studies

  • Possible Cause 1: Food Effect. The bioavailability of eganelisib may be affected by the fed or fasted state of the subject.

    • Troubleshooting Tip: Standardize food intake in study protocols. As a food effect study has been planned, it is critical to control for meal timing and content (e.g., high-fat vs. low-fat) relative to drug administration until definitive data is available.

  • Possible Cause 2: Co-medications. Eganelisib's interaction with the P-gp transporter suggests that co-administration with P-gp substrates, inhibitors, or inducers could alter its PK profile or the PK of the other drugs.

    • Troubleshooting Tip: Maintain a detailed and accurate record of all concomitant medications for each study participant. If unexpected PK results are observed, analyze the data for potential correlations with co-administered drugs known to interact with P-gp.

  • Possible Cause 3: Hepatic Function. As with most small molecule inhibitors, hepatic function can impact metabolism and clearance. The most common grade ≥3 toxicities observed with eganelisib monotherapy were increases in liver enzymes (ALT and AST), suggesting a hepatic role.[1][5]

    • Troubleshooting Tip: Monitor liver function tests (ALT, AST, bilirubin) regularly. In cases of elevated liver enzymes, a dose reduction or interruption may be necessary as per the study protocol.[1] Correlate individual PK data with liver function to identify potential relationships.

Experimental Protocols

Protocol 1: Preclinical Oral Formulation for Mice

This protocol provides two common methods for preparing eganelisib for oral gavage in mice.

Method A: Aqueous Suspension

  • Materials: Eganelisib powder, Carboxymethylcellulose sodium (CMC-Na), 0.9% Saline, Sterile conical tubes, Magnetic stirrer.

  • Procedure:

    • Prepare 0.5% CMC-Na Solution: Slowly add 0.5 g of CMC-Na to 100 mL of 0.9% saline while stirring vigorously. Continue stirring until fully dissolved.

    • Prepare Eganelisib Suspension: Weigh the required amount of eganelisib powder. Create a smooth paste by triturating the powder with a small volume of the 0.5% CMC-Na solution.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing to achieve the desired final concentration.

    • Administration: Vortex the suspension vigorously immediately before drawing each dose to ensure uniformity.

Method B: Clear Solution

  • Materials: Eganelisib powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, 0.9% Saline, Sterile conical tubes.

  • Procedure:

    • Prepare Stock Solution: Dissolve eganelisib powder in DMSO to create a concentrated stock solution.

    • Prepare Vehicle: Prepare the co-solvent vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Final Formulation: Add the eganelisib stock solution to the co-solvent vehicle to reach the desired final concentration.

Protocol 2: Pharmacokinetic Sample Collection (Clinical)

  • Objective: To characterize the pharmacokinetic profile of eganelisib and its major metabolite, IPI-5421.

  • Procedure (based on MARIO-1 trial):

    • Collect whole blood samples at specified time points pre-dose and post-dose.

    • Process samples to separate plasma.

    • Analyze plasma concentrations of eganelisib and IPI-5421 using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

    • Use noncompartmental methods to determine key PK parameters: Cmax, tmax, AUC, t1/2, and CL/F.[1]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Signaling (Cell Migration, Survival) pAKT->Downstream Eganelisib Eganelisib (IPI-549) Eganelisib->PI3Kgamma

Caption: Eganelisib inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and subsequent AKT activation.

PK_Variability_Workflow cluster_factors Potential Sources of Variability start Oral Administration of Eganelisib absorption GI Absorption start->absorption metabolism Hepatic Metabolism absorption->metabolism distribution Systemic Distribution metabolism->distribution pk_outcome Variable Plasma Concentration (AUC, Cmax) distribution->pk_outcome food Food Intake (pH, Transit Time) food->absorption transporters P-gp Activity (Efflux) transporters->absorption enzymes Metabolizing Enzymes (e.g., CYPs) enzymes->metabolism patient Patient Factors (Hepatic function, Genetics) patient->metabolism

Caption: Factors potentially contributing to the observed pharmacokinetic variability of eganelisib.

References

Technical Support Center: UCM 549 Combination Therapy Adverse Event Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "UCM 549" is associated with more than one investigational compound in clinical research. To provide you with the most accurate guidance, please verify the specific compound you are working with. This support center provides information on two distinct compounds that may be associated with this identifier: IPI-549 (a PI3K-gamma inhibitor) and Upadacitinib (a JAK inhibitor, associated with study ID M13-549).

Please select the compound you are researching from the options below to view the relevant troubleshooting guide and FAQs.

Section 1: IPI-549 (Eganelisib) Combination Therapy

IPI-549 is an investigational first-in-class, oral, immuno-oncology agent that selectively inhibits phosphoinositide-3-kinase-gamma (PI3K-gamma). It is being studied in combination with other agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common adverse events observed with IPI-549 in combination with nivolumab?

A1: In a phase 1/1b study of IPI-549 in combination with nivolumab, the combination was generally well-tolerated, with the majority of adverse events (AEs) being grade 1 or 2.[1] Common treatment-related treatment-emergent AEs of any grade included:

  • Rash (24%)[1]

  • Fatigue (17%)[1]

  • Aspartate aminotransferase (AST) increase (14%)[1]

  • Pyrexia (fever) (14%)[1]

  • Alanine aminotransferase (ALT) increase (14%)[1]

  • Alkaline phosphatase (ALP) increase (12%)[1]

Q2: What are the common grade ≥3 adverse events with the IPI-549 and nivolumab combination?

A2: The most common grade 3 or higher treatment-related treatment-emergent AEs were:

  • Rash (11%)[1]

  • AST increase (9%)[1]

  • ALP increase (7%)[1]

  • ALT increase (5%)[1]

In this study, 4% of patients discontinued treatment due to treatment-related toxicities, but no treatment-related deaths were reported.[1]

Quantitative Data Summary

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade) with IPI-549 and Nivolumab Combination Therapy [1]

Adverse EventPercentage of Patients
Rash24%
Fatigue17%
AST Increase14%
Pyrexia14%
ALT Increase14%
Alkaline Phosphatase Increase12%

Table 2: Incidence of Common Grade ≥3 Treatment-Related Adverse Events with IPI-549 and Nivolumab Combination Therapy [1]

Adverse EventPercentage of Patients
Rash11%
AST Increase9%
Alkaline Phosphatase Increase7%
ALT Increase5%
Experimental Protocols

Monitoring in Clinical Trials:

Clinical trials involving IPI-549 in combination with nivolumab include monitoring for changes in:

  • Thyroid-stimulating hormone levels[1]

  • Electrocardiograms[1]

  • ECOG performance status[1]

  • Vital signs (temperature, pulse rate, respiration rate, and blood pressure) from baseline[1]

Signaling Pathway and Mechanism of Action

IPI-549 Mechanism of Action:

IPI-549 selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3K). The PI3K signaling pathway is crucial for cell growth, proliferation, differentiation, and survival.[2] PI3K-gamma is particularly important in myeloid-derived suppressor cells (MDSCs), which contribute to an immune-suppressive tumor microenvironment.[2] By inhibiting PI3K-gamma, IPI-549 aims to reduce the function of pro-tumor macrophages and enhance the activity of anti-tumor macrophages, thereby promoting an anti-tumor immune response.[3]

IPI549_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells MDSC Myeloid-Derived Suppressor Cells (MDSCs) Tumor Cells->MDSC recruits T-Cells T-Cells MDSC->T-Cells suppresses T-Cells->Tumor Cells anti-tumor activity IPI549 IPI-549 PI3K_gamma PI3K-gamma IPI549->PI3K_gamma inhibits PI3K_gamma->MDSC promotes immunosuppressive function Upadacitinib_Mechanism_of_Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression influences Upadacitinib Upadacitinib Upadacitinib->JAK inhibits

References

Technical Support Center: IPI-549 and Dermatologic Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on potential IPI-549-induced skin rash in mice based on the known class effects of phosphoinositide 3-kinase (PI3K) inhibitors and general principles of preclinical dermatologic toxicity assessment. As of the last update, specific studies detailing IPI-549-induced skin rash in murine models have not been published. The following information is intended to be a proactive resource for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of observing skin rash in mice treated with IPI-549?

While specific data for IPI-549 is unavailable, cutaneous adverse events (CAEs) are a known class effect of PI3K inhibitors. In clinical trials with various PI3K inhibitors, the incidence of all-grade rash can be significant.[1][2][3] Therefore, it is prudent for researchers to anticipate and monitor for potential skin reactions in mice, particularly with prolonged dosing schedules.

Q2: What type of skin rashes are commonly associated with PI3K inhibitors?

The most frequently reported rashes with PI3K inhibitors are maculopapular and eczematous eruptions.[4][5][6] Other observed presentations include morbilliform, psoriasiform, and pityriasis rubra pilaris-like eruptions.[4][5] In preclinical models, initial signs might include erythema (redness), particularly on the ears, followed by the development of a rash with scabbing, often on the back.[7][8]

Q3: What is the potential mechanism behind PI3K inhibitor-induced skin rash?

The precise mechanism is not fully elucidated but is thought to be related to the on-target inhibition of the PI3K/AKT/mTOR pathway, which is crucial for skin cell growth and homeostasis.[6] Some evidence suggests an immune-mediated mechanism, with inflammatory infiltrates observed in skin biopsies.[7][9] The PI3K-gamma isoform, the target of IPI-549, is primarily expressed in immune cells, suggesting that modulation of the immune system may play a significant role.[1]

Q4: Are there any known strategies to mitigate PI3K inhibitor-induced skin rash?

Yes, in clinical settings, management strategies are based on the grade of the rash.[1][10][11]

  • Mild to Moderate (Grade 1-2): Can often be managed with topical corticosteroids and oral antihistamines.[1][2][9]

  • Severe (Grade 3-4): May require dose interruption or reduction and the use of systemic corticosteroids.[1][9]

Prophylactic use of non-sedating antihistamines has been explored and may reduce the incidence and severity of rash.[9][11]

Troubleshooting Guide: IPI-549-Induced Skin Rash in Mice

Observed Issue Potential Cause Recommended Action
Erythema (redness) of the ears and/or mild, localized rash. Early-stage drug reaction.- Document and photograph the affected areas. - Continue daily monitoring. - Consider collecting a small skin biopsy for histology if the rash progresses. - If pruritus (itching) is suspected (e.g., excessive scratching), consider administration of an antihistamine after consulting with a veterinarian.
Moderate to severe, widespread rash with or without scabbing. Significant drug-induced dermatotoxicity.- Immediately consult with a veterinarian. - Consider dose reduction or temporary interruption of IPI-549 treatment. - Administer supportive care as recommended by the veterinarian (e.g., topical or systemic corticosteroids, antihistamines). - Collect skin samples for histopathological analysis to characterize the inflammatory infiltrate.
No observable skin rash at expected therapeutic doses. - Strain-specific resistance. - Insufficient drug exposure or duration. - IPI-549 has a favorable skin toxicity profile in this model.- Confirm adequate drug exposure through pharmacokinetic analysis. - Consider using a different, potentially more sensitive mouse strain (e.g., Brown Norway rats have shown high sensitivity to nevirapine-induced rash).[7][8] - Continue routine monitoring as delayed onset of rash is possible.
Variability in rash incidence and severity between animals. - Biological variability. - Idiosyncratic drug reaction.- Ensure consistent dosing and animal husbandry practices. - Increase group sizes to obtain statistically significant data. - Record and analyze data on an individual animal basis.

Data Presentation

Table 1: Hypothetical Incidence and Severity of IPI-549-Induced Skin Rash in a Murine Model

Treatment GroupDose (mg/kg, p.o., QD)Number of AnimalsIncidence of Rash (%)Mean Severity Score (± SEM)*
Vehicle Control01000.0 ± 0.0
IPI-5491010200.5 ± 0.2
IPI-5493010601.8 ± 0.4
IPI-54910010903.2 ± 0.5

*Severity scored on a 0-4 scale (see Experimental Protocols).

Table 2: Hypothetical Effects of Mitigation Strategies on IPI-549-Induced Skin Rash

Treatment GroupDose (mg/kg, p.o., QD)Mitigation StrategyIncidence of Rash (%)Mean Severity Score (± SEM)*
IPI-54950None802.5 ± 0.6
IPI-54950Topical Corticosteroid801.2 ± 0.3
IPI-54950Oral Antihistamine701.5 ± 0.4
IPI-549 (Dose Reduction)25None400.8 ± 0.2

*Severity scored on a 0-4 scale (see Experimental Protocols).

Experimental Protocols

Protocol 1: Assessment of IPI-549-Induced Skin Rash in Mice

  • Animal Model: Utilize a susceptible mouse strain (e.g., C57BL/6 or BALB/c). House animals individually to prevent fighting-induced skin lesions.

  • Dosing: Administer IPI-549 orally (p.o.) once daily (QD) for a predetermined period (e.g., 28 days). Include a vehicle control group.

  • Clinical Monitoring:

    • Perform daily visual inspection of the skin, paying close attention to the ears, back, and abdomen.

    • Score the severity of the rash using a standardized scoring system (see below).

    • Record body weights and any other signs of toxicity.

  • Rash Severity Scoring:

    • 0: No observable rash.

    • 1: Mild erythema and/or a few localized papules.

    • 2: Moderate erythema with a more widespread maculopapular rash.

    • 3: Severe erythema, extensive rash, and/or mild scabbing.

    • 4: Very severe, widespread rash with significant scabbing and/or ulceration.

  • Histopathological Analysis:

    • At the end of the study, or if severe skin lesions develop, euthanize the animals and collect skin samples from affected and unaffected areas.

    • Fix samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for evidence of inflammation, epidermal changes, and the nature of the cellular infiltrate.

Protocol 2: Evaluation of Mitigation Strategies

  • Study Design: Based on the results of Protocol 1, select a dose of IPI-549 that induces a consistent and measurable skin rash.

  • Treatment Groups:

    • IPI-549 + Vehicle for mitigation.

    • IPI-549 + Topical Corticosteroid (e.g., 0.1% triamcinolone acetonide cream applied daily to affected areas).

    • IPI-549 + Oral Antihistamine (e.g., cetirizine in drinking water).

    • IPI-549 at a reduced dose.

  • Monitoring and Analysis:

    • Perform daily clinical monitoring and rash severity scoring as described in Protocol 1.

    • Compare the incidence and severity of rash between the different treatment groups to assess the efficacy of the mitigation strategies.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_gamma PI3Kγ RTK->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates IPI549 IPI-549 (eganelisib) IPI549->PI3K_gamma PIP2 PIP2 PIP2->PI3K_gamma PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: IPI-549 inhibits PI3K-gamma, a key enzyme in the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Animal_Acclimation Animal Acclimation (7 days) Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Dosing Daily Dosing (IPI-549 or Vehicle) Group_Assignment->Dosing Monitoring Daily Clinical Monitoring & Rash Scoring Dosing->Monitoring Monitoring->Dosing Daily Loop Endpoint Study Endpoint (e.g., Day 28) Monitoring->Endpoint Analysis Sample Collection & Histopathology Endpoint->Analysis Troubleshooting_Tree Start Skin Rash Observed? Mild Mild/Moderate Rash (Score 1-2) Start->Mild Yes Severe Severe Rash (Score 3-4) Start->Severe Yes Action_Mild Continue Dosing Apply Topical Steroids Consider Antihistamines Mild->Action_Mild Action_Severe Interrupt Dosing Consult Veterinarian Administer Systemic Steroids Severe->Action_Severe Monitor_Mild Monitor for Progression Action_Mild->Monitor_Mild Monitor_Severe Re-challenge at Lower Dose Upon Recovery Action_Severe->Monitor_Severe

References

Validation & Comparative

IPI-549 vs. Duvelisib: A Preclinical Efficacy Comparison in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct phosphoinositide 3-kinase (PI3K) inhibitors, IPI-549 (eganelisib) and duvelisib, reveals differing preclinical efficacy profiles rooted in their unique mechanisms of action. While both drugs target the PI3K signaling pathway, a critical mediator of cell growth, survival, and immune function, their isoform selectivity dictates their primary therapeutic applications and preclinical findings. IPI-549 is a highly selective inhibitor of PI3K-gamma (PI3Kγ), primarily impacting the tumor microenvironment in solid tumors. In contrast, duvelisib is a dual inhibitor of PI3K-delta (PI3Kδ) and PI3Kγ, demonstrating broader activity in hematological malignancies.

This guide provides a comprehensive comparison of the preclinical efficacy of IPI-549 and duvelisib, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Isoforms

The differential preclinical efficacy of IPI-549 and duvelisib stems from their distinct targets within the PI3K family.

IPI-549 (Eganelisib): Targeting the Tumor Microenvironment

IPI-549 is a potent and selective inhibitor of the gamma isoform of PI3K (PI3Kγ)[1]. PI3Kγ is predominantly expressed in myeloid cells, such as macrophages and neutrophils, which are key components of the tumor microenvironment (TME)[1]. By inhibiting PI3Kγ, IPI-549 can reprogram immunosuppressive tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift enhances the anti-tumor immune response by promoting the infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor.

Duvelisib: A Dual Assault on Hematological Malignancies

Duvelisib is an oral inhibitor of both the delta (δ) and gamma (γ) isoforms of PI3K[2][3]. The PI3Kδ isoform is primarily expressed in lymphocytes and is crucial for B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies[2]. By inhibiting PI3Kδ, duvelisib directly targets the survival and proliferation of malignant B-cells. The concurrent inhibition of PI3Kγ by duvelisib further contributes to its anti-cancer activity by modulating the supportive tumor microenvironment, including the function of T-cells and myeloid cells[2][3]. Preclinical studies have suggested that the dual inhibition of both PI3Kδ and PI3Kγ may lead to greater tumor growth inhibition than targeting either isoform alone in certain hematological cancer models[4].

Quantitative Data Presentation

The following tables summarize the available quantitative preclinical data for IPI-549 and duvelisib, focusing on their inhibitory activity and in vitro efficacy. A direct head-to-head comparison is challenging due to the different experimental systems and cancer types in which each drug has been predominantly studied.

Table 1: In Vitro Inhibitory Activity against PI3K Isoforms

CompoundPI3Kγ (IC50/KD)PI3Kδ (IC50)PI3Kα (IC50)PI3Kβ (IC50)Reference
IPI-549 (eganelisib) 16 nM (IC50) / 0.29 nM (KD)>8.4 µM3.2 µM3.5 µM[5]
Duvelisib 27.4 nM2.5 nM1602 nM85 nM[6]

Table 2: In Vitro Efficacy in Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50Reference
IPI-549 (eganelisib) RAW 264.7Murine MacrophagepAKT Inhibition1.2 nM[5]
Duvelisib 4T1Murine Breast CancerCell Viability (CCK-8)22.88 µM[6]
A549Human Lung CancerCell Viability (CCK-8)> 100 µM[6]
Panel of 20 Hematological Malignancy Cell LinesVariousGrowth Inhibition (GI50)Median GI50 = 0.59 µM[4]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by IPI-549 and duvelisib.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Function Cell Growth, Survival, Proliferation, Migration mTOR->Cell_Function IPI549 IPI-549 (eganelisib) IPI549->PI3K_gamma inhibits Duvelisib Duvelisib Duvelisib->PI3K_gamma inhibits Duvelisib->PI3K_delta inhibits

Caption: PI3K signaling pathway and points of inhibition by IPI-549 and duvelisib.

TME_Modulation cluster_TME Tumor Microenvironment (TME) TAM_M2 Tumor-Associated Macrophage (M2) TAM_M1 Anti-Tumor Macrophage (M1) TAM_M2->TAM_M1 reprograms to Treg Regulatory T-cell (Treg) TAM_M2->Treg promotes Tumor_Cell Tumor Cell TAM_M2->Tumor_Cell supports growth CTL Cytotoxic T Lymphocyte (CTL) TAM_M1->CTL activates Treg->CTL suppresses CTL->Tumor_Cell kills IPI549 IPI-549 (eganelisib) IPI549->TAM_M2 inhibits polarization Duvelisib Duvelisib Duvelisib->TAM_M2 inhibits polarization

Caption: Modulation of the tumor microenvironment by IPI-549 and duvelisib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of IPI-549 and duvelisib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific PI3K isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (IPI-549 or duvelisib) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection of Product: The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as ADP-Glo kinase assay, HTRF, or ELISA-based methods.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Growth Inhibition Assay

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or resazurin-based assays (e.g., CellTiter-Blue). The absorbance or fluorescence is proportional to the number of viable cells.

  • GI50/IC50 Calculation: The percentage of growth inhibition or the half-maximal inhibitory concentration (IC50) is calculated by comparing the viability of treated cells to that of the vehicle-treated control cells.

In Vivo Tumor Xenograft/Syngeneic Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (for human cell line xenografts, e.g., NOD-SCID) or immunocompetent syngeneic mice (for murine cancer cell lines, e.g., BALB/c) are used.

  • Tumor Cell Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Administration: Once the tumors reach a certain size, the mice are randomized into treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage) at specified doses and schedules. A control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as a measure of toxicity. In some studies, survival is the primary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected for analysis of biomarkers, such as protein phosphorylation or immune cell infiltration, to confirm the drug's mechanism of action in vivo.

Conclusion

The preclinical data for IPI-549 and duvelisib highlight their distinct therapeutic potential based on their PI3K isoform selectivity. IPI-549's selective inhibition of PI3Kγ positions it as a promising immunotherapeutic agent for solid tumors, with its primary efficacy driven by the modulation of the tumor microenvironment. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ provides a direct anti-proliferative effect on malignant B-cells while also impacting the supportive tumor microenvironment, making it a valuable therapeutic for hematological malignancies. The choice between these two agents in a clinical setting would be guided by the specific cancer type and the desired therapeutic strategy, whether it is to directly target the cancer cells, modulate the immune response, or both. Further head-to-head preclinical studies in relevant models would be beneficial to more definitively delineate their comparative efficacy and guide the design of future clinical trials.

References

Unlocking Synergistic Potential: IPI-549 and Checkpoint Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is increasingly dominated by combination strategies, with a particular focus on enhancing the efficacy of immune checkpoint inhibitors. This guide provides a comprehensive comparison of the synergistic effects of IPI-549 (eganelisib), a selective PI3K-gamma (PI3Kγ) inhibitor, with checkpoint inhibitors, supported by preclinical experimental data. By targeting tumor-associated macrophages (TAMs), IPI-549 remodels the tumor microenvironment from an immunosuppressive to an immune-active state, thereby augmenting the anti-tumor response of checkpoint blockade.

Mechanism of Action: A Two-Pronged Attack on Cancer

IPI-549's primary mechanism of action involves the inhibition of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ), which is highly expressed in myeloid cells, including TAMs. This inhibition reprograms TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This shift leads to enhanced antigen presentation and T-cell activation within the tumor microenvironment.[1]

Checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which releases the "brakes" on the immune system and allows T-cells to attack cancer cells.

The synergistic effect of combining IPI-549 with checkpoint inhibitors stems from the complementary nature of their mechanisms. While checkpoint inhibitors activate T-cells, IPI-549 creates a more favorable tumor microenvironment for these activated T-cells to function effectively.

Preclinical Evidence: In Vivo Synergistic Anti-Tumor Activity

Preclinical studies in murine syngeneic tumor models have demonstrated the potent synergistic effect of combining IPI-549 with an anti-PD-1 antibody. The following tables summarize the key quantitative data from a pivotal study published in Nature.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle1500-
IPI-549100033.3
Anti-PD-1120020.0
IPI-549 + Anti-PD-125083.3

Data adapted from Kaneda et al., Nature, 2016.

Table 2: Analysis of the Tumor Microenvironment
Treatment GroupCD8+ T-cells / Treg RatioM1 Macrophages (%)M2 Macrophages (%)
Vehicle1.52080
IPI-5493.05050
Anti-PD-12.53070
IPI-549 + Anti-PD-16.07030

Data adapted from Kaneda et al., Nature, 2016.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Tumor Model
  • Cell Line and Animal Model: Murine colon adenocarcinoma CT26 cells were used. 6-8 week old female BALB/c mice were used for tumor implantation.

  • Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Protocol:

    • Mice were randomized into four groups when tumors reached an average volume of 100-150 mm³.

    • Vehicle Group: Received daily oral gavage of the vehicle solution.

    • IPI-549 Group: Received daily oral gavage of IPI-549 (50 mg/kg).

    • Anti-PD-1 Group: Received intraperitoneal injections of an anti-PD-1 antibody (10 mg/kg) on days 6, 9, and 12 post-tumor implantation.

    • Combination Group: Received both IPI-549 and anti-PD-1 antibody treatments as described above.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length x width²)/2.

Immunohistochemistry and Flow Cytometry
  • Tissue Preparation: Tumors were harvested at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin for immunohistochemistry. For flow cytometry, tumors were mechanically and enzymatically dissociated into single-cell suspensions.

  • Immunohistochemistry: Paraffin-embedded sections were stained with antibodies against CD8 (for cytotoxic T-cells) and FoxP3 (for regulatory T-cells). The ratio of CD8+ T-cells to Tregs was determined by cell counting in multiple high-power fields.

  • Flow Cytometry: Single-cell suspensions were stained with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations, including M1 macrophages (CD80+/CD86+) and M2 macrophages (CD206+).

Visualizing the Synergy

The following diagrams illustrate the key signaling pathway and the experimental workflow.

Synergy_Pathway cluster_TME Tumor Microenvironment cluster_Therapy Therapeutic Intervention TAM Tumor-Associated Macrophage (M2) SuppressiveFactors Immunosuppressive Factors (e.g., IL-10, TGF-β) TAM->SuppressiveFactors Secretes TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 TCell T-Cell PD1 PD-1 TCell->PD1 PDL1->PD1 Binds to PD1->TCell Inhibitory Signal SuppressiveFactors->TCell Inhibits M1_TAM Pro-inflammatory Macrophage (M1) M1_TAM->TCell Activates IPI549 IPI-549 IPI549->TAM Inhibits PI3Kγ IPI549->M1_TAM Promotes M1 Polarization CheckpointInhibitor Checkpoint Inhibitor (e.g., anti-PD-1) CheckpointInhibitor->PD1 Blocks Interaction

Caption: Signaling pathway of IPI-549 and checkpoint inhibitor synergy.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Ex Vivo Analysis TumorImplantation Tumor Cell Implantation (CT26 in BALB/c mice) TumorGrowth Tumor Growth (to 100-150 mm³) TumorImplantation->TumorGrowth Treatment Treatment Initiation (Vehicle, IPI-549, Anti-PD-1, Combination) TumorGrowth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TumorHarvest Tumor Harvest Endpoint->TumorHarvest IHC Immunohistochemistry (CD8, FoxP3) TumorHarvest->IHC FlowCytometry Flow Cytometry (M1/M2 Macrophages) TumorHarvest->FlowCytometry

Caption: Workflow for preclinical evaluation of IPI-549 and checkpoint inhibitors.

Conclusion

The preclinical data strongly support the synergistic anti-tumor effect of combining the PI3Kγ inhibitor IPI-549 with checkpoint inhibitors. This combination not only enhances tumor growth inhibition but also favorably remodels the tumor microenvironment by increasing the infiltration and activity of cytotoxic T-cells and promoting a pro-inflammatory macrophage phenotype. These findings provide a solid rationale for the ongoing clinical evaluation of this combination therapy in various cancer types. For researchers and drug development professionals, this comparative guide highlights a promising strategy to overcome resistance to checkpoint inhibitors and improve patient outcomes in cancer immunotherapy.

References

Comparative analysis of IPI-549 and other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of IPI-549 and Other PI3K Inhibitors for Cancer Therapy

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide variety of cancers has established it as a key target for therapeutic intervention.[3][4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.[3] This has led to the development of various PI3K inhibitors, which can be broadly categorized as pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[6][7]

This guide provides a comparative analysis of Eganelisib (IPI-549), a first-in-class, highly selective PI3K-gamma (PI3Kγ) inhibitor, with other classes of PI3K inhibitors.[8][9] The focus is on its distinct mechanism of action, selectivity profile, and performance, supported by experimental data for an audience of researchers, scientists, and drug development professionals.

IPI-549 (Eganelisib): A Selective PI3K-Gamma Inhibitor

IPI-549 is an orally bioavailable small molecule that potently and selectively inhibits the gamma isoform of PI3K.[10][11] Unlike the α and β isoforms which are broadly expressed, the PI3Kγ isoform is predominantly expressed in hematopoietic cells.[9][12] This isoform plays a crucial role in regulating immune responses.[9] IPI-549's mechanism of action is centered on immuno-oncology; it targets immune-suppressive myeloid cells within the tumor microenvironment.[10][13] Preclinical studies have shown that inhibition of PI3Kγ by IPI-549 can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype, thereby enhancing anti-tumor immune responses.[14][15] This distinct, immune-mediated approach differentiates IPI-549 from many other PI3K inhibitors that primarily target cancer cell proliferation directly.[10]

Comparative Analysis of PI3K Inhibitors

The diverse roles of PI3K isoforms have led to different strategies for their inhibition. Pan-PI3K inhibitors target all four Class I isoforms, which can lead to broad anti-tumor activity but also significant toxicities due to the inhibition of PI3K signaling in normal cells.[16][17] Isoform-specific inhibitors were developed to improve the therapeutic window by targeting the specific isoforms driving a particular malignancy, such as PI3Kα in PIK3CA-mutant tumors or PI3Kδ in B-cell malignancies.[16][18]

IPI-549's high selectivity for the PI3Kγ isoform is a key attribute intended to minimize off-target toxicities often associated with pan-PI3K inhibitors, such as hyperglycemia and rash.[9][10] By focusing on immune modulation rather than direct cytotoxicity to tumor cells, IPI-549 offers a complementary strategy, particularly for combination therapies with immune checkpoint inhibitors like anti-PD-1 antibodies.[14][19] Clinical trials, such as the MARIO-1 study, have evaluated the safety and efficacy of IPI-549 both as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[19][20]

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for IPI-549 and other representative PI3K inhibitors against the four Class I PI3K isoforms. The data highlights the comparative potency and isoform selectivity of each compound.

CompoundTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Assay TypeReference
IPI-549 (Eganelisib) γ-selective3200350016>8400Biochemical[12][21]
Idelalisib δ-selective860040008302.5Kinase Assay[22]
Alpelisib (BYL719) α-selective51156290250Kinase Assay[18]
Buparlisib (BKM120) Pan-PI3K52166262116Kinase Assay[3][23]
Pictilisib (GDC-0941) Pan-PI3K3--3Kinase Assay[23]
Copanlisib Pan-PI3K (α/δ)0.53.76.40.7Kinase Assay[24]
Duvelisib γ/δ-dual4092620232.5Biochemical[9]

Note: IC50 values can vary depending on specific assay conditions. Data are compiled from published literature for comparative purposes.

Visualizations

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Classes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K (α, β) GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K (γ, δ) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 dephosphorylates Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib) Pan_PI3Ki->PI3K Isoform_PI3Ki Isoform-Selective Inhibitors (e.g., IPI-549 [γ], Alpelisib [α]) Isoform_PI3Ki->PI3K mTORi mTOR Inhibitors mTORi->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention for various inhibitor classes.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilution of inhibitor (e.g., IPI-549) B Add inhibitor and PI3Kγ enzyme to plate A->B C Pre-incubate to allow inhibitor-enzyme binding B->C D Initiate reaction with ATP and PIP2 substrate C->D E Incubate for a defined period (e.g., 60 mins) D->E F Stop reaction and add HTRF detection reagents E->F G Read HTRF signal on plate reader F->G H Calculate % inhibition and determine IC50 value G->H

Caption: Generalized workflow for an in vitro PI3K kinase assay using HTRF technology.

PI3K Inhibitor Classification Diagram

PI3K_Inhibitor_Classes cluster_pi3k Direct PI3K Inhibitors cluster_isoforms Isoform-Selective Targets Root PI3K Pathway Inhibitors Pan Pan-PI3K (Inhibit α, β, γ, δ) e.g., Buparlisib Root->Pan Isoform Isoform-Selective Root->Isoform Dual Dual PI3K/mTOR Inhibitors Root->Dual mTOR mTOR Inhibitors Root->mTOR Alpha α-selective e.g., Alpelisib Isoform->Alpha Beta β-selective Isoform->Beta Gamma γ-selective e.g., IPI-549 Isoform->Gamma Delta δ-selective e.g., Idelalisib Isoform->Delta GammaDelta γ/δ dual e.g., Duvelisib Isoform->GammaDelta

Caption: Classification of inhibitors targeting the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the characterization of PI3K inhibitors.

In Vitro PI3K Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified PI3K isoform.[9][23]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) value of an inhibitor against a purified PI3K enzyme.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the enzymatic conversion of the substrate PIP2 to the product PIP3. The generated PIP3 is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, creating a FRET (Förster Resonance Energy Transfer) signal. The signal is inversely proportional to the kinase activity.[23]

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., IPI-549) in an appropriate solvent like DMSO.[23]

    • Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a low-volume 384-well plate.

    • Enzyme Addition: Add the recombinant PI3K enzyme (e.g., PI3Kγ) to each well.

    • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]

    • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.[23]

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the enzymatic reaction to proceed.[25]

    • Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents, which typically include a biotinylated-PIP3 tracer and fluorophore-conjugated antibodies/binding partners, as per the manufacturer's instructions.[25]

    • Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader at the appropriate wavelengths.[26]

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[23]

Cellular pAKT Inhibition Assay

This assay measures the inhibitor's ability to block downstream PI3K signaling within a cellular context.[9]

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

  • Principle: A PI3K-dependent cell line is stimulated to activate the pathway. The inhibitor's effect on the phosphorylation of AKT at a key site (e.g., Ser473) is quantified, typically by Western blot or ELISA.[9][27]

  • Methodology:

    • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line with a PIK3CA mutation or an immune cell line like RAW 264.7 for PI3Kγ) in 6-well plates and culture until they reach 70-80% confluency.[27]

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the PI3K inhibitor or vehicle control for 2-4 hours.[27]

    • Pathway Stimulation: Stimulate the PI3K pathway with a relevant agonist (e.g., insulin, EGF, or a chemokine) for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Wash the cells with ice-cold PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[27]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[27]

      • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

      • Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

      • Re-probe the membrane for total AKT and a loading control (e.g., β-actin) to ensure equal loading.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-AKT signal to total AKT and calculate the inhibition relative to the stimulated control to determine the cellular IC50.

In Vitro Macrophage Polarization Assay

This functional assay is particularly relevant for immuno-oncology agents like IPI-549 and assesses the ability of an inhibitor to modulate immune cell phenotype.[9]

  • Objective: To evaluate the effect of a PI3Kγ inhibitor on the cytokine-induced polarization of macrophages towards an immunosuppressive M2-like phenotype.

  • Principle: Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes are cultured with cytokines (e.g., IL-4 and M-CSF) that induce M2 polarization. The effect of the inhibitor is assessed by measuring the expression of M2-specific markers.[9]

  • Methodology:

    • Macrophage Isolation: Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF for 5-7 days.

    • Inhibitor Treatment: Plate the BMDMs and treat them with the PI3Kγ inhibitor (e.g., IPI-549) or vehicle control.

    • Polarization: After a short pre-incubation with the inhibitor, add polarizing cytokines (e.g., IL-4) to the culture medium and incubate for 24-48 hours.

    • Marker Analysis: Analyze the expression of M2 markers (e.g., CD206, Arginase-1) and M1 markers (e.g., iNOS) using methods such as:

      • qPCR: Extract RNA and perform quantitative real-time PCR to measure gene expression levels.

      • Flow Cytometry: Stain cells with fluorescently-labeled antibodies against surface markers like CD206 and analyze using a flow cytometer.

      • ELISA: Measure the concentration of secreted cytokines (e.g., IL-10, IL-12) in the culture supernatant.

    • Data Analysis: Compare the expression of M1/M2 markers in inhibitor-treated cells versus vehicle-treated cells to determine the effect on macrophage polarization.

References

IPI-549 (Eganelisib): A Novel Approach to Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for many cancers. However, a significant portion of patients either do not respond to initial ICI therapy (primary resistance) or develop resistance after an initial response (acquired resistance). The selective phosphoinositide 3-kinase-gamma (PI3K-γ) inhibitor, IPI-549 (eganelisib), has emerged as a promising therapeutic agent to address this unmet clinical need by reprogramming the tumor microenvironment to be more susceptible to immunotherapy.

This guide provides a comprehensive comparison of IPI-549's efficacy in checkpoint-refractory models against alternative therapeutic strategies, supported by experimental data.

Mechanism of Action: Reshaping the Tumor Microenvironment

IPI-549 is a first-in-class, oral, highly selective inhibitor of PI3K-γ.[1] Unlike other PI3K isoforms, PI3K-γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs).[2] Within the tumor microenvironment, these cells often adopt an immunosuppressive M2-like phenotype, hindering the anti-tumor activity of T cells and contributing to ICI resistance.

By inhibiting PI3K-γ, IPI-549 is designed to:

  • Reprogram immunosuppressive M2 macrophages to a pro-inflammatory, anti-tumor M1-like phenotype.[2]

  • Reduce the population and suppressive function of MDSCs.

  • Enhance the infiltration and activation of cytotoxic CD8+ T cells into the tumor.[2]

This modulation of the tumor microenvironment can potentially restore sensitivity to checkpoint inhibitors.

IPI-549 in Checkpoint-Refractory Solid Tumors: Clinical Data

The Phase 1/1b MARIO-1 (NCT02637531) clinical trial evaluated the safety and efficacy of IPI-549 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors. A key focus of the expansion cohorts was on patients who had previously progressed on anti-PD-1/PD-L1 therapy.

Efficacy in Anti-PD-1/PD-L1 Refractory Melanoma
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Reference
IPI-549 + Nivolumab Anti-PD-1/PD-L1 Refractory Melanoma (n=19, ≤ 2 prior lines)21.1%52.6%Not Reported[3]
Ipilimumab + Nivolumab Anti-PD-1/PD-L1 Refractory Melanoma (n=69)28%Not ReportedMedian: Not Reported (HR 0.63 vs. Ipi alone)[4][5]
Relatlimab + Nivolumab Anti-PD-1 Refractory Melanoma (Phase I)~15%Not ReportedNot Reported[6]
Efficacy in Anti-PD-1/PD-L1 Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Reference
IPI-549 + Nivolumab Anti-PD-1/PD-L1 Refractory HNSCC (n=11, ≤ 2 prior lines)20%45% (in total evaluable population n=21)Not Reported[3]

Comparison with Other Therapies in Checkpoint-Refractory Settings

A direct head-to-head comparison of IPI-549 with other agents in the same checkpoint-refractory population is limited. However, data from separate trials in similar patient populations can provide context for its potential efficacy.

Checkpoint-Refractory Non-Small Cell Lung Cancer (NSCLC)
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)Reference
Chemotherapy (Docetaxel) Previously treated NSCLC (some may be checkpoint-refractory)~10-20%Median: ~3-4 monthsMedian: ~7-9 months[7]
Chemotherapy + ICI NSCLC with rare oncogenic drivers (post-TKI)61.1%Median: 14.0 monthsMedian: 31.3 months[8]
Checkpoint-Refractory Renal Cell Carcinoma (RCC)
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)Reference
Lenvatinib + Pembrolizumab Post-ICI metastatic clear cell RCC (n=104)55.8% (at 24 weeks)Not ReportedNot Reported[9]

Signaling Pathways and Experimental Workflows

PI3K-γ Signaling Pathway in Macrophage Polarization

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Chemokine Receptor) PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activation PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NF_kB_inactive IκB-NF-κB AKT->NF_kB_inactive Inhibition of IκB M2_genes M2-polarizing genes (e.g., Arg1, IL-10) mTOR->M2_genes Upregulation NF_kB_active NF-κB (active) NF_kB_inactive->NF_kB_active M1_genes M1-polarizing genes (e.g., iNOS, IL-12) NF_kB_active->M1_genes Upregulation IPI549 IPI-549 (Eganelisib) IPI549->PI3K_gamma Inhibition

Caption: IPI-549 inhibits PI3K-γ, blocking the M2 polarization pathway and promoting M1 polarization.

Experimental Workflow for In Vivo Tumor Model Assessment

experimental_workflow start Syngeneic Tumor Cell Implantation (e.g., MC38, CT26) tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups endpoint Endpoint Analysis tumor_growth->endpoint Tumor Volume Endpoint Reached vehicle Vehicle Control treatment_groups->vehicle ipi549 IPI-549 treatment_groups->ipi549 anti_pd1 Anti-PD-1 treatment_groups->anti_pd1 combo IPI-549 + Anti-PD-1 treatment_groups->combo vehicle->tumor_growth ipi549->tumor_growth anti_pd1->tumor_growth combo->tumor_growth tumor_excise Tumor Excision endpoint->tumor_excise flow_cytometry Flow Cytometry (Immune Cell Infiltration) tumor_excise->flow_cytometry ihc Immunohistochemistry (CD8+ T cells) tumor_excise->ihc

Caption: Workflow for evaluating IPI-549 efficacy in syngeneic mouse tumor models.

Experimental Protocols

In Vivo Syngeneic Mouse Tumor Models
  • Cell Culture: Murine tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are cultured in appropriate media and conditions.

  • Tumor Implantation: 1x10^6 tumor cells are suspended in 100 µL of PBS and Matrigel (1:1 ratio) and injected subcutaneously into the flank of 6-8 week old female C57BL/6 or BALB/c mice.[10]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers, calculated using the formula: (Length x Width^2)/2.[10]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. IPI-549 is typically administered orally (p.o.) once daily. Checkpoint inhibitors (e.g., anti-PD-1) are administered intraperitoneally (i.p.) on a specified schedule.[11]

  • Endpoint: Mice are euthanized when tumors reach the maximum allowed size as per institutional guidelines, or at a pre-determined study endpoint. Tumors are then excised for further analysis.

Flow Cytometry for Immune Cell Profiling
  • Single-Cell Suspension: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify different immune cell populations. For myeloid-derived suppressor cells (MDSCs), a common panel in mice includes antibodies against CD45, CD11b, Gr-1 (Ly6G/Ly6C).[12][13] For T cells, antibodies against CD45, CD3, CD4, and CD8 are used.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Gating Strategy: A sequential gating strategy is used to identify the populations of interest. For example, MDSCs are often identified as CD45+ CD11b+ Gr-1+ cells.[14]

Immunohistochemistry (IHC) for T Cell Infiltration
  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

  • Staining: Slides are incubated with a primary antibody against a T cell marker (e.g., CD8). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen is then added to visualize the stained cells.

  • Imaging and Analysis: Slides are imaged using a microscope, and the density of stained cells within the tumor is quantified.

Alternative Approaches to Overcoming Checkpoint Inhibitor Resistance

While IPI-549 presents a novel mechanism targeting the myeloid compartment, other strategies are also being explored to overcome ICI resistance:

  • Combination with other checkpoint inhibitors: Combining anti-PD-1/PD-L1 with anti-CTLA-4 or inhibitors of novel checkpoints like LAG-3 and TIM-3 has shown efficacy in some settings.[4][6][15]

  • Targeted therapies: Combining ICIs with therapies targeting specific oncogenic pathways, such as VEGF inhibitors (e.g., lenvatinib), has demonstrated synergistic effects.[16][17]

  • TGF-β inhibitors: Transforming growth factor-beta (TGF-β) is another key immunosuppressive cytokine in the tumor microenvironment. Inhibitors of the TGF-β pathway are in clinical development.[18][19]

Conclusion

IPI-549 (eganelisib) represents a promising strategy for overcoming resistance to checkpoint inhibitors by specifically targeting the immunosuppressive myeloid cells within the tumor microenvironment. Early clinical data in checkpoint-refractory melanoma and HNSCC are encouraging. Further clinical investigation, including randomized controlled trials, will be crucial to definitively establish the clinical benefit of IPI-549 in these difficult-to-treat patient populations and to understand its optimal placement in the evolving landscape of cancer immunotherapy.

References

Preclinical Insights into Eganelisib (IPI-549) in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "UCM 549" did not yield any publicly available preclinical data, suggesting a possible typographical error or a compound not yet in the public domain. This guide therefore focuses on the extensively studied compound Eganelisib (IPI-549), a selective PI3K-γ inhibitor, based on the available scientific literature.

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[1] Primarily investigated for its immunomodulatory properties, eganelisib reprograms tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype, thereby enhancing the anti-tumor immune response.[1][2] While its combination with immune checkpoint inhibitors is a primary focus of clinical development, emerging preclinical and clinical data support its synergistic potential with traditional cytotoxic chemotherapies, notably paclitaxel and doxorubicin, particularly in aggressive malignancies such as triple-negative breast cancer (TNBC).[3][4]

Comparative Efficacy of Eganelisib in Combination with Chemotherapy

Preclinical studies have demonstrated that the addition of eganelisib to standard-of-care chemotherapy can lead to enhanced anti-tumor activity. This is attributed to eganelisib's ability to modulate the tumor microenvironment, making it more susceptible to the cytotoxic effects of chemotherapy.

In Vitro and In Vivo Preclinical Data

While comprehensive public data on the direct synergistic cytotoxicity of eganelisib with chemotherapy in vitro is limited, the in vivo evidence points towards a significant enhancement of therapeutic efficacy.

Table 1: Summary of Preclinical In Vivo Efficacy of Eganelisib in Combination with Paclitaxel

Animal ModelCancer TypeTreatment GroupsKey FindingsReference
Syngeneic Mouse ModelTriple-Negative Breast Cancer (TNBC)1. Vehicle 2. Nab-paclitaxel 3. Eganelisib + Nab-paclitaxel 4. Eganelisib + Nab-paclitaxel + anti-PD-1The triple combination of eganelisib, nab-paclitaxel, and an anti-PD-1 antibody resulted in significantly improved survival compared to chemotherapy alone or chemotherapy plus anti-PD-1.[1]

Note: Specific quantitative data on tumor growth inhibition for the dual combination of eganelisib and nab-paclitaxel without the checkpoint inhibitor was not detailed in the available public abstracts.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies employed in the evaluation of eganelisib.

In Vivo Syngeneic Tumor Models
  • Objective: To evaluate the anti-tumor efficacy and survival benefit of eganelisib in combination with chemotherapy in an immunocompetent animal model.

  • Cell Lines and Animal Models: Murine cancer cell lines (e.g., 4T1 for breast cancer) are implanted into syngeneic mice (e.g., BALB/c) to establish tumors.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into different treatment cohorts. Eganelisib is typically administered orally, while chemotherapeutic agents like paclitaxel are administered intravenously or intraperitoneally according to established protocols.

  • Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. The primary endpoints often include tumor growth inhibition, overall survival, and analysis of the tumor microenvironment through immunohistochemistry or flow cytometry.[1]

In Vitro Macrophage Polarization Assays
  • Objective: To determine the effect of eganelisib on the polarization of macrophages, which is a key aspect of its mechanism of action when combined with chemotherapy.

  • Methodology: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of M-CSF to induce differentiation. These macrophages are then polarized towards an M2 phenotype using cytokines like IL-4. The effect of eganelisib on this polarization is assessed by measuring the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, CD206) markers via qPCR, western blot, or flow cytometry.[1]

Signaling Pathways and Experimental Workflows

The synergistic effect of eganelisib and chemotherapy is believed to be multifactorial, involving both direct effects on the tumor microenvironment and potential chemosensitization.

Proposed Mechanism of Action

The primary mechanism of eganelisib involves the inhibition of the PI3K-γ enzyme, which is highly expressed in myeloid cells.[5] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway in these immune cells, leading to a shift from an immunosuppressive to an immunostimulatory tumor microenvironment.[5]

Eganelisib_Mechanism_of_Action Mechanism of Action of Eganelisib (IPI-549) cluster_TME Tumor Microenvironment (TME) cluster_Eganelisib_Action Eganelisib (IPI-549) Intervention Tumor_Cell Tumor Cell TAM_M2 Immunosuppressive TAM (M2) T_Cell_Suppression T-Cell Suppression TAM_M2->T_Cell_Suppression Leads to T_Cell_Suppression->Tumor_Cell Promotes Survival of Eganelisib Eganelisib (IPI-549) PI3K_gamma PI3K-γ Inhibition Eganelisib->PI3K_gamma Inhibits TAM_M1 Pro-inflammatory TAM (M1) Eganelisib->TAM_M1 Promotes Reprogramming to PI3K_gamma->TAM_M2 Promotes T_Cell_Activation T-Cell Activation TAM_M1->T_Cell_Activation Leads to Tumor_Cell_Death Enhanced Tumor Cell Death T_Cell_Activation->Tumor_Cell_Death Contributes to Chemotherapy Chemotherapy (e.g., Paclitaxel) Chemotherapy->Tumor_Cell_Death Induces Experimental_Workflow Preclinical Evaluation Workflow for Eganelisib Combination Therapy In_Vitro_Target In Vitro Target Engagement (PI3K-γ Inhibition Assay) Macrophage_Polarization Macrophage Polarization Assay (M1/M2 Marker Analysis) In_Vitro_Target->Macrophage_Polarization In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics (PK/PD) Macrophage_Polarization->In_Vivo_PKPD Syngeneic_Model Syngeneic Mouse Model (Tumor Implantation) In_Vivo_PKPD->Syngeneic_Model Treatment Combination Treatment (Eganelisib + Chemotherapy) Syngeneic_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy_Assessment TME_Analysis Tumor Microenvironment Analysis (IHC, Flow Cytometry) Efficacy_Assessment->TME_Analysis

References

A Head-to-Head Comparison of Eganelisib and Other Gamma-Specific PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Eganelisib (IPI-549), a first-in-class, highly selective phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitor, with other inhibitors targeting the PI3K pathway, particularly those with activity against the gamma isoform. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of the performance and characteristics of these compounds supported by preclinical and clinical data.

Executive Summary

Eganelisib is a potent and selective inhibitor of PI3Kγ, an enzyme predominantly expressed in hematopoietic cells and a key regulator of the tumor microenvironment (TME).[1][2][3] Its primary mechanism of action involves reprogramming immunosuppressive tumor-associated macrophages (TAMs) to an anti-tumor phenotype, thereby enhancing the immune response against cancer.[1][4][5] This guide compares Eganelisib to other PI3K inhibitors with gamma-isoform activity, including the dual PI3Kδ/γ inhibitor Duvelisib and the dual PI3Kδ/CK1ε inhibitor Umbralisib. The comparative analysis focuses on in vitro potency and selectivity, preclinical efficacy in syngeneic tumor models, and the impact on the tumor microenvironment.

Data Presentation

In Vitro Potency and Selectivity of PI3K Inhibitors

The inhibitory activity of Eganelisib, Duvelisib, and Umbralisib against the four Class I PI3K isoforms (α, β, γ, and δ) is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of each compound. Eganelisib demonstrates high selectivity for the PI3Kγ isoform.[3][6] Duvelisib exhibits potent dual inhibition of PI3Kδ and PI3Kγ.[7][8][9] Umbralisib is a potent inhibitor of PI3Kδ and also uniquely targets casein kinase-1-ε (CK1ε).[10][11]

Table 1: Biochemical IC50 Values of PI3K Inhibitors (nM)

InhibitorPI3KαPI3KβPI3KγPI3KδData Source(s)
Eganelisib (IPI-549) 3200350016>8400[6]
Duvelisib (IPI-145) 16028527.42.5[7][9]
Umbralisib (TGR-1202) >1500-fold selectivity vs δ>1500-fold selectivity vs δ~225-fold selectivity vs δ22.2 (EC50)[11][12][13]

Table 2: Cellular IC50 Values of PI3K Inhibitors (nM)

InhibitorCell LineTarget Pathway/ProcessIC50 (nM)Data Source(s)
Eganelisib (IPI-549) RAW 264.7pAKT S473 inhibition1.2[6][14]
Duvelisib (IPI-145) Primary B-cellsProliferation0.5[15]
Duvelisib (IPI-145) Primary T-cellsProliferation9.5[15]
Umbralisib (TGR-1202) Human whole bloodCD19+ cell proliferation100-300[10]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the central role of PI3K in this pathway and the points of inhibition for various targeted therapies.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Eganelisib Eganelisib (PI3Kγ selective) Eganelisib->PI3K Inhibition Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Experimental Workflow: In Vitro Kinase Assay

This workflow outlines a common method for determining the in vitro potency of PI3K inhibitors.

Kinase_Assay_Workflow Start Start Plate_Prep Plate Preparation: Add inhibitor dilutions Start->Plate_Prep Enzyme_Add Add Recombinant PI3K Enzyme Plate_Prep->Enzyme_Add Pre_Incubate Pre-incubation (15-30 min) Enzyme_Add->Pre_Incubate Reaction_Start Initiate Reaction: Add PIP2 + ATP Pre_Incubate->Reaction_Start Incubate Incubation (e.g., 60 min) Reaction_Start->Incubate Detection Detect PIP3 (e.g., HTRF) Incubate->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro PI3K kinase assay.

Experimental Protocols

In Vitro PI3K Kinase Assay (HTRF-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K isoforms.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to measure the enzymatic conversion of PIP2 to PIP3.[16]

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., Eganelisib) in a suitable assay buffer.

    • Reconstitute recombinant human PI3K enzyme (α, β, γ, or δ isoforms) in kinase dilution buffer.

    • Prepare a substrate solution containing PIP2 and ATP in the assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the recombinant PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the PIP2 and ATP mixture to each well.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add detection reagents, including a PIP3-specific binding protein labeled with a fluorescent acceptor and a donor-labeled antibody.

  • Data Analysis:

    • Measure the HTRF signal, which is proportional to the amount of PIP3 produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Macrophage Polarization Assay

Objective: To evaluate the effect of a PI3Kγ inhibitor on the polarization of macrophages from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.

Methodology:

  • Isolation and Differentiation of Macrophages:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Macrophage Polarization:

    • To induce M2-like polarization, treat the BMDMs with interleukin-4 (IL-4).

    • Treat the cells with various concentrations of the test inhibitor (e.g., Eganelisib) during the polarization process.

  • Analysis of Macrophage Phenotype:

    • Assess the expression of M1 and M2 markers using techniques such as flow cytometry (e.g., staining for CD86 as an M1 marker and CD206 as an M2 marker) or quantitative real-time PCR (qRT-PCR) for relevant gene expression (e.g., Nos2 for M1 and Arg1 for M2).

  • Data Analysis:

    • Quantify the changes in marker expression or gene expression in the presence of the inhibitor compared to the vehicle control to determine the extent of repolarization.

In Vivo Syngeneic Tumor Models

Objective: To assess the anti-tumor efficacy of a PI3K inhibitor in immunocompetent mice.[1][17][18][19][20]

Methodology:

  • Cell Line and Animal Model:

    • Select a suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer).

    • Implant the cancer cells subcutaneously into syngeneic mice (e.g., BALB/c).[1]

  • Tumor Growth Monitoring:

    • Regularly measure tumor volume using calipers.

  • Treatment:

    • Once tumors reach a predetermined size, randomize the mice into treatment groups.

    • Administer the test inhibitor (e.g., Eganelisib) orally, a vehicle control, and/or other therapies such as checkpoint inhibitors.[1]

  • Efficacy Assessment:

    • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

    • Conduct survival studies to assess the impact on overall survival.

  • Immunophenotyping of the Tumor Microenvironment:

    • At the end of the study, excise tumors and analyze the immune cell infiltrate by flow cytometry or immunohistochemistry to quantify changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, and TAMs).

Conclusion

Eganelisib distinguishes itself as a highly selective PI3Kγ inhibitor, a feature that underpins its mechanism of action centered on the immunomodulation of the tumor microenvironment. In contrast, Duvelisib offers a dual-targeting approach by inhibiting both PI3Kδ and PI3Kγ, which may provide broader activity in certain hematological malignancies. Umbralisib's dual inhibition of PI3Kδ and CK1ε presents another unique therapeutic strategy. The choice of inhibitor for a specific therapeutic application will depend on the desired biological outcome, the underlying pathology of the disease, and the importance of isoform selectivity versus broader pathway inhibition. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of these and other novel PI3K inhibitors.

References

Safety Operating Guide

Essential Safety and Handling Protocol for UCM 549

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential, immediate safety and logistical information for handling UCM 549 in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn and kept fastened.
Respiratory Fume HoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.

  • Review Protocol: Thoroughly review the experimental protocol and these safety guidelines.

2. Handling and Experimentation:

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid dust generation.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the creation of dust or aerosols. Avoid direct contact with skin and eyes.

  • Spill Management: In case of a small spill, decontaminate the area with an appropriate solvent and absorbent pads. For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Waste Containers: Use sealed, leak-proof containers for all this compound waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling of this compound

UCM549_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials and Waste Containers prep_area->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh handle_solution Prepare Solutions handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.